Zymosan A
Description
Propriétés
Numéro CAS |
200443-93-2 |
|---|---|
Formule moléculaire |
C74H112Cl2N6O11 |
Poids moléculaire |
1332.6 g/mol |
Nom IUPAC |
1-O-[2,6-dichloro-4-[[4-[[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]oxymethyl]phenyl] 9-O-[1,3-di(octadec-9-enoyloxy)propan-2-yl] 3,7-dimethylnonanedioate |
InChI |
InChI=1S/C74H112Cl2N6O11/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-67(84)89-54-61(55-90-68(85)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)92-69(86)48-57(3)38-37-39-58(4)49-70(87)93-71-63(75)50-60(51-64(71)76)53-91-74(88)82-47-44-62-72(78-56-79-73(62)82)80(6)65-52-81(46-43-59(65)5)66(83)42-45-77/h21-24,44,47,50-51,56-59,61,65H,7-20,25-43,46,48-49,52-55H2,1-6H3 |
Clé InChI |
JITWMWVPQUZNBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CC(C)CCCC(C)CC(=O)OC1=C(C=C(C=C1Cl)COC(=O)N2C=CC3=C2N=CN=C3N(C)C4CN(CCC4C)C(=O)CC#N)Cl |
Origine du produit |
United States |
Foundational & Exploratory
Zymosan A from Saccharomyces cerevisiae: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A is a complex, insoluble polysaccharide-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae.[1][2][3] For decades, it has served as a classical and potent immunostimulant in biomedical research, primarily used to induce sterile inflammation and study the mechanisms of innate immunity.[4][5] Its ability to activate multiple pattern recognition receptors (PRRs) makes it an invaluable tool for investigating cellular signaling, immune cell activation, and the pathogenesis of inflammatory diseases.[6] This guide provides a comprehensive overview of the core properties, mechanisms of action, and experimental applications of this compound.
Core Physicochemical and Biochemical Properties
This compound is a crude preparation consisting of protein-carbohydrate complexes.[5] Its primary active components are β-glucans, which are glucose polymers linked by β-1,3-glycosidic bonds.[5][7][8] The particle-like nature of Zymosan is critical for many of its biological activities, including phagocytosis and inflammasome activation.[9]
Table 1: Physicochemical and Biochemical Properties of this compound
| Property | Description | Source(s) |
| Biological Source | Cell wall of Saccharomyces cerevisiae (baker's yeast) | [1][3][10] |
| Biochemical Composition | Approx. 73% polysaccharide (β-glucan, mannan), 15% protein, 7% lipid, and inorganic components. | [1][2][6] |
| Molecular Formula | (C₆H₁₀O₅)ₓ | [11] |
| Molecular Weight | Variable; reported as a macromolecule with a molecular weight of ~296 kDa. | [11][12] |
| Appearance | Off-white to light brown or light grey-to-beige powder, may contain small lumps. | [3][6][10][13] |
| Solubility | Insoluble in water and ethanol.[3][6][11] Dispersible in aqueous systems like saline to form a fine suspension.[3][10] Soluble in DMSO with heating and pH adjustment.[14] | |
| Particle Size | Average diameter is approximately 3 µm. | [3][10] |
| Stability & Storage | Highly stable to temperature, including boiling.[3] Store desiccated at 2-8°C or -15°C for long-term stability.[3][6][7][10] |
Mechanism of Action and Signaling Pathways
This compound is recognized by the innate immune system as a Pathogen-Associated Molecular Pattern (PAMP).[15] It engages multiple PRRs on the surface of immune cells, primarily macrophages, dendritic cells (DCs), and neutrophils, to initiate a robust inflammatory response.[6][16] The two principal receptor systems are Toll-like Receptor 2 (TLR2) and Dectin-1.[5][17]
-
Toll-like Receptor 2 (TLR2): this compound is a classic agonist for TLR2, which forms a heterodimer with TLR6.[6][17] This interaction is facilitated by the co-receptor CD14.[17] Upon binding, the TLR2/6 complex recruits the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[9][18] Activated NF-κB translocates to the nucleus to drive the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and pro-IL-1β.[6][9]
-
Dectin-1 (CLEC7A): This C-type lectin receptor directly binds to the β-1,3-glucan components of Zymosan.[5][16] Dectin-1 signaling is independent of MyD88 and proceeds through an immunoreceptor tyrosine-based activation motif (ITAM)-like domain.[18] This leads to the activation of spleen tyrosine kinase (Syk), which triggers several downstream events, including phagocytosis, the production of reactive oxygen species (ROS), and activation of the NLRP3 inflammasome.[9][18]
-
Receptor Collaboration: The full spectrum of Zymosan-induced immune responses relies on the synergistic collaboration between TLR2 and Dectin-1 pathways.[17][18][19] While TLR2 is essential for initiating the production of pro-inflammatory cytokines, Dectin-1 signaling is crucial for phagocytosis, ROS production, and the processing of pro-IL-1β into its active form by the NLRP3 inflammasome.[9][18] Zymosan is also recognized by Complement Receptor 3 (CR3) and scavenger receptors.[6]
Biological Effects and Research Applications
This compound is widely used to model inflammatory responses both in vitro and in vivo. Its administration leads to a predictable and reproducible inflammatory cascade, making it ideal for testing anti-inflammatory therapeutics.
In Vitro Effects:
-
Cytokine Induction: Induces robust production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (MCP-1) in macrophages and DCs.[5][6][20][21]
-
Phagocytosis: As a particulate agent, it is readily phagocytosed by macrophages and neutrophils, a process largely mediated by Dectin-1.[18]
-
Respiratory Burst: Triggers the production of reactive oxygen species (ROS) in phagocytes.[6][18]
-
Inflammasome Activation: A potent activator of the NLRP3 inflammasome, leading to the maturation and secretion of IL-1β.[9]
In Vivo Models:
-
Acute Peritonitis: Intraperitoneal (i.p.) injection is a standard model for studying acute inflammation, leukocyte recruitment, and the resolution of inflammation.[20]
-
Multiple Organ Dysfunction Syndrome (MODS): High-dose i.p. injection in rodents leads to systemic inflammation and organ damage, mimicking aspects of human MODS.[4][6]
-
Air Pouch Model: Subcutaneous injection into a pre-formed air pouch allows for the study of localized inflammation and inflammatory exudate.
-
Adjuvant: this compound can act as a vaccine adjuvant, enhancing humoral and cell-mediated immune responses to co-administered antigens.[11][15]
Table 2: Quantitative Data on this compound Usage in Experimental Models
| Model/Assay | Species/Cell Line | This compound Concentration/Dose | Key Outcome(s) | Source(s) |
| In Vitro Cytokine Production | Murine Bone Marrow-Derived Macrophages | 1 - 10 µg/mL | Induction of TNF-α. | [17] |
| In Vitro NF-κB Activation | HEK 293 cells (transfected) | 100 µg/mL | Activation of NF-κB luciferase reporter. | [18] |
| In Vitro Gene Expression | RAW 264.7 Macrophages | 100 µg/mL | Increased expression of TNFα, IL1β, and IL6. | [12][22] |
| Acute Peritonitis | C57BL/6 Mice | 0.25 - 1 mg/mouse (i.p.) | Leukocyte (especially neutrophil) infiltration into the peritoneal cavity; increased MCP-1 levels. | [20] |
| Systemic Inflammation / MODS | C57BL/6 Mice | 80 - 500 mg/kg (i.p.) | Vasculitis, arterial stiffness, potential for organ dysfunction. | [6][14] |
| Radioprotection | Mice | 25 - 50 mg/kg (i.p.) | Protection against radiation-induced intestinal and hematopoietic damage. | [14][23] |
| Adipogenesis Induction | C57Bl6 Mouse | 0.02 - 200 µg/mL (in Matrigel) | Dose-dependent induction of new adipose tissue formation. | [24] |
Experimental Protocols
Protocol 4.1: Preparation of this compound Suspension for In Vivo Injection
This compound is insoluble and must be prepared as a homogenous suspension for consistent experimental results. Boiling is a critical step to inactivate any contaminating enzymatic activity and to ensure proper particle dispersion.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline
-
Sterile glass vial or tube
-
Boiling water bath
-
Vortex mixer
-
Centrifuge
Methodology:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the required volume of sterile 0.9% saline to achieve the final desired concentration (e.g., 10 mg/mL).
-
Vortex vigorously for 1-2 minutes to create an initial suspension.
-
Place the vial in a boiling water bath for 60 minutes.[3] This step helps to break up aggregates and sterilize the suspension.
-
Allow the suspension to cool to room temperature.
-
Wash the particles (optional but recommended): Centrifuge the suspension (e.g., 1500 x g for 15 minutes), discard the supernatant, and resuspend the pellet in the original volume of fresh sterile saline. Repeat 2-3 times.
-
Before injection, vortex the final suspension vigorously to ensure it is homogenous. Administer the required dose to the animal based on body weight or a fixed dose per animal.
Protocol 4.2: Zymosan-Induced Acute Peritonitis in Mice
This protocol describes a common model to study acute inflammation and the efficacy of anti-inflammatory compounds.
Materials:
-
Prepared this compound suspension (e.g., 1 mg/mL in sterile saline)
-
8-12 week old C57BL/6 mice (or other appropriate strain)
-
Test compound or vehicle control
-
Peritoneal lavage buffer: Sterile PBS with 2-5 mM EDTA
-
Hemocytometer or automated cell counter
-
Materials for flow cytometry or cytokine analysis (ELISA)
Workflow:
Methodology:
-
(Optional Pre-treatment): Administer the test anti-inflammatory compound or vehicle to groups of mice at a specified time (e.g., 30 minutes) before Zymosan challenge.[20]
-
Induction: Inject a prepared, homogenous suspension of this compound intraperitoneally (i.p.). A typical dose is 0.25 mg per mouse.[20]
-
Incubation: House the animals for a defined period to allow inflammation to develop. A 4-hour time point is common for assessing peak neutrophil infiltration.[20]
-
Sample Collection: Euthanize the mice via an approved method. Expose the peritoneal cavity and inject 5-10 mL of cold peritoneal lavage buffer (PBS + EDTA). Massage the abdomen gently, then aspirate the lavage fluid.
-
Analysis:
-
Cell Infiltration: Centrifuge the lavage fluid to pellet the cells. Resuspend the pellet and count the total number of leukocytes using a hemocytometer. Perform differential cell counts (neutrophils, macrophages) using flow cytometry or cytospin with staining.
-
Cytokine Analysis: Use the supernatant from the centrifugation step to measure the levels of key inflammatory mediators like TNF-α, IL-6, and MCP-1 by ELISA.[20]
-
Conclusion
This compound from Saccharomyces cerevisiae remains a cornerstone reagent in immunology and inflammation research. Its well-characterized composition and dual-receptor agonist activity for TLR2 and Dectin-1 provide a reliable and robust system for inducing inflammatory responses. By understanding its core properties and utilizing standardized protocols, researchers can effectively leverage this compound to dissect the complex signaling pathways of the innate immune system and to evaluate the efficacy of novel anti-inflammatory therapies.
References
- 1. This compound (from Saccharomyces cerevisiae) | 58856-93-2 | Z-9500 [biosynth.com]
- 2. This compound (from Saccharomyces cerevisiae) | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Zymosan-induced generalized inflammation: experimental studies into mechanisms leading to multiple organ dysfunction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zymosan - Wikipedia [en.wikipedia.org]
- 6. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. In Vivo Zymosan Treatment Induces IL15-Secreting Macrophages and KLRG1-Expressing NK Cells in Mice [mdpi.com]
- 9. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. toku-e.com [toku-e.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemimpex.com [chemimpex.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. invivogen.com [invivogen.com]
- 18. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The β-glucan receptor dectin-1 functions together with TLR2 to mediate macrophage activation by mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The mechanism for the radioprotective effects of zymosan‐A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Zymosan-induced inflammation stimulates neo-adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Zymosan A mechanism of action in macrophages
An In-depth Technical Guide to the Mechanism of Action of Zymosan A in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a well-characterized pathogen-associated molecular pattern (PAMP) derived from the cell wall of the yeast Saccharomyces cerevisiae.[1] It is a complex polysaccharide-protein matrix, primarily composed of β-1,3-glucans and mannans.[1][2] For decades, Zymosan has served as a classic tool in immunology to investigate the mechanisms of innate immune recognition, phagocytosis, and the induction of inflammatory responses.[3][4] Its interaction with macrophages, key sentinel cells of the innate immune system, triggers a cascade of intracellular signaling events, culminating in a diverse array of cellular responses. This guide provides a detailed technical overview of the core mechanisms governing the interaction between this compound and macrophages, focusing on receptor engagement, key signaling pathways, and the resulting functional outcomes.
Recognition of this compound: The Role of Pattern Recognition Receptors (PRRs)
Macrophages utilize a suite of germline-encoded PRRs to recognize the conserved molecular structures of this compound. The response is not mediated by a single receptor but rather by a coordinated effort of several, with Dectin-1 and Toll-like Receptors playing the most prominent roles.
-
Dectin-1 (CLEC7A): This C-type lectin receptor is the primary receptor for β-glucans on macrophages.[5][6] The binding of Zymosan's β-glucan component to Dectin-1 is a critical initiating event for phagocytosis, respiratory burst, and the activation of specific signaling pathways.[1][7] Dectin-1 is widely expressed in myeloid lineage cells, including macrophages, monocytes, and dendritic cells.[5]
-
Toll-Like Receptor 2 (TLR2) and Toll-Like Receptor 6 (TLR6): Zymosan is a potent activator of TLR2, which forms a heterodimer with TLR6 to recognize its molecular patterns.[2][3][8] This receptor complex is essential for inducing the expression of many pro-inflammatory cytokines through the activation of the NF-κB transcription factor.[3][9] TLR2 directly binds to Zymosan to initiate this signaling cascade.[9]
-
Other Receptors: While Dectin-1 and TLR2/6 are central, other receptors also contribute to the recognition and response to Zymosan. These include the Mannose Receptor (for phagocytosis of unopsonized Zymosan), Scavenger Receptors , and Complement Receptor 3 (CR3) .[1][10][11]
Core Signaling Pathways in Macrophages
The engagement of PRRs by this compound initiates multiple, interconnected signaling pathways that orchestrate the macrophage's response. These pathways can be both synergistic and, in some cases, modulatory.
Dectin-1 Signaling Pathway
The Dectin-1 pathway is largely dependent on the recruitment and activation of the Spleen tyrosine kinase (Syk).[6] While Dectin-1's cytoplasmic tail contains an ITAM-like motif, it signals to activate Syk, which is crucial for specific downstream responses.[6][7]
-
Syk-Dependent Calcium and MAPK Activation: Zymosan binding to Dectin-1 leads to the activation of a Syk-dependent calcium signaling pathway.[7] This involves the activation of Calmodulin-dependent kinase II (CaMKII) and the proline-rich tyrosine kinase 2 (Pyk2).[7] These kinases transduce the calcium signal into the activation of the ERK-MAPK pathway and the transcription factor CREB, which is a key driver for the production of the anti-inflammatory cytokine IL-10.[7]
-
Syk-Dependent NF-κB Activation: In parallel, Syk activation can lead to the formation of a CARD9-Bcl10-Malt1 complex, which subsequently activates the IκB kinase (IKK) complex, leading to NF-κB activation.[12]
-
Reactive Oxygen Species (ROS) Production: The Dectin-1-Syk axis is essential for triggering the respiratory burst, leading to the production of ROS.[6] Interestingly, while Syk is required for ROS production, it is not always essential for the phagocytosis of Zymosan particles in macrophages.[6]
TLR2/TLR6 Signaling Pathway
The recognition of Zymosan by the TLR2/TLR6 heterodimer triggers a distinct, MyD88-dependent signaling cascade that is a major driver of acute inflammation.[13][14]
-
MyD88 Recruitment: Upon ligand binding, the Toll/IL-1 receptor (TIR) domains of the TLRs recruit the adaptor protein MyD88.[13]
-
IRAK and TRAF6 Activation: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, which in turn activate TRAF6.
-
MAPK and NF-κB Activation: TRAF6 activation leads to the downstream activation of both the MAPK cascades (p38, JNK, ERK) and the IKK complex.
-
Cytokine Gene Expression: Activation of the IKK complex results in the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus.[1][3] This drives the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and the inactive precursor pro-IL-1β.[13][14]
NLRP3 Inflammasome Activation
Zymosan is a potent activator of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation of IL-1β.[14] This process requires two distinct signals:
-
Signal 1 (Priming): The TLR2/MyD88/NF-κB pathway provides the first signal, which upregulates the transcription of NLRP3 components and the inactive cytokine precursor, pro-IL-1β.[14]
-
Signal 2 (Activation): The second signal is triggered by Zymosan and leads to the assembly of the inflammasome complex (NLRP3, ASC, pro-caspase-1). This activation is driven by a decrease in intracellular potassium (K+) ions and a rapid drop in intracellular ATP concentration.[14] Once assembled, the inflammasome activates Caspase-1, which then cleaves pro-IL-1β into its mature, highly pro-inflammatory form, IL-1β, for secretion.[14] Notably, this activation of Caspase-1 does not require phagocytosis of the Zymosan particle.[14]
Modulatory cAMP/PKA Pathway
In addition to pro-inflammatory signaling, Zymosan can also induce an immunomodulatory pathway that dampens the inflammatory response. This helps explain why Zymosan can sometimes be a weaker inducer of certain cytokines compared to other TLR2 ligands.[15]
-
G-Protein Activation: Zymosan interacts with G-protein coupled receptors, primarily activating G12/13 heterotrimeric G proteins.[15]
-
cAMP Production: This leads to the activation of adenylyl cyclase type VII (AC7), which synthesizes cyclic AMP (cAMP) from ATP.[15]
-
PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[15]
-
Dampened Inflammation: The PKA pathway exerts an inhibitory effect on pro-inflammatory signaling, leading to reduced production of cytokines like TNF-α.[15]
Key Cellular Responses to this compound
The integration of the signaling pathways described above results in several key functional outcomes in macrophages.
-
Phagocytosis: Macrophages efficiently engulf Zymosan particles. This process is initiated by binding to receptors like Dectin-1 and the Mannose Receptor, followed by actin-driven membrane extensions that internalize the particle into a phagosome.[10][16]
-
Cytokine & Chemokine Production: Macrophages secrete a broad spectrum of cytokines and chemokines in response to Zymosan. This includes pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, IL-12, and CXCL1/KC , which recruit and activate other immune cells.[1][5][13] They also produce the regulatory cytokine IL-10 , primarily through the Dectin-1-Syk-CREB pathway.[7][17]
-
Respiratory Burst: Zymosan triggers a rapid release of ROS, such as superoxide and hydrogen peroxide, in a process dependent on the Dectin-1/Syk pathway.[5][6] These molecules have direct antimicrobial activity and can also act as signaling intermediates.
-
Macrophage Polarization: Zymosan can influence macrophage polarization. Compared to the potent TLR4 agonist LPS, Zymosan induces high levels of IL-10 and low levels of IL-12p40, a cytokine profile associated with a regulatory or "M2b" phenotype. It can also repolarize alternatively activated (M2) macrophages toward a pro-inflammatory (M1) phenotype.[12]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on macrophages.
Table 1: Time-Course of Regulatory Marker Induction in Murine Bone Marrow-Derived Macrophages (BMDMs) Stimulated with this compound.
| Gene/Protein | Treatment | Time Point | Fold Induction (mRNA) / Concentration (Protein) | Reference |
| SphK1 (mRNA) | 200 µg/ml Zymosan | 4 h | ~15-fold | |
| LIGHT (mRNA) | 200 µg/ml Zymosan | 4 h | ~3-fold | |
| IL-10 (mRNA) | 200 µg/ml Zymosan | 4 h | ~12-fold | |
| IL-12p40 (mRNA) | 200 µg/ml Zymosan | 4 h | ~25-fold | |
| IL-10 (Protein) | 200 µg/ml Zymosan | 8 h | ~1500 pg/ml | |
| IL-12p40 (Protein) | 200 µg/ml Zymosan | 8 h | ~1000 pg/ml | |
| (Data are approximate values interpreted from figures in the cited literature.) |
Table 2: Effect of this compound on Cytokine Production in Different Macrophage Models.
| Cytokine | Cell Type | Zymosan Conc. | Incubation Time | Result | Reference |
| TNF-α | RAW264.7 cells | Not specified | Not specified | Significant induction | [9] |
| TNF-α, IL-1β, CXCL1/KC | Mouse Peritoneal Macrophages | 30 µ g/cavity (in vivo) | 4 h | Increased levels in joint tissue | [13] |
| IL-10 | Human Macrophages | Not specified | Not specified | Production dependent on CaMK-Pyk2-ERK pathway | [7] |
| TNF-α, IL-6, IL-1β | Murine Macrophages | Not specified | Not specified | Increased production | [2] |
Experimental Protocols
The study of Zymosan's effects on macrophages relies on a set of core immunological and cell biology techniques.
Protocol: Macrophage Stimulation and Cytokine Measurement by ELISA
This protocol outlines the measurement of secreted cytokines following Zymosan stimulation.
-
Cell Seeding: Seed macrophages (e.g., RAW264.7 or primary bone marrow-derived macrophages) in a 96-well tissue culture plate at a density of 0.1 million cells/well and allow them to adhere overnight.[18]
-
Stimulation: Prepare a stock solution of this compound in sterile PBS. Remove the culture medium from the cells and replace it with fresh medium containing the desired concentration of this compound (e.g., 10-200 µg/mL). Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 4, 8, or 24 hours).[18]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any cells and debris. Carefully collect the supernatant and store it at -80°C until analysis.[19]
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[18]
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).[18]
-
Block the plate with a blocking buffer (e.g., 10% FCS in PBS) for 1-2 hours at room temperature.[18][19]
-
Add standards and collected supernatants to the wells and incubate for 2 hours.[18]
-
Wash, then add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour.[19]
-
Wash, then add Streptavidin-HRP conjugate and incubate for 1 hour.[19]
-
Wash, then add a substrate solution (e.g., TMB) and allow the color to develop.[18]
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.[18]
-
Calculate cytokine concentrations by comparing sample absorbance to the standard curve.[18]
-
Protocol: Zymosan Phagocytosis Assay
This protocol describes a common method to quantify the engulfment of Zymosan particles.
-
Cell Seeding: Seed macrophages in a 96-well plate (preferably with an optically clear bottom) and allow them to adhere overnight.[20]
-
Particle Preparation: Use commercially available fluorescein-conjugated Zymosan (FITC-Zymosan) or a quantitative colorimetric assay kit.[16][21] Resuspend the particles in culture medium.
-
Incubation: Add the FITC-Zymosan suspension to the macrophage-containing wells at a specific particle-to-cell ratio (e.g., 10:1 or 50:1).[20] Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow phagocytosis.[16][20] A control at 4°C can be included to measure binding without internalization.
-
Quenching/Washing: To differentiate between internalized and surface-bound particles, add a quenching agent like trypan blue to quench the fluorescence of external particles. Alternatively, wash the wells vigorously with ice-cold PBS to remove non-phagocytosed particles.[16]
-
Quantification: Measure the fluorescence intensity of the ingested particles using a fluorescence microplate reader.[16] Alternatively, cells can be fixed, and the number of ingested particles per cell can be counted using fluorescence microscopy.[22]
Protocol: Western Blot Analysis of MAPK and NF-κB Activation
This protocol is used to detect the phosphorylation status of key signaling proteins.
-
Cell Culture and Stimulation: Seed macrophages in 6-well plates to achieve 70-80% confluency.[23] Stimulate the cells with this compound for short time points (e.g., 0, 15, 30, 60 minutes) to capture transient phosphorylation events.
-
Protein Extraction: After stimulation, immediately place the plate on ice and wash the cells with ice-cold PBS. Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Quantification: Scrape the cell lysate, collect it, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[23] Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-p65 or anti-phospho-ERK1/2).[23][24]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and reprobed with an antibody against the total form of the protein (e.g., anti-total p65 or anti-total ERK1/2) or a loading control like β-actin or GAPDH.[23]
References
- 1. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Dectin-1 Signaling Update: New Perspectives for Trained Immunity [frontiersin.org]
- 6. Dectin-1 activates Syk tyrosine kinase in a dynamic subset of macrophages for reactive oxygen production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 9. Direct binding of Toll-like receptor 2 to zymosan, and zymosan-induced NF-kappa B activation and TNF-alpha secretion are down-regulated by lung collectin surfactant protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phagocytosis of Unopsonized Zymosan by Human Monocyte‐Derived Macrophages: Maturation and Inhibition by Mannan | Semantic Scholar [semanticscholar.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Dectin-1 Activation by a Natural Product β-Glucan Converts Immunosuppressive Macrophages into an M1-like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toll-like receptor 2/MyD88 signaling mediates zymosan-induced joint hypernociception in mice: participation of TNF-α, IL-1β and CXCL1/KC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Measurement of Phagocytosis by Macrophages [jstage.jst.go.jp]
- 17. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 19. bowdish.ca [bowdish.ca]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Zymosan A: A Technical Guide to its Activation of the Innate Immune System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a glucan-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae, serves as a potent activator of the innate immune system. For decades, it has been a valuable tool in immunological research to study pathogen recognition, inflammatory signaling, and the orchestration of host defense mechanisms. This technical guide provides an in-depth overview of the core mechanisms by which this compound triggers innate immunity, with a focus on the key receptors, signaling pathways, and cellular responses. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Core Mechanisms of this compound-Induced Innate Immune Activation
This compound is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP). This recognition is primarily mediated by a concert of pattern recognition receptors (PRRs) expressed on the surface of various immune cells, particularly macrophages, dendritic cells, and neutrophils. The principal receptors involved are Toll-like receptor 2 (TLR2), Dectin-1, and complement receptors.
Receptor Recognition
-
Toll-like Receptor 2 (TLR2): this compound is a classic agonist for TLR2, which forms heterodimers with either TLR1 or TLR6 to recognize different components of the yeast cell wall. This interaction is a critical initiating event for a pro-inflammatory signaling cascade.
-
Dectin-1: This C-type lectin receptor is a primary receptor for β-glucans, a major component of the this compound particle. Dectin-1 engagement triggers a distinct signaling pathway that synergizes with TLR2 signaling to mount a robust immune response.
-
Complement Receptors: this compound can activate the complement system, primarily through the alternative pathway[1]. This leads to the deposition of complement components, such as C3b and iC3b, on the surface of the this compound particle. These opsonins are then recognized by complement receptors (e.g., CR3 or Mac-1) on phagocytes, facilitating phagocytosis and further immune activation.
Intracellular Signaling Pathways
The engagement of TLR2 and Dectin-1 by this compound initiates a complex network of intracellular signaling pathways, leading to the activation of transcription factors that drive the expression of genes involved in inflammation and immunity.
-
MyD88-Dependent Pathway (TLR2): Upon ligand binding, TLR2 recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) , including p38 and JNK.
-
Syk-Dependent Pathway (Dectin-1): Dectin-1 signaling is mediated by the spleen tyrosine kinase (Syk). Upon this compound binding, Dectin-1's immunoreceptor tyrosine-based activation motif (ITAM)-like domain becomes phosphorylated, leading to the recruitment and activation of Syk[2]. This pathway also culminates in the activation of NF-κB and MAPKs, often in synergy with TLR2 signaling.
-
Downstream Consequences: The activation of NF-κB and MAPKs results in the transcription and translation of a wide array of pro-inflammatory cytokines, chemokines, and other mediators that orchestrate the innate immune response.
Cellular Responses
The signaling cascades triggered by this compound manifest in several key cellular responses:
-
Cytokine and Chemokine Production: Activated immune cells release a battery of signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and various chemokines. These molecules amplify the inflammatory response and recruit other immune cells to the site of "infection."
-
Phagocytosis: this compound particles are efficiently engulfed by phagocytes like macrophages and neutrophils[3][4][5][6][7]. This process is crucial for clearing the "pathogen" and for antigen presentation to initiate an adaptive immune response.
-
Reactive Oxygen Species (ROS) Production: Phagocytes undergo a "respiratory burst," generating ROS through the action of the NADPH oxidase complex[8][9][10][11][12][13]. ROS have direct microbicidal activity and also play a role in signaling.
Signaling Pathway Diagrams
Quantitative Data on this compound-Induced Cellular Responses
The following tables summarize quantitative data on key cellular responses to this compound stimulation from various studies. It is important to note that absolute values can vary depending on the specific cell type, this compound preparation, and experimental conditions.
Table 1: this compound-Induced Cytokine Production in Macrophages
| Cell Type | This compound Conc. (µg/mL) | Time (h) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Reference |
| RAW 264.7 | 100 | 24 | ~3000 | - | - | [14] |
| RAW 264.7 | 10-500 | 24 | Dose-dependent increase | - | - | [14] |
| Murine Peritoneal | 200 | 4 | - | - | Not specified | [15] |
| Human Monocyte-derived | 50 | 24 | - | ~4000 | - | [16] |
Table 2: this compound-Induced Phagocytosis
| Cell Type | Zymosan:Cell Ratio | Time (min) | Phagocytic Index (%) | Method | Reference |
| Human Neutrophils | 10:1 | 15 | ~83% internalized | Flow Cytometry | [17] |
| RAW 264.7 | 50:1 | 30 | Inhibition by Cytochalasin D | Microscopy | [18] |
| Human Monocyte-derived | 5:1 | 30 | Maximal uptake | Flow Cytometry | [7] |
| Human Neutrophils | Not specified | 60 | Time-dependent increase | Electron Microscopy | [19] |
Table 3: this compound-Induced Reactive Oxygen Species (ROS) Production
| Cell Type | This compound Conc. (µg/mL) | Time (min) | Measurement | Method | Reference |
| Human Macrophages | Not specified | 30-45 | Peak production | Aminophenyl fluorescein | [1][10] |
| Human Monocyte-derived Dendritic Cells | 5 particles/cell | ~2 | Crystal formation | NBT assay | [8] |
| Murine Neutrophils | 10 | 60 | Kinetic increase | Luminol chemiluminescence | [9][12] |
| RAW 264.7 | Not specified | Not specified | ~40% less than human mo-DCs | H2DCFDA | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on innate immune cells.
Protocol 1: this compound Stimulation of Macrophages for Cytokine Analysis
-
Cell Culture: Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 96-well tissue culture plate at a density of 1-5 x 10^5 cells/mL and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile PBS. On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1, 10, 100 µg/mL).
-
Stimulation: Carefully remove the culture medium from the wells and replace it with the this compound-containing medium or control medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 4, 8, 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and this compound particles. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Quantification: Analyze the collected supernatants for the presence of specific cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Protocol 2: this compound-Induced Phagocytosis Assay using Flow Cytometry
-
Zymosan Labeling: Label this compound particles with a fluorescent dye such as fluorescein isothiocyanate (FITC) according to standard protocols.
-
Cell Preparation: Prepare a single-cell suspension of phagocytes (e.g., neutrophils or macrophages) in a suitable buffer.
-
Incubation: Incubate the cells with the fluorescently labeled this compound at a specific ratio (e.g., 10:1) at 37°C for different time points (e.g., 15, 30, 60 minutes).
-
Quenching: After incubation, add a quenching agent like trypan blue to the cell suspension to quench the fluorescence of extracellularly bound this compound.
-
Washing: Wash the cells multiple times with cold PBS to remove the quenching agent and any unbound this compound.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The percentage of fluorescent cells represents the phagocytic cells, and the mean fluorescence intensity (MFI) can indicate the amount of this compound engulfed per cell.
Protocol 3: Measurement of this compound-Induced ROS Production
-
Cell Preparation: Plate phagocytes in a 96-well plate suitable for fluorescence or luminescence reading.
-
Probe Loading: Load the cells with a ROS-sensitive probe. For intracellular ROS, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be used. For extracellular and intracellular ROS, a luminol-based chemiluminescence assay is common[11][20].
-
Stimulation: Add this compound to the wells to stimulate the cells.
-
Measurement: Immediately begin measuring the fluorescence or chemiluminescence signal over time using a plate reader.
-
Data Analysis: The rate and total amount of ROS production can be calculated from the kinetic data.
Conclusion
This compound remains an indispensable tool for dissecting the intricate mechanisms of innate immune activation. Its ability to engage multiple pattern recognition receptors and trigger a cascade of well-defined signaling pathways and cellular responses provides a robust model system for studying inflammation, phagocytosis, and host-pathogen interactions. This technical guide offers a foundational understanding of these processes, supplemented with quantitative data and detailed experimental protocols to aid researchers in their investigations. The continued study of this compound-induced immunity will undoubtedly yield further insights into the fundamental principles of innate host defense and provide valuable knowledge for the development of novel immunomodulatory therapies.
References
- 1. Importance of the Complement Alternative Pathway in Serum Chemotactic Activity during Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dectin-1 activates Syk tyrosine kinase in a dynamic subset of macrophages for reactive oxygen production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization and Quantification of Phagocytosis by Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-specific mechanics of phagocytosis: protrusive neutrophil response to zymosan differs from the uptake of antibody-tagged pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. Flow cytometric assay of phagocytic activity of human neutrophils and monocytes in whole blood by neutral red uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Monocyte-Derived Dendritic Cells Produce Millimolar Concentrations of ROS in Phagosomes Per Second - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2 downregulates zymosan-induced neutrophil activation and modulates migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sulforaphane Attenuates Neutrophil ROS Production, MPO Degranulation and Phagocytosis, but Does Not Affect NET Formation Ex Vivo and In Vitro [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Human leukocyte phagocytosis of zymosan particles measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. waseda.elsevierpure.com [waseda.elsevierpure.com]
Zymosan A Signaling in Dendritic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a cell wall preparation from Saccharomyces cerevisiae, is a potent activator of the innate immune system, particularly dendritic cells (DCs). As key antigen-presenting cells, DCs orchestrate the adaptive immune response. Understanding the intricate signaling pathways triggered by this compound in DCs is crucial for the development of novel adjuvants, immunotherapies, and anti-fungal drugs. This technical guide provides an in-depth overview of the core signaling cascades initiated by this compound in dendritic cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound is primarily composed of β-glucans and mannans, which are recognized by distinct pattern recognition receptors (PRRs) on the surface of DCs. The engagement of these receptors initiates a complex network of intracellular signaling events, leading to DC maturation, cytokine production, and the subsequent priming of T cell responses.
Core Signaling Pathways
This compound concurrently activates multiple signaling pathways in dendritic cells, primarily through Toll-like receptor 2 (TLR2) and Dectin-1. The integration of these signals determines the ultimate functional outcome of DC activation.
Receptor Engagement
This compound is recognized by a consortium of receptors on the dendritic cell surface:
-
Dectin-1: A C-type lectin receptor that binds to β-glucans.[1][2][3]
-
Toll-like Receptor 2 (TLR2): In cooperation with TLR1 or TLR6, TLR2 recognizes microbial lipoproteins and other components within the zymosan particle.[1][2][4][5]
-
DC-SIGN (CD209): A C-type lectin that recognizes mannan structures on zymosan.[6][7]
Downstream Signaling Cascades
The engagement of TLR2 and Dectin-1 triggers distinct yet synergistic intracellular signaling pathways:
Dectin-1 Signaling:
Upon binding β-glucan, Dectin-1 signaling is initiated through a spleen tyrosine kinase (Syk)-dependent pathway.[8][9][10][11] This leads to the activation of downstream molecules including:
-
Phospholipase Cγ (PLCγ): Activation of PLCγ leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), resulting in protein kinase C (PKC) activation and calcium mobilization.[6][12]
-
Mitogen-Activated Protein Kinases (MAPKs): The Dectin-1 pathway strongly activates the Extracellular signal-regulated kinase (ERK), while also influencing c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][8][12][13] ERK activation is crucial for the production of IL-10 and IL-2.[8]
-
NF-κB Activation: Dectin-1 can induce NF-κB activation through a Syk-dependent CARD9-Bcl10-MALT1 signaling complex.[6][10]
TLR2 Signaling:
TLR2 signaling is initiated upon recognition of zymosan components, leading to the recruitment of the adaptor protein MyD88.[5][8] This triggers a cascade involving:
-
Interleukin-1 Receptor-Associated Kinases (IRAKs): MyD88 recruits and activates IRAK family kinases.[5]
-
TNF Receptor-Associated Factor 6 (TRAF6): Activated IRAKs then engage TRAF6, leading to the activation of downstream kinases.[14]
-
NF-κB Activation: The canonical TLR2 pathway leads to the activation of the IκB kinase (IKK) complex, resulting in the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits p50 and p65.[15][16]
-
MAPK Activation: TLR2 signaling also contributes to the activation of p38 and JNK MAPKs.[13][17]
-
PI3K/Akt and β-catenin Pathway: TLR2 signaling can also activate the PI3K/Akt pathway, which in turn can lead to the activation of the β-catenin/TCF4 pathway, promoting the expression of regulatory molecules like IL-10 and retinoic acid.[18][19]
Synergistic Signaling:
The collaboration between Dectin-1 and TLR2 signaling is essential for a robust and tailored immune response to zymosan.[4][20] For instance, Dectin-1 can enhance TLR2-mediated NF-κB activation.[20][21] The sustained activation of ERK, which is critical for high IL-10 production, is dependent on both TLR2 and Dectin-1 engagement.[1]
Visualizing the Pathways
To illustrate the complex interplay of these signaling molecules, the following diagrams were generated using Graphviz.
// Nodes Zymosan [label="this compound\n(β-glucan, Mannan)", fillcolor="#FBBC05", fontcolor="#202124"]; Dectin1 [label="Dectin-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR2_6 [label="TLR2/TLR6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DC_SIGN [label="DC-SIGN", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Syk [label="Syk", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK, p38, JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_Dectin [label="NF-κB\n(CARD9-Bcl10-MALT1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRAKs [label="IRAKs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRAF6 [label="TRAF6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_TLR [label="NF-κB\n(IKK complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; beta_catenin [label="β-catenin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Cytokine Production\n(↑IL-10, ↓IL-12, ↓IL-6)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Maturation [label="DC Maturation\n(↑CD80, ↑CD86, ↑CD83)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Zymosan -> Dectin1; Zymosan -> TLR2_6; Zymosan -> DC_SIGN; Dectin1 -> Syk; Syk -> PLCg; Syk -> MAPK; Syk -> NFkB_Dectin; TLR2_6 -> MyD88; MyD88 -> IRAKs; IRAKs -> TRAF6; TRAF6 -> NFkB_TLR; TRAF6 -> MAPK; TLR2_6 -> PI3K_Akt; PI3K_Akt -> beta_catenin; PLCg -> Cytokines; MAPK -> Cytokines; NFkB_Dectin -> Cytokines; NFkB_TLR -> Cytokines; beta_catenin -> Cytokines; MAPK -> Maturation; NFkB_TLR -> Maturation; } .dot
// Nodes beta_glucan [label="β-glucan\n(from Zymosan)", fillcolor="#FBBC05", fontcolor="#202124"]; Dectin1 [label="Dectin-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Syk [label="Syk", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CARD9_complex [label="CARD9-Bcl10-MALT1\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges beta_glucan -> Dectin1; Dectin1 -> Syk; Syk -> PLCg; Syk -> CARD9_complex; Syk -> ERK; CARD9_complex -> NFkB; PLCg -> Gene_Expression; ERK -> Gene_Expression; NFkB -> Gene_Expression; } .dot
// Nodes Zymosan_ligand [label="Zymosan Ligands", fillcolor="#FBBC05", fontcolor="#202124"]; TLR2_6 [label="TLR2/TLR6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRAKs [label="IRAKs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRAF6 [label="TRAF6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK_complex [label="IKK Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Zymosan_ligand -> TLR2_6; TLR2_6 -> MyD88; MyD88 -> IRAKs; IRAKs -> TRAF6; TRAF6 -> IKK_complex; TRAF6 -> MAPK; IKK_complex -> NFkB; NFkB -> Gene_Expression; MAPK -> Gene_Expression; } .dot
Data Presentation
Cytokine Production by Dendritic Cells in Response to this compound
The cytokine profile induced by this compound in dendritic cells is characterized by high levels of the anti-inflammatory cytokine IL-10 and low levels of the pro-inflammatory cytokines IL-12p70 and IL-6.[1][2][22] This unique cytokine signature has profound implications for the subsequent adaptive immune response.
| Cytokine | Response to this compound | Key Signaling Pathways | Reference |
| IL-10 | Robustly induced | Dectin-1, TLR2, ERK, PI3K/Akt, β-catenin | [1][2][8][18] |
| IL-12p70 | Barely detectable or low | Suppressed by high IL-10 | [1][2] |
| IL-6 | Low levels | Suppressed by high IL-10 | [1][2] |
| TNF-α | Induced | Dectin-1, TLR2, NF-κB | [1][10][15] |
| IL-2 | Induced | Dectin-1, Syk, ERK | [8][10] |
| TGF-β | Induced in splenic macrophages | - | [1][22] |
Dendritic Cell Maturation Markers
This compound induces the maturation of dendritic cells, leading to the upregulation of co-stimulatory molecules necessary for T cell activation.[1]
| Surface Marker | Function | Expression upon this compound Stimulation | Reference |
| CD80 (B7-1) | Co-stimulation of T cells | Upregulated | [1] |
| CD86 (B7-2) | Co-stimulation of T cells | Upregulated | [1] |
| CD83 | Maturation marker | Upregulated | [1] |
Experimental Protocols
Dendritic Cell Culture and Stimulation
Objective: To generate and stimulate dendritic cells for the analysis of signaling pathways and functional responses.
Methodology:
-
Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats by Ficoll-Paque density gradient centrifugation. Monocytes are then purified by positive selection using CD14 magnetic beads.
-
Differentiation of Monocyte-Derived Dendritic Cells (mo-DCs): Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 5-7 days.
-
Stimulation: Immature mo-DCs are harvested and seeded in fresh culture plates. Cells are then stimulated with this compound (typically 10-100 µg/mL) for various time points depending on the downstream application (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine analysis).
Analysis of Protein Phosphorylation by Western Blotting
Objective: To detect the activation of key signaling proteins through phosphorylation.
Methodology:
-
Cell Lysis: Following stimulation, DCs are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-ERK, phospho-Syk).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
Total Protein Control: To ensure equal loading, the membrane is stripped and re-probed with an antibody against the total form of the protein of interest or a housekeeping protein like β-actin.
Measurement of Cytokine Production by ELISA
Objective: To quantify the concentration of cytokines secreted by DCs in response to this compound.
Methodology:
-
Sample Collection: Cell culture supernatants are collected after 24 hours of stimulation with this compound.
-
ELISA Procedure:
-
An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-10) overnight at 4°C.
-
The plate is washed and blocked to prevent non-specific binding.
-
Culture supernatants and a standard curve of known cytokine concentrations are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added.
-
Following another wash, avidin-HRP is added.
-
A substrate solution is added, and the color development is stopped with a stop solution.
-
The absorbance is read at 450 nm using a microplate reader.
-
-
Data Analysis: The concentration of the cytokine in the samples is calculated by interpolating from the standard curve.
Analysis of DC Maturation by Flow Cytometry
Objective: To assess the expression of cell surface markers associated with DC maturation.
Methodology:
-
Cell Staining: After 24 hours of stimulation, DCs are harvested and washed. The cells are then incubated with fluorescently labeled antibodies against surface markers (e.g., FITC-CD80, PE-CD86, APC-CD83) for 30 minutes on ice in the dark.
-
Data Acquisition: Stained cells are washed and resuspended in FACS buffer. Data is acquired on a flow cytometer.
-
Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) for each marker are determined using flow cytometry analysis software.
Conclusion
This compound induces a complex and tightly regulated signaling network in dendritic cells, culminating in a unique cellular response characterized by high IL-10 production and DC maturation. The interplay between the Dectin-1 and TLR2 pathways is central to this process. A thorough understanding of these signaling events, facilitated by the experimental approaches detailed in this guide, is paramount for harnessing the immunomodulatory properties of this compound and other fungal-derived products for therapeutic applications. This guide provides a foundational framework for researchers to investigate these pathways and their implications in health and disease.
References
- 1. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance [jci.org]
- 3. Dectin-1 Signaling Update: New Perspectives for Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. The Role of TLR2 in Infection and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulated recruitment of DC-SIGN to cell-cell contact regions during zymosan-induced human dendritic cell aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syk-dependent ERK activation regulates IL-2 and IL-10 production by DC stimulated with zymosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of dendritic cells via the dectin-1/Syk pathway allows priming of cytotoxic T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathogen size alters C-type lectin receptor signaling in dendritic cells to influence CD4 Th9 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential role of MAPK signaling in human dendritic cell maturation and Th1/Th2 engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Zymosan and PMA activate the immune responses of Mutz3-derived dendritic cells synergistically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evodiamine Inhibits Zymosan-Induced Inflammation In Vitro and In Vivo: Inactivation of NF-κB by Inhibiting IκBα Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toll-like receptor 2 (TLR2) and TLR4 differentially activate human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TLR2-dependent activation of β-catenin pathway in dendritic cells induces regulatory responses and attenuates autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Zymosan A-Induced NLRP3 Inflammasome Activation Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a polysaccharide-rich preparation derived from the cell wall of Saccharomyces cerevisiae, is a potent immunomodulatory agent widely utilized to study innate immune responses to fungal pathogens.[1][2] It serves as a classic stimulus for activating the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a multi-protein complex crucial for host defense and inflammation.[1][2][3] Activation of the NLRP3 inflammasome by this compound initiates a signaling cascade that results in the maturation and secretion of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[3][4][5] Understanding the molecular intricacies of this pathway is vital for research into fungal infections, sterile inflammatory diseases, and the development of targeted therapeutics. This guide provides an in-depth overview of the core signaling events, quantitative data, and key experimental protocols for studying this compound-induced inflammasome activation.
Core Signaling Pathway
The activation of the NLRP3 inflammasome by this compound is typically described as a two-step process, involving a priming signal (Signal 1) and an activation signal (Signal 2).
Signal 1: Priming
The priming phase is initiated by the recognition of this compound's molecular patterns by pattern recognition receptors (PRRs) on the surface of innate immune cells, primarily macrophages and dendritic cells.
-
Receptor Recognition: Zymosan is recognized by a combination of receptors, including Toll-like Receptor 2 (TLR2), TLR6, and the C-type lectin receptor Dectin-1.[1][2][6][7]
-
NF-κB Activation: TLR2, in conjunction with TLR6, signals through the MyD88 adaptor protein, leading to the activation of the transcription factor NF-κB.[1] Dectin-1 signaling, mediated by the spleen tyrosine kinase (Syk), also contributes to NF-κB activation.[8][9][10]
-
Upregulation of Inflammasome Components: Activated NF-κB translocates to the nucleus and drives the transcription of key inflammasome components, most notably NLRP3 itself and the precursor form of IL-1β, pro-IL-1β.[11][12] This upregulation is essential for a robust inflammasome response.
Signal 2: Activation
Following priming, a second signal triggers the assembly and activation of the inflammasome complex. This compound can induce several downstream events that serve as this activation signal.
-
Potassium (K+) Efflux: A decrease in intracellular potassium concentration is a common and critical trigger for NLRP3 activation.[1][3] this compound stimulation can induce K+ efflux, although the precise channel remains under investigation.
-
Reactive Oxygen Species (ROS) Production: Dectin-1 engagement and subsequent Syk activation can lead to the production of mitochondrial ROS.[10][13][14] ROS are thought to facilitate NLRP3 activation, potentially through modifications of NLRP3 or associated proteins.
-
Metabolic Changes: this compound has been shown to induce a rapid drop in intracellular ATP concentration, which coincides with caspase-1 activation.[1][15] This metabolic dysfunction is recognized as a cellular stress signal that contributes to inflammasome activation.
Inflammasome Assembly and Caspase-1 Activation
The convergence of activation signals leads to the assembly of the canonical NLRP3 inflammasome.
-
NLRP3 Oligomerization: Activated NLRP3 monomers undergo a conformational change and oligomerize.[4]
-
ASC Recruitment and Speck Formation: Oligomerized NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) through homotypic pyrin domain (PYD) interactions.[4] ASC then rapidly polymerizes into a large, single macromolecular structure known as the "ASC speck".[16][17][18]
-
Pro-Caspase-1 Recruitment and Autocatalysis: The ASC speck serves as a scaffold to recruit pro-caspase-1 via CARD-CARD interactions.[16][17] The high local concentration of pro-caspase-1 molecules facilitates their proximity-induced auto-cleavage into the active p20 and p10 subunits, which form the catalytically active caspase-1 enzyme.[4][19]
Effector Functions
Active caspase-1 is a cysteine protease that cleaves specific substrates to mediate the downstream inflammatory effects.
-
Cytokine Maturation: Caspase-1 cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell.[3][20][21]
-
Pyroptosis: Caspase-1 cleaves Gasdermin D (GSDMD).[4][5] The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that disrupt the osmotic gradient, leading to cell swelling, lysis, and the release of cellular contents, including mature IL-1β.[5][21] This inflammatory form of programmed cell death is termed pyroptosis.
Caption: this compound-induced NLRP3 inflammasome activation pathway.
Quantitative Data Summary
The following tables summarize typical quantitative parameters used and observed in this compound-induced inflammasome studies.
Table 1: this compound Stimulation Parameters for In Vitro Macrophage Assays
| Parameter | Typical Range | Cell Type(s) | Notes |
| Concentration | 100 - 500 µg/mL | BMDMs, THP-1, Peritoneal Macrophages | Dose-dependent effects on cytokine release are commonly observed. |
| Incubation Time | 4 - 24 hours | BMDMs, THP-1, Peritoneal Macrophages | Time-course experiments are crucial to capture peak cytokine production. |
| Priming Agent (Optional) | LPS (100 ng/mL - 1 µg/mL) for 3-4 hours | BMDMs, THP-1 | While Zymosan can provide both signals, pre-priming with LPS can yield a more robust and synchronized response.[22][23] |
Table 2: Representative Readouts of NLRP3 Inflammasome Activation
| Analyte | Method | Typical Result | Notes |
| IL-1β Secretion | ELISA | pg/mL to ng/mL range | Measured in cell culture supernatant. Highly dependent on cell type, density, and stimulation conditions.[21] |
| Caspase-1 Activation | Western Blot | Detection of cleaved p20 subunit | Analyzed from both cell lysate and precipitated supernatant. |
| ASC Oligomerization | Microscopy / Flow Cytometry | Formation of a single, large perinuclear "speck" per cell | A hallmark of inflammasome activation.[16][17][18][24] |
| Cell Death (Pyroptosis) | LDH Release Assay | Increased LDH in supernatant | Measures loss of plasma membrane integrity.[22][25] |
Key Experimental Protocols
This section provides detailed methodologies for core experiments used to investigate the this compound-induced inflammasome pathway.
Caption: General experimental workflow for inflammasome activation analysis.
Cell Culture and Stimulation
This protocol describes the preparation and stimulation of bone marrow-derived macrophages (BMDMs).
-
Cell Preparation:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells for 6-7 days in DMEM containing 10% FBS, penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) to differentiate them into macrophages.[25]
-
On day 6, harvest the differentiated BMDMs and seed them into appropriate culture plates (e.g., 1 x 10^6 cells/well in a 12-well plate). Allow cells to adhere overnight.[25]
-
-
Priming and Stimulation:
-
Replace the medium with fresh DMEM. Prime the cells with LPS (e.g., 500 ng/mL) for 3 hours.[22]
-
Following priming, remove the medium and add fresh, serum-free medium containing this compound (e.g., 200 µg/mL).
-
Incubate for the desired time (e.g., 6 hours for caspase-1 cleavage, 16-24 hours for IL-1β secretion).
-
Western Blot for Caspase-1 Cleavage
This protocol is for detecting the active p20 subunit of caspase-1.
-
Sample Collection: After stimulation, carefully collect the cell culture supernatant. To capture secreted proteins, precipitate the supernatant proteins using methods like TCA precipitation. Lyse the adherent cells directly in the well with 1X SDS sample buffer.[26]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein from cell lysates and the concentrated supernatant onto a 12-15% polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For larger proteins like NLRP3 (~118 kDa), use a lower percentage gel (<8%) and optimize transfer conditions.[27][28]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[26]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of mouse caspase-1 (e.g., Casper-1 clone) overnight at 4°C with gentle agitation.[26]
-
Wash the membrane three times with TBST for 5 minutes each.[26]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
ELISA for Secreted IL-1β
This protocol outlines the steps for a sandwich ELISA to quantify IL-1β in the supernatant.[21][29]
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for IL-1β. Incubate overnight at 4°C.[29]
-
Washing and Blocking: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[29]
-
Sample and Standard Incubation: Add standards (recombinant IL-1β of known concentrations) and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for IL-1β and incubate for 1-2 hours at room temperature.[30]
-
Enzyme Conjugate: Wash the plate. Add an enzyme conjugate, such as Streptavidin-HRP, and incubate for 20-45 minutes at room temperature.[30][31]
-
Substrate Addition: Wash the plate. Add a chromogenic substrate, such as TMB (3,3’,5,5’-Tetramethylbenzidine). Incubate in the dark for 15-30 minutes, allowing color to develop.[30][31]
-
Stop Reaction and Read: Stop the reaction by adding a stop solution (e.g., 1M H₃PO₄ or 2N H₂SO₄).[29] Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of IL-1β in the samples.
Immunofluorescence for ASC Speck Visualization
This protocol is for visualizing ASC specks using confocal microscopy.[16][17][32]
-
Cell Seeding: Seed BMDMs or other suitable cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Stimulation: Prime and stimulate the cells with this compound as described in Protocol 4.1.
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., PBS with 5% normal goat serum) for 1 hour.[22]
-
Incubate with a primary antibody against ASC (e.g., Rabbit anti-ASC) diluted in blocking buffer, typically overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 1 hour at room temperature, protected from light.[32]
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
Stain nuclei with DAPI (1 µg/mL in PBS) for 5-10 minutes.[32]
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a confocal microscope. ASC specks will appear as a single, bright, dot-like structure within the cytoplasm of activated cells.[16]
Caption: Logical model of the two-signal requirement for NLRP3 activation.
References
- 1. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. Zymosan Particle-Induced Hemodynamic, Cytokine and Blood Cell Changes in Pigs: An Innate Immune Stimulation Model with Relevance to Cytokine Storm Syndrome and Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dectin-1/inflammasome pathway is responsible for the induction of protective T-helper 17 responses that discriminate between yeasts and hyphae of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dexamethasone induced Dectin-1 activation enhances NLRP3 inflammasome activation [frontiersin.org]
- 10. Expression of dectin-1 and enhanced activation of NALP3 inflammasome are associated with resistance to paracoccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammasome Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. mdpi.com [mdpi.com]
- 13. Dectin-1 Signaling Update: New Perspectives for Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Dectin-1 Signaling Update: New Perspectives for Trained Immunity [frontiersin.org]
- 15. aminer.org [aminer.org]
- 16. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 19. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 22. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 23. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood [mdpi.com]
- 25. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bb-china.net [bb-china.net]
- 27. docs.abcam.com [docs.abcam.com]
- 28. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]
- 29. IL-1β and IL-18 ELISA [bio-protocol.org]
- 30. raybiotech.com [raybiotech.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. benchchem.com [benchchem.com]
The Impact of Zymosan A on Neutrophil Function and Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a glucan-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae, is a potent activator of the innate immune system. It serves as a valuable tool in immunological research to study pattern recognition receptor (PRR) signaling and the subsequent activation of phagocytic cells, particularly neutrophils. This technical guide provides an in-depth overview of the multifaceted effects of this compound on neutrophil function, detailing the underlying signaling pathways, experimental protocols for its study, and a summary of key quantitative findings.
Core Mechanisms of this compound Recognition by Neutrophils
Neutrophils recognize this compound through a cooperative engagement of multiple PRRs. The primary receptors involved are Toll-like receptor 2 (TLR2) and Dectin-1.[1][2][3][4]
-
Toll-like Receptor 2 (TLR2): As a key receptor for various microbial components, TLR2 on the neutrophil surface recognizes the protein and mannan components of this compound.[2][4]
-
Dectin-1: This C-type lectin receptor specifically binds to the β-glucan structures abundant in the this compound particle core.[1][3]
The response to this compound can be significantly enhanced through opsonization, a process where serum proteins coat the particle, flagging it for more efficient recognition and uptake by phagocytes. Key opsonins include:
-
Immunoglobulin G (IgG): Binds to this compound and is recognized by Fcγ receptors (FcγR) on neutrophils.[5][6]
-
Complement Component 3b (C3b) and its inactive form (iC3b): These proteins are deposited on the this compound surface via the complement cascade and are recognized by complement receptor 1 (CR1) and complement receptor 3 (CR3, also known as Mac-1 or CD11b/CD18), respectively.[5][6]
The synergistic signaling from these receptors orchestrates a robust and diverse neutrophil response.
Key Neutrophil Functions Modulated by this compound
This compound stimulation triggers a cascade of events within neutrophils, leading to the execution of their primary antimicrobial functions.
Respiratory Burst and Reactive Oxygen Species (ROS) Production
This compound is a powerful inducer of the respiratory burst, the rapid release of reactive oxygen species (ROS).[7][8][9] This process is essential for killing invading pathogens. Both unopsonized and opsonized this compound can trigger ROS production, with the opsonized form generally eliciting a stronger response.[8] The generation of superoxide anion (O₂⁻) is a hallmark of the respiratory burst and occurs within minutes of neutrophil exposure to this compound.[7]
The central enzyme responsible for this process is NADPH oxidase.[5][10] this compound-induced signaling leads to the phosphorylation and activation of cytosolic components of the NADPH oxidase complex, such as p47phox and the small GTPase Rac2, and their translocation to the phagosomal membrane to form the active enzyme complex.[6][8]
Phagocytosis
Neutrophils efficiently engulf this compound particles.[11][12] This process is initiated by receptor binding and is tightly coupled to the activation of the respiratory burst. The physical mechanism of this compound phagocytosis by neutrophils exhibits distinct features, including the formation of a protrusive cellular pedestal that initially pushes the particle away from the main cell body before engulfment.[11] Opsonization with IgG and complement proteins significantly enhances the rate and efficiency of phagocytosis.[5][12]
Degranulation
Upon activation with this compound, neutrophils release the contents of their various granules into the phagosome and the extracellular space.[13][14] This process, known as degranulation, delivers a potent arsenal of antimicrobial proteins and enzymes to the site of infection. These include enzymes like myeloperoxidase (MPO) from azurophilic granules and lactoferrin from specific granules.[13][14]
Cytokine and Chemokine Production
This compound stimulation induces the transcription and secretion of a wide array of pro-inflammatory cytokines and chemokines by neutrophils. These signaling molecules play a crucial role in amplifying the inflammatory response and recruiting other immune cells to the site of infection. Key cytokines and chemokines produced in response to this compound include:
-
Interleukin-1alpha (IL-1α) and Interleukin-1beta (IL-1β)[15][16]
-
Interleukin-8 (IL-8)[2]
-
Macrophage Inflammatory Protein-1alpha (MIP-1α/CCL3) and -1beta (MIP-1β/CCL4)[15][16]
-
Chemokine (C-X-C motif) ligand 2 (CXCL2)[15]
The specific profile and quantity of cytokines produced can be influenced by the concentration of this compound and the presence of opsonins.
Signaling Pathways Activated by this compound in Neutrophils
The engagement of TLR2 and Dectin-1 by this compound initiates a complex network of intracellular signaling pathways that converge to activate key neutrophil functions.
As depicted, signaling through TLR2 often involves the activation of tyrosine kinases like c-Src, while Dectin-1 signals through spleen tyrosine kinase (Syk).[6][18] Both pathways can converge on downstream molecules such as Phosphoinositide 3-kinase (PI3K), Phospholipase C (PLC), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2 and p38.[6][8] These kinases are instrumental in the phosphorylation of NADPH oxidase components.[8] Furthermore, these pathways lead to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which is a master regulator of pro-inflammatory gene expression.[16][19]
Quantitative Data on this compound-Induced Neutrophil Activation
The following tables summarize quantitative data from various studies on the effects of this compound on neutrophil functions.
Table 1: this compound Concentration and Respiratory Burst
| This compound Type | Concentration | Neutrophil Source | Assay | Key Finding | Reference |
| Opsonized | 0.5 mg/mL | Human | Luminol-amplified chemiluminescence | Sustained NADPH oxidase activity | [5][6] |
| Non-opsonized | 1, 5, 10 µg/ml | Mouse (Nrf2 KO) | Luminol-amplified chemiluminescence | Dose-dependent increase in ROS production | [20] |
| Zymosan-activated serum | Various | Human | Superoxide anion generation | Concentration-dependent O₂⁻ production, max at 2 min | [7] |
| Non-opsonized | Not specified | Human | ROS Production | Higher ROS production than fMLF or PMA | [8] |
Table 2: this compound and Cytokine/Chemokine Production
| This compound Concentration | Neutrophil Source | Cytokine/Chemokine Measured | Key Finding | Reference |
| 5 µg/ml | Mouse (Nrf2 KO) | TNFα, CCL3, CXCL2 | Increased gene transcription in Nrf2 KO neutrophils | [15] |
| 1 mg/kg (infusion) | Pig (in vivo) | IL-6, TNF-α, CCL2, CXCL10 | Massive increase in blood cytokine levels | [17] |
| Not specified | Mouse (MPO-/-) | MIP-1α, MIP-1β, IL-1α, IL-1β, TNF-α | Significantly higher expression in MPO-/- neutrophils | [16] |
| Not specified | Human | IL-8 | Enhanced IL-8 secretion, especially after GM-CSF priming | [2] |
Experimental Protocols
This section provides standardized methodologies for key experiments involving this compound and neutrophils.
Preparation of Opsonized this compound (OZ)
Objective: To coat this compound particles with serum proteins (complement and immunoglobulins) to enhance neutrophil recognition and activation.
Materials:
-
This compound from Saccharomyces cerevisiae
-
Phosphate-buffered saline (PBS)
-
Fresh human serum (from pooled healthy donors)
-
Hanks' Balanced Salt Solution (HBSS)
Protocol:
-
Wash this compound particles three times with sterile PBS by centrifugation (e.g., 500 x g for 10 minutes) and resuspension.
-
Resuspend the this compound pellet in fresh human serum at a concentration of 10-20 mg/mL.
-
Incubate at 37°C for 30 minutes with gentle rotation to allow for opsonization.
-
Pellet the opsonized this compound by centrifugation and wash three times with sterile PBS or HBSS to remove unbound serum components.
-
Resuspend the final pellet of opsonized this compound in the desired experimental buffer (e.g., HBSS) to the final working concentration (e.g., 1 mg/mL).[5]
Measurement of Respiratory Burst using Luminol-Amplified Chemiluminescence
Objective: To quantify the production of reactive oxygen species (ROS) by neutrophils upon stimulation with this compound.
Materials:
-
Isolated human or murine neutrophils
-
HBSS with calcium and magnesium
-
Luminol
-
Opsonized or unopsonized this compound suspension
-
Temperature-controlled luminometer with injection capabilities
Protocol:
-
Isolate neutrophils from whole blood using a standard method such as density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells.
-
Resuspend purified neutrophils in HBSS at a concentration of 0.5-1 x 10⁶ cells/mL.
-
Add luminol to the neutrophil suspension to a final concentration of 10 µM.
-
Aliquot the neutrophil/luminol suspension into wells of a white 96-well plate or luminometer tubes.
-
Equilibrate the plate/tubes at 37°C for 10-15 minutes in the luminometer.
-
Initiate the measurement of baseline chemiluminescence.
-
Inject the this compound suspension (opsonized or unopsonized) to the desired final concentration (e.g., 0.1-1 mg/mL for OZ).
-
Immediately begin recording chemiluminescence (in relative light units, RLU) over time, typically for 30-60 minutes.[5][20]
Conclusion
This compound is an indispensable tool for dissecting the mechanisms of neutrophil activation. Its ability to engage multiple pattern recognition receptors triggers a coordinated and robust response, encompassing phagocytosis, respiratory burst, degranulation, and the production of inflammatory mediators. A thorough understanding of the signaling pathways and functional outcomes elicited by this compound in neutrophils is critical for researchers in immunology and professionals involved in the development of drugs targeting inflammatory and infectious diseases. The protocols and data presented in this guide offer a solid foundation for the design and interpretation of experiments aimed at exploring the intricate biology of neutrophils.
References
- 1. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of toll-like receptor 2 (TLR2) in neutrophil activation: GM-CSF enhances TLR2 expression and TLR2-mediated interleukin 8 responses in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Zymosan attenuates melanoma growth progression, increases splenocyte proliferation and induces TLR-2/4 and TNF-α expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Deciphering opsonized zymosan-induced phosphorylation of p47phox and NADPH oxidase activation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the human neutrophil respiratory burst with zymosan-activated serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zymosan induces NADPH oxidase activation in human neutrophils by inducing the phosphorylation of p47phox and the activation of Rac2: involvement of protein tyrosine kinases, PI3Kinase, PKC, ERK1/2 and p38MAPkinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Target-specific mechanics of phagocytosis: protrusive neutrophil response to zymosan differs from the uptake of antibody-tagged pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Stimulation of neutrophil actin polymerization and degranulation by opsonized and unopsonized Candida albicans hyphae and zymosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nrf2 downregulates zymosan-induced neutrophil activation and modulates migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Nrf2 downregulates zymosan-induced neutrophil activation and modulates migration | PLOS One [journals.plos.org]
Zymosan A: A Technical Guide to Modeling Fungal PAMP-Induced Immunity
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A is a well-characterized Pathogen-Associated Molecular Pattern (PAMP) derived from the cell wall of the yeast Saccharomyces cerevisiae.[1][2] Composed primarily of β-glucan and mannan polysaccharides, it effectively mimics the surface of a fungal pathogen, making it an invaluable tool for studying the innate immune response to fungal infections.[1][2][3] this compound activates multiple pattern recognition receptors (PRRs), including Toll-like Receptors (TLRs) and C-type lectin receptors (CLRs), triggering a cascade of intracellular signaling events that culminate in inflammation, phagocytosis, and the orchestration of an adaptive immune response.[1][4][5] This guide provides an in-depth overview of this compound's molecular interactions, the signaling pathways it activates, and detailed protocols for its use in key immunological assays.
Composition and PAMP Characteristics
This compound is not a single molecule but a complex preparation of the yeast cell wall. Its immunostimulatory properties are primarily attributed to its main components:
-
β-(1,3)-Glucans: These polysaccharides are the major structural component and are recognized by Dectin-1, a C-type lectin receptor.[3][4][6]
-
Mannans/Mannoproteins: These surface glycoproteins are recognized by several receptors, including the Mannose Receptor (MR) and TLR2.[1][7]
-
Chitin: An inner layer component that can also contribute to the immune response.[3]
This molecular signature is conserved across many fungal species but is absent in host organisms, making this compound a classic PAMP that allows the innate immune system to recognize a potential fungal threat.[7][8]
Pattern Recognition and Signaling Pathways
This compound is recognized by a consortium of PRRs, primarily on the surface of myeloid cells like macrophages, neutrophils, and dendritic cells. The collaboration between these receptors is crucial for a robust and tailored immune response.[1][4][5]
Collaborative Recognition by TLR2 and Dectin-1
This compound particles are simultaneously recognized by TLR2 (in a heterodimer with TLR1 or TLR6) and the β-glucan receptor Dectin-1.[1][4][8] This dual recognition leads to synergistic signaling that is more potent than the activation of either receptor alone.[5][6]
-
TLR2 Signaling: Upon binding this compound components, TLR2 recruits the adaptor protein MyD88. This initiates a signaling cascade that activates key downstream pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like ERK, p38, and JNK.[9][10] These transcription factors drive the expression of proinflammatory cytokines such as TNF-α, IL-6, and pro-IL-1β.[1][10]
-
Dectin-1 Signaling: Dectin-1 recognition of β-glucans triggers a distinct, MyD88-independent pathway. It involves the phosphorylation of an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic tail, leading to the recruitment and activation of spleen tyrosine kinase (Syk).[11] The Dectin-1-Syk axis is critical for inducing phagocytosis, the production of reactive oxygen species (ROS), and also contributes to NF-κB activation.[5][11][12]
The integration of these signals ensures a multifaceted response involving both inflammatory gene transcription and cellular effector functions like pathogen clearance.
NLRP3 Inflammasome Activation
The production of mature, secretable Interleukin-1β (IL-1β) requires a second signal, which this compound can also provide through activation of the NLRP3 inflammasome.[7][13] This is a two-step process:
-
Priming (Signal 1): TLR2 signaling provides the first signal by upregulating the transcription of NLRP3 and pro-IL-1β via NF-κB activation.[13][14][15]
-
Activation (Signal 2): this compound triggers NLRP3 activation through mechanisms that include inducing a drop in intracellular potassium and ATP levels. This leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[16] Pro-caspase-1 is then cleaved into its active form, Caspase-1, which processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[15][16]
Quantitative Data on this compound-Induced Responses
This compound stimulation elicits a dose-dependent production of various cytokines, chemokines, and other inflammatory mediators. The tables below summarize representative quantitative data from published studies.
Table 1: In Vitro Cytokine & Chemokine Production Induced by this compound
| Cell Type | Stimulus | Analyte | Result | Reference |
| Human Corneal Fibroblasts | Zymosan (600 µg/mL) for 24h | IL-6 | ~1600 pg/mL (vs. <100 pg/mL control) | [17] |
| Human Corneal Fibroblasts | Zymosan (600 µg/mL) for 24h | IL-8 | ~18000 pg/mL (vs. <1000 pg/mL control) | [17] |
| Human Corneal Fibroblasts | Zymosan (600 µg/mL) for 24h | MCP-1 | ~14000 pg/mL (vs. <500 pg/mL control) | [17] |
| Mouse RAW 264.7 Macrophages | Zymosan (0.5 mg/mL) for 6h | IL-6 mRNA | ~116-fold increase vs. control | [18] |
| Mouse RAW 264.7 Macrophages | Zymosan (0.5 mg/mL) for 6h | TNF-α mRNA | ~3.2-fold increase vs. control | [18] |
| Mouse RAW 264.7 Macrophages | Zymosan (0.5 mg/mL) for 6h | IL-1β mRNA | ~5.7-fold increase vs. control | [18] |
| Murine Dendritic Cells | Zymosan (10 µg/mL) | IL-10 | Abundant secretion | [4][19] |
| Murine Dendritic Cells | Zymosan (10 µg/mL) | IL-12(p70) & IL-6 | Little to no secretion | [4][19] |
Table 2: In Vivo Inflammatory Response to this compound
| Animal Model | This compound Administration | Time Point | Measured Parameter | Result | Reference |
| C57BL/6 Mice | 0.1 mg/mouse, IP | 2 hours | Peritoneal Fluid IL-6 | ~100-fold increase vs. control | [6] |
| C57BL/6 Mice | 0.1 mg/mouse, IP | 4 hours | Peritoneal Fluid IL-1β | ~15-fold increase vs. control | [6] |
| C57BL/6 Mice | 0.1 mg/mouse, IP | 8 hours | Total Peritoneal Cells | ~4-fold increase vs. control | [6] |
| Obese (ob/ob) Mice | Zymosan, IP | 24 hours | Peritoneal Fluid IL-17A | Significantly elevated vs. lean mice | [20] |
| Obese (ob/ob) Mice | Zymosan, IP | 24 hours | Peritoneal Ly6G+ Neutrophils expressing IL-17A | ~2% (vs. 0.2% in lean mice) | [20] |
Key Experimental Protocols
This compound is used in a variety of standardized assays to probe the function of the innate immune system.
Protocol: In Vitro Phagocytosis Assay
This protocol describes a quantitative, colorimetric or fluorometric assay to measure the engulfment of this compound particles by phagocytic cells (e.g., macrophages, neutrophils).[21][22][23]
Materials:
-
Phagocytic cells (e.g., RAW 264.7, J774, or primary peritoneal macrophages)
-
Complete culture medium
-
96-well clear-bottom tissue culture plates
-
This compound particles (pre-labeled for colorimetric/fluorometric detection or unlabeled for microscopic counting)
-
Blocking/Quenching solution (to block signal from non-internalized particles)
-
Assay Buffer (e.g., PBS)
-
Detection Reagents (if using a kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed phagocytic cells into a 96-well plate at a density that will yield 50-80% confluency after overnight incubation (e.g., 1–5 x 10⁵ cells/mL, 100 µL/well). Incubate overnight at 37°C, 5% CO₂.
-
Opsonization (Optional but Recommended): To enhance phagocytosis via complement or Fc receptors, this compound particles can be opsonized. Incubate this compound with serum (e.g., 20% human AB serum) for 30 minutes at 37°C. Pellet the particles by centrifugation, wash twice with sterile PBS, and resuspend in assay buffer.[24]
-
Cell Treatment: Remove culture medium from cells. Add any experimental activators or inhibitors (e.g., TLR ligands, signaling inhibitors) diluted in fresh medium and incubate for the desired time.
-
Initiate Phagocytosis: Add 5-10 µL of the this compound suspension to each well.[21][23]
-
Incubation: Immediately incubate the plate for a period of 15 minutes to 3 hours at 37°C to allow for phagocytosis. The optimal time should be determined empirically.[21][23]
-
Remove External Particles: Remove the medium. Add a blocking or quenching solution according to the manufacturer's protocol to eliminate the signal from non-engulfed particles. This is a critical step for quantitative plate-reader-based assays.[21]
-
Cell Lysis & Detection: Wash the cells with cold PBS. Lyse the cells and add detection reagents as per the kit instructions.
-
Quantification: Measure the absorbance or fluorescence using a microplate reader. The signal is directly proportional to the amount of internalized this compound.
Protocol: Measurement of Reactive Oxygen Species (ROS) Production
This protocol outlines a common method for measuring the "oxidative burst" in neutrophils or macrophages in response to this compound using a luminol-based chemiluminescence assay.[12][25]
Materials:
-
Phagocytic cells (e.g., primary neutrophils or macrophages)
-
This compound suspension
-
Luminol solution
-
HBSS or other suitable buffer
-
White, opaque 96-well plates
-
Luminometer (plate reader with chemiluminescence detection)
Procedure:
-
Cell Preparation: Isolate primary cells (e.g., neutrophils from whole blood) and resuspend in buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Assay Setup: In a white 96-well plate, add 50 µL of the cell suspension to each well. Add any inhibitors or test compounds and pre-incubate for 15-30 minutes at 37°C.
-
Prepare Detection Cocktail: Prepare a cocktail containing luminol and this compound in buffer. The final concentration of this compound typically ranges from 10-400 µg/mL.[12][25]
-
Initiate Reaction: Add the detection cocktail to the wells to initiate the reaction.
-
Measure Luminescence: Immediately place the plate in a luminometer pre-warmed to 37°C. Measure the relative light units (RLU) kinetically over a period of 60-90 minutes, with readings every 1-2 minutes.[25]
-
Data Analysis: The ROS production is typically represented as the kinetic curve of RLU over time. The total ROS produced can be calculated as the area under the curve (AUC).[25]
Protocol: In Vivo Zymosan-Induced Peritonitis
This model is widely used to study acute inflammation, leukocyte recruitment, and the efficacy of anti-inflammatory drugs.[26][27]
Materials:
-
Mice (e.g., C57BL/6)
-
Sterile this compound suspension in PBS (e.g., 0.25-1 mg/mouse in 0.5 mL)[27][28]
-
Test compound or vehicle for administration (e.g., oral gavage, IP)
-
Sterile PBS + 2-5 mM EDTA for peritoneal lavage
-
FACS tubes, syringes, needles
-
Centrifuge, hemocytometer or automated cell counter
-
Reagents for cell staining (e.g., antibodies for flow cytometry) and cytokine analysis (ELISA kits)
Procedure:
-
Acclimatization: Allow animals to acclimatize according to institutional guidelines.
-
Compound Administration: Administer the test compound or vehicle at a specified time before the inflammatory challenge (e.g., 30-60 minutes prior).[27]
-
Induction of Peritonitis: Administer this compound suspension via intraperitoneal (IP) injection.[27]
-
Inflammatory Response: House the animals for a defined period to allow the inflammatory response to develop (typically 4 to 24 hours).[20][27]
-
Peritoneal Lavage: At the desired time point, euthanize the mouse via an approved method. Expose the peritoneal cavity and inject 3-5 mL of cold PBS-EDTA. Massage the abdomen gently to dislodge cells.
-
Cell and Fluid Collection: Carefully aspirate the peritoneal lavage fluid (PLF) and place it in a conical tube on ice.
-
Cell Counting: Centrifuge the PLF to pellet the cells. Resuspend the cell pellet in a known volume and count the total number of leukocytes. A differential count (neutrophils, macrophages) can be performed using cytospin preparations or flow cytometry.
-
Supernatant Analysis: Use the cell-free supernatant from the centrifugation step to measure levels of cytokines (e.g., IL-6, TNF-α, MCP-1) by ELISA.[27]
-
Data Analysis: Compare the total leukocyte count, differential cell counts, and cytokine levels between vehicle-treated and compound-treated groups.
Conclusion
This compound remains an indispensable and versatile tool for immunology and pharmacology. Its ability to potently activate multiple, clinically relevant innate immune pathways—including TLR2, Dectin-1, and the NLRP3 inflammasome—makes it an ideal model PAMP for dissecting the molecular mechanisms of anti-fungal immunity. The standardized in vitro and in vivo models described herein are foundational for screening and characterizing novel immunomodulatory compounds, from small molecule inhibitors to biologic therapies, aimed at treating inflammatory and infectious diseases.
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Activity of Aminated Zymosan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. mdpi.com [mdpi.com]
- 7. Fungal Zymosan and Mannan Activate the Cryopyrin Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Release of interleukins 6 and 8 induced by zymosan and mediated by MAP kinase and NF-kappaB signaling pathways in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Initiation and perpetuation of NLRP3 inflammasome activation and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation [mdpi.com]
- 17. Inhibition of zymosan-induced cytokine and chemokine expression in human corneal fibroblasts by triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhanced production of IL-17A during zymosan-induced peritonitis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. Cell-based assay kits - Phagocytosis - with Zymosan substrate Clinisciences [clinisciences.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Phagocytosis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Zymosan-induced generalized inflammation: experimental studies into mechanisms leading to multiple organ dysfunction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Immunomodulatory Effects of Zymosan A on T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a polysaccharide-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae, is a well-established immunological tool used to investigate innate immune responses. Composed primarily of β-glucans and mannans, it acts as a classic pathogen-associated molecular pattern (PAMP).[1][2] this compound is recognized by multiple pattern recognition receptors (PRRs), including Toll-like receptor 2 (TLR2), TLR6, and the C-type lectin receptor Dectin-1, primarily expressed on antigen-presenting cells (APCs) such as macrophages and dendritic cells (DCs).[1][3] While its effects on innate immune cells are well-documented, its influence on adaptive immunity, particularly on T cell function, is more complex and often indirect. This guide provides a comprehensive technical overview of the immunomodulatory effects of this compound on T cells, focusing on the underlying signaling pathways, cellular interactions, and functional outcomes. It aims to serve as a resource for researchers and professionals in immunology and drug development exploring the therapeutic potential of modulating T cell responses.
Core Mechanism: Indirect T Cell Modulation via Antigen-Presenting Cells
The predominant immunomodulatory effect of this compound on T cells is not direct but is mediated through its potent activation of APCs. This compound reprograms DCs and macrophages to adopt a regulatory or tolerogenic phenotype, which subsequently shapes the nature of the T cell response.
Recognition and Signaling in Antigen-Presenting Cells
This compound is recognized by a heterodimer of TLR2 and TLR6, as well as by the β-glucan receptor, Dectin-1, on the surface of APCs.[3] The engagement of these receptors initiates distinct but synergistic intracellular signaling cascades that culminate in a unique cytokine secretion profile.
-
TLR2/Dectin-1 Signaling Axis: The interaction of this compound with TLR2 and Dectin-1 on DCs leads to the robust activation of the ERK MAPK pathway.[4][5] This signaling cascade is critical for the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4][6] Concurrently, this pathway results in the secretion of very low levels of pro-inflammatory cytokines such as IL-12p70 and IL-6.[4][5]
-
Dectin-1/Syk-Calcium Signaling: In macrophages, this compound binding to Dectin-1 can also activate a Syk-dependent signaling pathway that triggers a rapid increase in intracellular calcium.[7] This calcium flux activates downstream effectors, including calmodulin-dependent kinase II (CaMKII) and Pyk2, which further propagate signals through the ERK-MAPK pathway and activate the transcription factor CREB, contributing to IL-10 production and the generation of an oxidative burst.[7]
Caption: this compound signaling in APCs via TLR2 and Dectin-1.
The Resulting Regulatory Cytokine Milieu
The signaling pathways activated by this compound in APCs result in a distinct cytokine environment characterized by high levels of anti-inflammatory cytokines and a lack of key pro-inflammatory mediators required for robust T cell activation. This compound induces DCs to secrete abundant IL-10 with minimal IL-6 and IL-12(p70).[4][5] Furthermore, it can induce splenic macrophages to produce Transforming Growth Factor-β (TGF-β), another potent immunosuppressive cytokine.[4][5]
| Cytokine | Stimulus: LPS | Stimulus: this compound | Primary Effect on T Cells | Reference |
| IL-10 | Abundant | Robust / Abundant | Inhibits Th1/Th17, Promotes Tregs | [4][5] |
| IL-12p70 | Abundant | Barely Detectable / Little | Critical for Th1 differentiation | [4] |
| IL-6 | Abundant | Barely Detectable / Little | Inhibits Tregs, Promotes Th17 | [4][5] |
| TGF-β | Not specified | Robust | Promotes Treg differentiation | [4][5] |
| TNF-α | Abundant | Little / None | Pro-inflammatory | [4] |
| Table 1: Comparative Cytokine Production by Dendritic Cells Stimulated with LPS vs. This compound. |
Functional Consequences for T Cells
The regulatory cytokine milieu created by this compound-stimulated APCs has profound consequences for T cell proliferation, differentiation, and overall function.
Impaired T Cell Proliferation and Activation
When APCs treated with this compound present antigens to naive CD4+ T cells, the resulting T cell response is significantly impaired. This is primarily due to the high levels of IL-10 and the absence of IL-6.[4][6] T cells activated under these conditions exhibit weak clonal expansion and reduced proliferation upon restimulation.[4]
| Treatment Group | T Cell Proliferation (cpm) | Key Cytokines Secreted by T cells | Outcome | Reference |
| Antigen + LPS-treated DCs | High | High IFN-γ, IL-4, IL-5 | Strong Th1/Th2 Response | [4] |
| Antigen + Zymosan-treated DCs | Low | Low IFN-γ, IL-4, IL-5; High IL-10 | Impaired/Tolerogenic Response | [4] |
| Zymosan (in vivo, recall response) | Suppressed | Reduced IL-17, IFN-γ; Increased IL-4, IL-5, IL-10 | Shift to Th2/Treg Profile | [8] |
| Table 2: Effect of this compound on Antigen-Specific T Cell Proliferation and Cytokine Secretion. |
Modulation of T Cell Differentiation
This compound indirectly steers T cell differentiation away from pro-inflammatory Th1 and Th17 lineages and towards regulatory and anti-inflammatory phenotypes.
-
Suppression of Th1/Th17 Differentiation: The lack of IL-12 and the presence of IL-10 actively suppress the differentiation of naive T cells into IFN-γ-producing Th1 cells.[8] Similarly, the combination of high IL-10 and low IL-6 inhibits the development of IL-17-producing Th17 cells.[8][9] This is associated with the inhibition of STAT4 phosphorylation, a key transcription factor for the Th1 lineage.[8]
-
Promotion of Regulatory T Cells (Tregs): The cytokine environment rich in IL-10 and TGF-β is highly conducive to the differentiation of regulatory T cells (Tregs), including Foxp3+ Tregs and IL-10-producing Tr1 cells.[9][10] Zymosan-treated DCs have been shown to actively induce the generation of CD4+CD25+Foxp3+ Tregs.[10] This induction may also involve a TLR2-dependent activation of the β-catenin pathway in DCs.[9]
-
Induction of Th2 Responses: Some studies report that this compound treatment is associated with an increase in Th2 cytokines like IL-4 and IL-5, suggesting a promotion of Th2 lineage commitment.[8] This corresponds with an induction of STAT6 phosphorylation, the key transcription factor for the Th2 lineage.[8]
Caption: Indirect modulation of T cell differentiation by this compound.
Direct Effects on T Cells
While the primary effects of this compound are indirect, some evidence suggests it can have direct effects on T cells, which can express TLR2.[10] The outcome of this direct interaction appears to be highly dependent on the activation state of the T cell. In ex-vivo cultures, this compound can co-stimulate αCD3-induced IFN-γ and IL-6 secretion in both thymocytes and splenocytes.[11][12] This indicates that in the context of an ongoing T cell activation signal, this compound may act as a co-stimulant rather than an inhibitor.
Experimental Protocols
In Vitro DC/T Cell Co-culture and Proliferation Assay
This protocol is adapted from methodologies used to assess the effect of Zymosan-treated DCs on T cell activation.[4]
Caption: Experimental workflow for T cell proliferation assay.
Methodology:
-
Cell Isolation: Isolate CD11c+ splenic DCs from Flt3 ligand-injected mice. Isolate naive CD4+CD62L+ T cells from OT-II TCR transgenic mice.
-
Primary Stimulation: Culture DCs (e.g., 10,000 cells/well) with a specific antigen (e.g., OVA peptide at 10 µg/ml) and either this compound (10 µg/ml) or a control stimulus like LPS (1 µg/ml) for 2-5 days. Add naive OT-II T cells (e.g., 50,000 cells/well) to the culture.
-
Restimulation and Proliferation Measurement:
-
Harvest the T cells from the primary culture.
-
Restimulate the T cells for 3 days with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
During the final 18 hours of culture, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto filter mats and measure the incorporation of tritiated thymidine using a liquid scintillation counter. Proliferation is reported in counts per minute (cpm).
-
In Vivo T Cell Tolerance Induction
This protocol is adapted from in vivo models used to study immunological tolerance.[4][6]
-
Cell Transfer: Adoptively transfer antigen-specific T cells (e.g., from OT-II mice) into recipient wild-type mice (e.g., C57BL/6).
-
Immunization: The following day, inject mice intravenously or intraperitoneally with the specific antigen peptide (e.g., 50 µg OVA peptide) combined with either this compound (e.g., 100 µg) or a control adjuvant like LPS (e.g., 25 µg).
-
Analysis: After 4-7 days, harvest spleens and lymph nodes.
-
Recall Response: Restimulate splenocytes in vitro with the antigen peptide for 48-72 hours.
-
Readouts:
-
Proliferation: Measure T cell proliferation via [3H]-thymidine incorporation as described above.
-
Cytokine Profile: Collect culture supernatants and measure cytokine levels (IFN-γ, IL-4, IL-10, etc.) using ELISA or CBA.
-
Treg Analysis: Stain cells for flow cytometry to determine the percentage of CD4+Foxp3+ regulatory T cells.
-
Conclusion and Implications
The immunomodulatory effects of this compound on T cells are predominantly suppressive and tolerogenic, driven by its capacity to induce a regulatory phenotype in antigen-presenting cells. By stimulating high levels of IL-10 and TGF-β while minimizing the production of IL-12 and IL-6, this compound-activated APCs impair Th1 and Th17 differentiation, reduce T cell proliferation, and promote the generation of regulatory T cells.[4][8][9][10] These properties make this compound and its constituent β-glucans compelling candidates for therapeutic development in the context of autoimmune and inflammatory diseases. The ability to shift the immune response from a pro-inflammatory to a regulatory state suggests potential applications in conditions like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, where this compound has been shown to ameliorate disease.[8][10] Further research into harnessing these pathways could lead to novel adjuvants or standalone therapies designed to induce antigen-specific tolerance.
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novusbio.com [novusbio.com]
- 3. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance [jci.org]
- 7. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. T cell activation status determines the cytokine pattern induced by zymosan and bacterial DNA both in thymocytes and splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T cell activation status determines the cytokine pattern induced by zymosan and bacterial DNA both in thymocytes and splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Zymosan A's Beta-Glucan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a crude cell wall preparation from Saccharomyces cerevisiae, is a potent immunological stimulant extensively utilized in biomedical research to model inflammatory responses and investigate the intricacies of innate immunity. Its primary active component, β-glucan, a polymer of glucose, is recognized by specific pattern recognition receptors (PRRs) on innate immune cells, triggering a cascade of downstream signaling events that orchestrate a robust inflammatory response. This technical guide provides an in-depth exploration of the biological effects of this compound's β-glucan component, with a focus on its interaction with immune cells, the signaling pathways it activates, and the subsequent cellular responses. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in immunology, pharmacology, and related fields.
Core Biological Interactions and Cellular Responses
This compound, through its β-glucan component, primarily interacts with myeloid cells, including macrophages, dendritic cells (DCs), monocytes, and neutrophils. This interaction is mediated by a concert of PRRs, most notably Dectin-1 (a C-type lectin receptor) and Toll-like Receptor 2 (TLR2), often in cooperation with TLR6.[1][2] The binding of β-glucan to these receptors initiates a complex and synergistic signaling cascade, leading to a variety of cellular responses crucial for host defense and inflammation.
Key Cellular Responses:
-
Phagocytosis: The engulfment of Zymosan particles by phagocytes is a primary response mediated by Dectin-1.[3] This process is essential for clearing pathogens and initiating an adaptive immune response.
-
Cytokine and Chemokine Production: this compound stimulation leads to the production and secretion of a wide array of pro-inflammatory and anti-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, IL-8, IL-10, and IL-12.[4][5][6][7] The specific cytokine profile can vary depending on the cell type, this compound concentration, and the co-stimulation of different receptors.
-
Inflammasome Activation: this compound is a known activator of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and secretion of IL-1β through the activation of caspase-1.[2][8] This process is a critical component of the inflammatory response to fungal pathogens.
-
Dendritic Cell Maturation and Antigen Presentation: In dendritic cells, this compound induces maturation, characterized by the upregulation of co-stimulatory molecules like CD80 and CD86.[6] This enhances their ability to present antigens and activate T cells, thus bridging the innate and adaptive immune responses.[2]
-
Respiratory Burst: The production of reactive oxygen species (ROS) is another important downstream effect of this compound stimulation, contributing to the killing of phagocytosed microorganisms.[9]
Quantitative Data on this compound-Induced Biological Effects
The following tables summarize quantitative data from various studies on the effects of this compound on immune cells. These tables are intended to provide a comparative overview of dose-responses and cytokine production levels.
Table 1: Dose-Dependent Effects of this compound on Cytokine Production by Dendritic Cells (DCs)
| This compound Concentration (µg/mL) | Cell Type | Cytokine | Concentration (pg/mL or ng/mL) | Reference |
| 10 | Murine Splenic DCs | IL-10 | ~2500 pg/mL | [6] |
| 10 | Murine Splenic DCs | IL-6 | Not specified | [6] |
| 10 | Murine Splenic DCs | IL-12(p70) | Not specified | [6] |
| 100 | Murine Splenic DCs | IL-10 | ~3000 pg/mL | [6] |
| >200 | Murine Splenic DCs | IL-6 | Increased levels | [6] |
| >200 | Murine Splenic DCs | IL-12(p70) | Increased levels | [6] |
| 10 | Human Monocyte-derived DCs | IL-10 | ~1000 pg/mL | [6] |
| 10 | Human Monocyte-derived DCs | IL-6 | ~250 pg/mL | [6] |
| 10 | Human Monocyte-derived DCs | IL-12(p70) | Barely detectable | [6] |
Table 2: this compound-Induced Cytokine and Chemokine Expression in Various Cell Types
| Cell Type | This compound Concentration | Cytokine/Chemokine | Fold Change/Concentration | Reference |
| Human Corneal Fibroblasts | 600 µg/mL | IL-6 mRNA | Significant increase | [5] |
| Human Corneal Fibroblasts | 600 µg/mL | IL-8 mRNA | Significant increase | [5] |
| Human Corneal Fibroblasts | 600 µg/mL | MCP-1 mRNA | Significant increase | [5] |
| RAW 264.7 Macrophages | 0.5 mg/mL | TNF-α mRNA | 3.18-fold increase | [1] |
| RAW 264.7 Macrophages | 0.5 mg/mL | IL-1β mRNA | 5.66-fold increase | [1] |
| RAW 264.7 Macrophages | 0.5 mg/mL | IL-6 mRNA | 115.76-fold increase | [1] |
| Porcine Peripheral Blood Mononuclear Cells | 1 mg/kg (infusion) | IL-6 in blood | Massive transcription and rise | [4] |
| Porcine Peripheral Blood Mononuclear Cells | 1 mg/kg (infusion) | TNF-α in blood | Massive transcription and rise | [4] |
Signaling Pathways Activated by this compound's β-Glucan
The biological effects of this compound are orchestrated by a complex network of intracellular signaling pathways. The primary receptors, Dectin-1 and TLR2, trigger distinct yet interconnected cascades that ultimately lead to the activation of transcription factors and the expression of inflammatory genes.
Dectin-1 Signaling Pathway
Upon binding β-glucan, Dectin-1 recruits and activates the spleen tyrosine kinase (Syk). This initiates a signaling cascade involving the CARD9-Bcl10-MALT1 complex, which ultimately leads to the activation of the canonical NF-κB pathway. Syk activation also contributes to the activation of MAP kinases such as ERK, JNK, and p38.
TLR2 Signaling Pathway
TLR2, in heterodimerization with TLR1 or TLR6, recognizes components of this compound. This engagement recruits the adaptor protein MyD88, which in turn activates a signaling cascade involving IRAK kinases and TRAF6. This ultimately leads to the activation of NF-κB and MAP kinases, promoting the expression of inflammatory genes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zymosan Particle-Induced Hemodynamic, Cytokine and Blood Cell Changes in Pigs: An Innate Immune Stimulation Model with Relevance to Cytokine Storm Syndrome and Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of zymosan-induced cytokine and chemokine expression in human corneal fibroblasts by triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zymosan Induces Immune Responses Comparable with Those of Adults in Monocytes, Dendritic Cells, and Monocyte-Derived Dendritic Cells from Cord Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zymosan enhances the immune response to DNA vaccine for human immunodeficiency virus type-1 through the activation of complement system - PMC [pmc.ncbi.nlm.nih.gov]
Zymosan A-Induced Cytokine and Chemokine Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a polysaccharide-rich preparation derived from the cell wall of Saccharomyces cerevisiae, is a potent activator of the innate immune system. Composed primarily of β-glucans and mannans, it serves as a classical pathogen-associated molecular pattern (PAMP). Its ability to elicit a robust inflammatory response has established it as a valuable tool in immunological research and preclinical drug development for a variety of inflammatory conditions. This technical guide provides an in-depth overview of the cytokine and chemokine profiles induced by this compound, detailed experimental protocols for in vivo and in vitro models, and a visualization of the core signaling pathways involved.
Mechanism of Action: A Multi-Receptor Engagement
This compound initiates an inflammatory cascade through its recognition by multiple pattern recognition receptors (PRRs) on the surface of innate immune cells, primarily macrophages and dendritic cells. The principal receptors involved are Toll-like receptor 2 (TLR2) and Dectin-1.[1] TLR2, in cooperation with TLR6 and CD14, recognizes components of the zymosan particle, while Dectin-1 specifically binds to the β-glucan structures.[1] This dual recognition is often synergistic, leading to an enhanced downstream signaling and a more potent inflammatory response.[2][3] Other receptors, such as complement receptor 3 (CR3) and scavenger receptors, have also been implicated in the cellular response to zymosan.
Upon engagement, these receptors trigger a complex network of intracellular signaling pathways. Key among these are the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which orchestrate the transcription and subsequent release of a wide array of pro-inflammatory and anti-inflammatory cytokines and chemokines.
This compound-Induced Signaling Pathways
The signaling cascades initiated by this compound are crucial for the subsequent cytokine and chemokine production. Below are diagrams illustrating the key pathways.
Cytokine and Chemokine Profiles
The activation of NF-κB and MAPK pathways by this compound culminates in the production of a broad spectrum of cytokines and chemokines. The specific profile can vary depending on the experimental model (in vivo vs. in vitro), the cell type, the concentration of this compound, and the time course of the response.
In Vivo Models
In animal models, administration of this compound, typically via intraperitoneal or intra-articular injection, induces a localized or systemic inflammatory response characterized by the influx of immune cells and the production of various inflammatory mediators.
Table 1: this compound-Induced Cytokine and Chemokine Profile in a Mouse Peritonitis Model
| Cytokine/Chemokine | Peak Time Point (Post-Injection) | Typical Concentration Range (pg/mL) in Peritoneal Lavage Fluid | Key Functions |
| TNF-α | 1-4 hours | 500 - 5000 | Pro-inflammatory, activates endothelial cells, induces other cytokines |
| IL-6 | 4-8 hours | 1000 - 10000 | Pro-inflammatory, acute phase response, B-cell differentiation |
| IL-1β | 2-6 hours | 200 - 2000 | Pro-inflammatory, fever, activates lymphocytes |
| MCP-1 (CCL2) | 4-8 hours | 1000 - 15000 | Chemoattractant for monocytes and macrophages |
| MIP-1α (CCL3) | 4-8 hours | 500 - 5000 | Chemoattractant for monocytes, macrophages, and neutrophils |
| KC (CXCL1) | 2-4 hours | 1000 - 8000 | Chemoattractant for neutrophils |
| IL-10 | 8-24 hours | 100 - 1000 | Anti-inflammatory, suppresses pro-inflammatory cytokine production |
Note: Concentration ranges are approximate and can vary significantly based on the specific experimental conditions.
In Vitro Models
In vitro studies, commonly using primary macrophages or macrophage-like cell lines (e.g., RAW 264.7), allow for a more controlled analysis of the direct effects of this compound on immune cells.
Table 2: this compound-Induced Cytokine and Chemokine Profile in Murine Macrophages In Vitro
| Cytokine/Chemokine | Time Point (Post-Stimulation) | Typical Concentration Range (pg/mL) in Supernatant |
| TNF-α | 4-8 hours | 1000 - 10000 |
| IL-6 | 12-24 hours | 5000 - 50000 |
| IL-1β | 8-16 hours | 500 - 5000 |
| MCP-1 (CCL2) | 12-24 hours | 10000 - 100000 |
| RANTES (CCL5) | 12-24 hours | 1000 - 10000 |
| IL-10 | 12-24 hours | 200 - 2000 |
Note: Concentration ranges are approximate and can vary based on cell type, cell density, and this compound concentration.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. Below are representative protocols for common this compound-induced inflammation models.
This compound-Induced Peritonitis in Mice
This model is widely used to study acute inflammation and leukocyte recruitment.
Materials:
-
This compound from Saccharomyces cerevisiae
-
Sterile, endotoxin-free saline
-
8-12 week old mice (e.g., C57BL/6)
-
Sterile syringes and needles (25-27 gauge)
-
Phosphate-buffered saline (PBS) with 2-5 mM EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
-
ELISA kits for desired cytokines and chemokines
Procedure:
-
Preparation of this compound Suspension:
-
Suspend this compound in sterile saline at a concentration of 1 mg/mL.
-
Boil the suspension for 30 minutes to ensure sterility and disaggregation.
-
Vortex thoroughly before injection to ensure a uniform suspension.
-
-
Induction of Peritonitis:
-
Peritoneal Lavage:
-
At desired time points (e.g., 4, 8, 24 hours post-injection), euthanize the mice.
-
Expose the peritoneal cavity and inject 5-10 mL of cold PBS with EDTA.
-
Gently massage the abdomen and aspirate the peritoneal fluid.
-
-
Cell Analysis:
-
Centrifuge the collected lavage fluid (e.g., 400 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of leukocytes using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages) using cytospin preparations and staining (e.g., Diff-Quik).
-
-
Cytokine and Chemokine Measurement:
-
Use the supernatant from the centrifuged lavage fluid.
-
Measure the concentrations of desired cytokines and chemokines using specific ELISA kits according to the manufacturer's instructions.
-
This compound-Induced Arthritis in Rats
This model is used to study inflammatory arthritis.
Materials:
-
This compound
-
Sterile, endotoxin-free saline
-
8-12 week old rats (e.g., Wistar, Sprague-Dawley)
-
Sterile syringes and needles (30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Calipers for joint measurement
-
Reagents for histological analysis (formalin, decalcifying solution, H&E stain)
-
ELISA kits for cytokine analysis from synovial fluid or serum
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a sterile suspension of this compound in saline at a concentration of 20-40 mg/mL.[6]
-
Boil and vortex as described for the peritonitis model.
-
-
Induction of Arthritis:
-
Assessment of Arthritis:
-
Joint Swelling: Measure the diameter of the knee joint daily using calipers.
-
Histology: At the end of the experiment, harvest the knee joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, cellular infiltration, and cartilage damage.
-
-
Cytokine Measurement:
-
Synovial Lavage: At selected time points, perform a synovial lavage of the knee joint with a small volume of PBS with EDTA to collect synovial fluid for cytokine analysis by ELISA.
-
Serum Analysis: Collect blood samples via cardiac puncture or tail vein bleeding to measure systemic cytokine levels.
-
In Vitro Macrophage Stimulation with this compound
This protocol allows for the direct assessment of this compound's effect on macrophage cytokine production.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound
-
Sterile PBS
-
Cell culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
-
ELISA kits for desired cytokines
Procedure:
-
Cell Seeding:
-
Seed macrophages into cell culture plates at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere overnight.
-
-
This compound Preparation and Stimulation:
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium.
-
Dilute the this compound to the desired final concentrations (e.g., 10, 50, 100 µg/mL).
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include an unstimulated control.
-
-
Incubation and Supernatant Collection:
-
Incubate the cells for various time points (e.g., 4, 8, 12, 24 hours).
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
Cytokine Measurement:
-
Store the supernatants at -80°C until analysis.
-
Measure the concentrations of cytokines and chemokines in the supernatants using specific ELISA kits.
-
Conclusion
This compound remains an indispensable tool for studying the mechanisms of innate immunity and inflammation. Its ability to engage multiple PRRs and induce a robust and reproducible cytokine and chemokine response makes it a valuable model for understanding inflammatory processes and for the preclinical evaluation of anti-inflammatory therapeutics. This guide provides a foundational understanding of the this compound-induced immune response, along with practical protocols and visual aids to facilitate further research in this area. Researchers should, however, always optimize experimental conditions for their specific research questions and animal models.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. olac.berkeley.edu [olac.berkeley.edu]
- 6. Experimental Model of Zymosan-Induced Arthritis in the Rat Temporomandibular Joint: Role of Nitric Oxide and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-Level Laser Therapy for Zymosan-Induced Arthritis in Rats: Importance of Illumination Time - PMC [pmc.ncbi.nlm.nih.gov]
Zymosan A: A Historical and Technical Guide to its Application in Immunological Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a crude preparation of yeast cell wall derived from Saccharomyces cerevisiae, has served as a cornerstone in immunological research for over half a century.[1][2] Composed primarily of polysaccharides such as β-glucan and mannan, along with protein and lipid components, it is a potent activator of the innate immune system.[1][3] Historically, this compound has been instrumental in elucidating fundamental immunological processes, including sterile inflammation, phagocytosis, and the activation of the complement system.[3][4][5] Its ability to mimic fungal pathogen-associated molecular patterns (PAMPs) allows it to be recognized by various pattern recognition receptors (PRRs) on innate immune cells, triggering a robust inflammatory cascade.[1][6] This whitepaper provides a comprehensive technical overview of the historical and ongoing use of this compound in research, detailing its mechanisms of action, key experimental applications, and associated protocols.
Mechanism of Action: Receptor Recognition and Intracellular Signaling
This compound's immunostimulatory properties are initiated by its recognition by multiple PRRs on the surface of immune cells, particularly macrophages, neutrophils, and dendritic cells.[1][7] The primary receptors involved are Toll-like Receptor 2 (TLR2), which often forms a heterodimer with TLR6, the C-type lectin receptor Dectin-1, and Complement Receptor 3 (CR3).[1][2][7]
Upon binding, these receptors trigger a complex network of intracellular signaling pathways:
-
TLR2/6 Pathway: Recognition by the TLR2/6 heterodimer initiates a MyD88-dependent signaling cascade.[8][9] This pathway leads to the activation of downstream kinases, ultimately resulting in the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK.[8][10] The nuclear translocation of these factors drives the transcription of a wide array of pro-inflammatory genes.[6]
-
Dectin-1 Pathway: Dectin-1 recognizes the β-glucan component of this compound.[11] This interaction leads to the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM), recruiting and activating spleen tyrosine kinase (Syk).[11] The Dectin-1/Syk pathway can work synergistically with TLR signaling and is also linked to the activation of the NLRP3 inflammasome, calcium signaling, and the generation of reactive oxygen species (ROS).[1][9][11]
-
Complement Activation: this compound is a classical activator of the alternative complement pathway, a critical component of innate immunity that does not require antibodies for initiation.[12][13] It provides a surface that protects the spontaneously formed C3b from degradation, allowing for the amplification of the complement cascade.[13]
These signaling events culminate in hallmark cellular responses, including the production of pro-inflammatory cytokines and chemokines, the generation of an oxidative burst, and the initiation of phagocytosis.[1][3]
Historical Research Applications and Quantitative Data
This compound has been indispensable in creating reproducible models for studying various facets of the immune response.
Models of Sterile Inflammation
Intraperitoneal or localized injection of this compound has been a standard method for inducing acute, self-resolving inflammation.[4][14] This model is characterized by rapid vascular permeability changes and the recruitment of innate immune cells, primarily neutrophils followed by macrophages.[7][14] It has been widely used to study the mechanisms of inflammatory cell trafficking, the roles of various cytokines and chemokines, and the efficacy of anti-inflammatory drugs.[1][4] For example, Zymosan-induced peritonitis is a classic model where researchers can easily sample peritoneal fluid to quantify cell influx and mediator production.[14][15]
Table 1: this compound-Induced Cytokine and Chemokine Production in Various Models
| Model System | Cell Type / Tissue | This compound Dose | Time Point | Cytokine/Chemokine | Fold Change / Concentration | Reference(s) |
| Human Corneal Fibroblasts | In Vitro Culture | 600 µg/mL | 24 h | IL-6 | ~1200 pg/mL | [16] |
| Human Corneal Fibroblasts | In Vitro Culture | 600 µg/mL | 24 h | IL-8 | ~10000 pg/mL | [16] |
| Mouse Peritonitis (ob/ob) | Peritoneal Fluid | 1 mg/mouse (i.p.) | 24 h | IL-17A | ~150 pg/mL | [15] |
| Mouse Peritonitis (lean) | Peritoneal Fluid | 1 mg/mouse (i.p.) | 24 h | IL-17A | < 25 pg/mL | [15] |
| Mouse Splenocytes | In Vitro Culture | 100 µg/mL | N/A | IL-6 | Significantly increased vs. control | [17] |
| Mouse Macrophages (WT) | In Vitro Culture | 50 µg/mL | N/A | G-CSF | ~175 pg/mL | [18] |
| Mouse Macrophages (WT) | In Vitro Culture | 50 µg/mL | N/A | IL-1α | ~35 pg/mL | [18] |
| Raw 264.7 Macrophages | In Vitro Culture | N/A | N/A | TNF-α | 3.18-fold increase vs. control | [19] |
| Raw 264.7 Macrophages | In Vitro Culture | N/A | N/A | IL-6 | 115.76-fold increase vs. control | [19] |
Phagocytosis Assays
As a particulate substance of optimal size for cellular engulfment, this compound is a classic tool for studying phagocytosis.[5][20] Researchers have used Zymosan particles, often labeled with fluorescent dyes or other markers, to visualize and quantify their uptake by phagocytes like macrophages and neutrophils.[20][21] These assays have been crucial for understanding the molecular machinery of phagosome formation, maturation, and the role of various cell surface receptors in particle recognition and internalization.[20][22]
Complement System Activation
Long before the detailed molecular pathways were understood, this compound was recognized for its ability to activate the complement system in the absence of antibodies.[23] It was instrumental in the discovery and characterization of the "properdin system," now known as the alternative complement pathway.[23] Experiments using this compound helped demonstrate how certain microbial surfaces could bypass the classical antibody-dependent pathway to trigger complement-mediated opsonization and lysis, a fundamental principle of innate immunity.[13][23]
Detailed Experimental Protocols
The following sections provide generalized protocols for key historical experiments using this compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol: In Vitro Phagocytosis Assay using this compound
This protocol describes a common method to quantify the phagocytosis of this compound particles by cultured macrophages.[20][24]
-
Cell Preparation: Plate phagocytic cells (e.g., RAW 264.7 macrophages or primary peritoneal macrophages) in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well and culture overnight to allow adherence.
-
Zymosan Preparation: Use fluorescently labeled this compound particles. If desired, opsonize the particles by incubating them with serum (e.g., 50% fetal bovine serum or specific antibody) for 30-60 minutes at 37°C to enhance uptake via complement and Fc receptors.[20][25] Wash the particles with sterile PBS to remove unbound serum components. Resuspend in culture medium.
-
Phagocytosis Induction: Remove the culture medium from the cells and add the this compound suspension at a specific particle-to-cell ratio (e.g., 10:1 or 50:1).[24] Incubate for a defined period (e.g., 15 to 120 minutes) at 37°C.[22] Include a control at 4°C where phagocytosis is inhibited.
-
Removal of External Particles: After incubation, wash the cells 2-3 times with cold PBS to remove non-ingested particles. To distinguish between bound and internalized particles, add a quenching agent (e.g., Trypan Blue for FITC-labeled Zymosan) to extinguish the fluorescence of external particles.
-
Quantification: Measure the fluorescence of the ingested particles using a fluorescence plate reader or visualize and count internalized particles per cell using fluorescence microscopy.[20] Results can be expressed as a phagocytic index (average number of particles per cell) or percentage of phagocytic cells.
Protocol: Zymosan-Induced Peritonitis in Mice
This protocol outlines the induction of acute inflammation in the mouse peritoneal cavity.[14]
-
Zymosan Preparation: Prepare a sterile suspension of this compound in pyrogen-free saline (e.g., 1 mg/mL). Ensure the suspension is well-vortexed to prevent clumping.
-
Induction: Inject a defined volume (e.g., 0.5-1.0 mL) of the this compound suspension intraperitoneally (i.p.) into the mice. A typical dose is 0.5-1 mg per mouse.[14]
-
Cell and Fluid Collection: At desired time points post-injection (e.g., 4, 24, 72 hours), euthanize the mice.[14] Collect the peritoneal exudate cells (PECs) by lavage: inject 5-10 mL of cold PBS or RPMI medium into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid.
-
Analysis:
-
Cell Count & Differentials: Determine the total number of cells in the lavage fluid using a hemocytometer. Prepare cytospin slides and stain with Wright-Giemsa to perform differential counts of neutrophils, macrophages, and other leukocytes.
-
Flow Cytometry: Use specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) to quantify immune cell populations by flow cytometry.
-
Mediator Analysis: Centrifuge the lavage fluid to pellet the cells. The cell-free supernatant (peritoneal fluid) can be stored at -80°C and later analyzed for cytokines, chemokines, and other inflammatory mediators using ELISA or multiplex assays.[15]
-
Protocol: In Vitro Complement Activation Assay
This historical assay measures the ability of this compound to consume complement components from serum via the alternative pathway.[23][25]
-
Serum Preparation: Obtain fresh serum from a source with an intact complement system (e.g., normal human serum or guinea pig serum). To specifically measure the alternative pathway, use serum chelated with EGTA and MgCl₂, which blocks the classical pathway.[25]
-
Activation Step: Add a specific amount of this compound (e.g., 1-2 mg/mL) to an aliquot of the prepared serum. Incubate at 37°C for a set time (e.g., 30-60 minutes) to allow complement activation and consumption. A control sample of serum without this compound should be incubated in parallel.
-
Stopping the Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the this compound particles.
-
Measuring Residual Complement: The supernatant (Zymosan-treated serum) now contains a reduced level of complement. Measure the residual complement activity using a functional assay, such as a hemolytic assay (e.g., CH50 assay), which quantifies the ability of the serum to lyse antibody-sensitized sheep red blood cells.
-
Quantification: The degree of complement activation is determined by comparing the residual complement activity in the Zymosan-treated serum to that in the control serum. The difference represents the amount of complement consumed by this compound.
Conclusion
From its early use in defining the alternative complement pathway to its modern application in studying PRR signaling, this compound has remained a remarkably relevant and powerful tool in immunology. Its ability to potently and reproducibly trigger innate immune responses has provided invaluable insights into the mechanisms of fungal recognition, inflammation, and phagocytosis. While more defined and specific PAMPs (like purified β-glucans or synthetic TLR ligands) are now available, the complex and robust nature of the this compound-induced response continues to make it a valuable agent for modeling the multifaceted host reaction to fungal pathogens. For both historical context and practical application, this compound holds a significant place in the experimental toolkit of immunologists and drug development professionals.
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zymosan - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Release of interleukins 6 and 8 induced by zymosan and mediated by MAP kinase and NF-kappaB signaling pathways in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of zymosan-induced alternative complement pathway activation by concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced production of IL-17A during zymosan-induced peritonitis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of zymosan-induced cytokine and chemokine expression in human corneal fibroblasts by triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. T cell activation status determines the cytokine pattern induced by zymosan and bacterial DNA both in thymocytes and splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 25. karger.com [karger.com]
Methodological & Application
Zymosan A-Induced Sterile Peritonitis: An In Vivo Model for Inflammation Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocol for the Zymosan A-induced sterile peritonitis model in mice. This widely utilized in vivo model is instrumental for studying the acute inflammatory response, its resolution, and for the evaluation of novel anti-inflammatory therapeutics.
Introduction
This compound, a cell wall preparation from Saccharomyces cerevisiae, is a potent initiator of sterile inflammation. Composed primarily of β-glucans, mannans, and other polysaccharides, it is recognized by pattern recognition receptors (PRRs) on innate immune cells, particularly macrophages and neutrophils. This recognition triggers a signaling cascade that culminates in the production of pro-inflammatory mediators, leading to the recruitment of leukocytes to the site of injection. The this compound-induced peritonitis model is a self-resolving inflammatory model, characterized by an initial influx of neutrophils followed by a wave of macrophages, which are crucial for the subsequent resolution of inflammation and tissue repair. This model is highly reproducible and allows for the straightforward quantification of inflammatory responses, making it an invaluable tool in inflammation research and drug development.
Key Features of the Model:
-
Robust and Reproducible: Induces a predictable and quantifiable inflammatory response.
-
Sterile Inflammation: Allows for the study of inflammatory processes without the confounding factors of live pathogens.
-
Self-Resolving: Provides a platform to investigate the mechanisms of inflammation resolution.
-
Translational Relevance: The signaling pathways and cellular players involved are conserved across species, including humans.
Applications:
-
Screening and validation of anti-inflammatory drug candidates.
-
Investigating the cellular and molecular mechanisms of acute inflammation.
-
Studying the process of inflammation resolution.
-
Elucidating the role of specific genes or proteins in inflammation through the use of genetically modified animals.
This compound Signaling Pathway
This compound is recognized by a variety of pattern recognition receptors on the surface of innate immune cells, primarily macrophages. The main receptors involved are Toll-like receptors (TLR) 2 and 6, and the C-type lectin receptor, Dectin-1.[1][2][3] The engagement of these receptors initiates a complex intracellular signaling cascade.
Dectin-1 activation leads to the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM), which recruits and activates spleen tyrosine kinase (Syk).[4] TLR2/6 engagement activates the MyD88-dependent pathway. Both pathways converge on the activation of key downstream transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), as well as mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[3][4] This signaling cascade results in the transcription and translation of numerous pro-inflammatory genes, leading to the production and release of cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines (e.g., MCP-1), and other inflammatory mediators.[5][6][7]
This compound recognition by TLR2/6 and Dectin-1 initiates downstream signaling cascades.
Experimental Protocols
Materials
-
This compound from Saccharomyces cerevisiae (Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Sterile saline (0.9% NaCl)
-
Mice (e.g., C57BL/6, BALB/c), 6-8 weeks old
-
Sterile syringes and needles (25-27 gauge)
-
Collection tubes (e.g., 15 mL conical tubes)
-
Hemocytometer or automated cell counter
-
Microscope
-
Reagents for cell staining (e.g., Wright-Giemsa stain)
-
Flow cytometry antibodies (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
ELISA kits for cytokine and chemokine quantification
-
Anesthetic and euthanasia agents as per approved institutional animal care and use committee (IACUC) protocols.
This compound Preparation
-
Prepare a stock suspension of this compound at a concentration of 10 mg/mL in sterile saline.
-
Autoclave the suspension at 121°C for 15-20 minutes to ensure sterility.
-
Vortex the suspension thoroughly before each use to ensure a homogenous mixture.
-
For injection, dilute the stock suspension to the desired final concentration (e.g., 1 mg/mL) with sterile saline.
This compound-Induced Peritonitis Protocol
The following is a general protocol that can be adapted based on specific experimental needs.
References
- 1. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 6. Measurement and drug induced modulation of interleukin-1 level during zymosan peritonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Zymosan A-Induced Arthritis in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a polysaccharide derived from the cell wall of the yeast Saccharomyces cerevisiae, is a potent inflammatory agent widely used to induce experimental arthritis in animal models. The Zymosan-Induced Arthritis (ZIA) model is a valuable tool for studying the mechanisms of innate immunity-driven joint inflammation and for the preclinical evaluation of anti-inflammatory therapeutics. This compound is recognized by pattern recognition receptors (PRRs) on immune cells, primarily Toll-like receptor 2 (TLR2) and Dectin-1, triggering a robust inflammatory cascade.[1][2] This model is characterized by a rapid onset of acute synovitis, neutrophil infiltration, and the production of pro-inflammatory cytokines, which can progress to a chronic proliferative arthritis with synovial hypertrophy and pannus formation.[3][4][5]
The ZIA model is particularly useful because it is independent of the adaptive immune system, allowing for the specific study of innate inflammatory pathways.[6] The inflammatory response is initiated by the activation of macrophages and other resident cells in the joint, which release a variety of mediators including cytokines, chemokines, and reactive oxygen species.[1]
Key Features of the ZIA Model:
-
Rapid Onset: Inflammation is typically observed within hours of this compound administration.[7][8]
-
Robust and Reproducible: The model provides a consistent and measurable inflammatory response.[5][7]
-
Innate Immunity Focus: Primarily driven by the innate immune system, making it ideal for studying pathways involving TLRs and complement activation.[2][6]
-
Biphasic Nature: The model can exhibit both an acute inflammatory phase and a later, more chronic phase, allowing for the study of both disease initiation and progression.[2]
Signaling Pathway
This compound initiates an inflammatory response by engaging with multiple receptors on the surface of immune cells, such as macrophages and neutrophils. The primary signaling cascade involves the activation of Toll-like Receptor 2 (TLR2), in a heterodimer with TLR6, and the C-type lectin receptor Dectin-1.[1] This dual recognition leads to the activation of downstream signaling pathways, culminating in the activation of the transcription factor NF-κB.[1] Activated NF-κB translocates to the nucleus and drives the expression of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1] Concurrently, Zymosan can also activate the alternative complement pathway, further amplifying the inflammatory response.[3][4]
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zymosan-induced arthritis: a model of chronic proliferative arthritis following activation of the alternative pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zymosan-induced arthritis: a model of chronic proliferative arthritis following activation of the alternative pathway of complement. | Semantic Scholar [semanticscholar.org]
- 5. Experimental Model of Zymosan-Induced Arthritis in the Rat Temporomandibular Joint: Role of Nitric Oxide and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delayed resolution of acute inflammation during zymosan-induced arthritis in leptin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental model of zymosan-induced arthritis in the rat temporomandibular joint: role of nitric oxide and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Zymosan A Air Pouch Model: A Comprehensive Guide for Inflammation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Zymosan A air pouch model is a widely utilized and robust in vivo assay for the study of acute and localized inflammation. This model provides a contained subcutaneous cavity, analogous to a synovial joint, into which inflammatory stimuli can be introduced and the resulting cellular and biochemical responses can be easily quantified. This compound, a cell wall preparation from the yeast Saccharomyces cerevisiae, is a potent inflammatory agent that activates the innate immune system through pathogen-associated molecular patterns (PAMPs), primarily via Toll-like receptor 2 (TLR2) and Dectin-1.[1][2] This triggers a cascade of signaling events leading to leukocyte infiltration, and the production of a host of inflammatory mediators, including cytokines and chemokines.
This document provides detailed application notes and experimental protocols for the this compound air pouch model in both mice and rats, intended for use by researchers in academia and the pharmaceutical industry for investigating inflammatory mechanisms and for the preclinical evaluation of anti-inflammatory therapeutics.
Principle of the Model
The air pouch model involves the subcutaneous injection of sterile air into the dorsal region of a rodent, creating a pouch-like structure. Over several days, a lining of cells, predominantly composed of fibroblasts and macrophages, forms around this cavity, resembling a synovial membrane.[3][4] Subsequent injection of this compound into this pouch initiates an acute inflammatory response characterized by:
-
Leukocyte Recruitment: A significant influx of immune cells, primarily neutrophils followed by monocytes/macrophages, into the pouch exudate.[5][6]
-
Exudate Formation: Accumulation of fluid within the pouch containing plasma proteins and inflammatory mediators.[1][7]
-
Mediator Release: Production and release of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CXCL1, MCP-1).[2][8][9][10][11]
The contained nature of the air pouch allows for the convenient collection of the inflammatory exudate and the infiltrating cells for subsequent quantitative analysis.
Applications in Inflammation Research and Drug Development
-
Elucidation of Inflammatory Pathways: The model is instrumental in dissecting the molecular and cellular mechanisms underlying acute inflammation.
-
Screening of Anti-inflammatory Compounds: It serves as a reliable primary in vivo screen for novel anti-inflammatory drugs, allowing for the assessment of their efficacy in reducing leukocyte migration and cytokine production.[1]
-
Evaluation of Drug Delivery Systems: The localized nature of the inflammation allows for the testing of targeted drug delivery strategies.
-
Study of Inflammatory Resolution: The model can be adapted to investigate the mechanisms of inflammatory resolution.
This compound Signaling Pathway
This compound initiates a complex signaling cascade upon recognition by pattern recognition receptors (PRRs) on the surface of immune cells, primarily macrophages and neutrophils. The two key receptors involved are Toll-like receptor 2 (TLR2), which recognizes the protein and mannan components, and Dectin-1, a C-type lectin receptor that binds to β-glucans.[1][2] The synergistic activation of these pathways leads to a robust inflammatory response.
Caption: this compound signaling cascade in innate immune cells.
Experimental Workflow
The general workflow for the this compound air pouch model is a multi-day process involving pouch formation, induction of inflammation, and subsequent analysis.
Caption: General experimental workflow for the this compound air pouch model.
Detailed Experimental Protocols
Note: All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Murine this compound Air Pouch Model
Materials:
-
Mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old
-
This compound from Saccharomyces cerevisiae (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
Sterile syringes (1 mL, 5 mL) and needles (25G, 27G)
-
0.22 µm sterile syringe filters
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
70% ethanol
-
Phosphate-buffered saline (PBS) containing 2 mM EDTA
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
-
ELISA kits for desired cytokines/chemokines
Procedure:
-
Air Pouch Creation (Day 0): a. Anesthetize the mouse using a suitable anesthetic. b. Shave a small area on the dorsal midline between the scapulae. c. Disinfect the shaved area with 70% ethanol. d. Draw 3 mL of sterile air through a 0.22 µm filter into a 5 mL syringe fitted with a 27G needle. e. Gently lift the skin at the injection site and subcutaneously inject the 3 mL of sterile air to create a single, well-defined pouch.[12][13]
-
Pouch Maintenance (Day 3): a. Anesthetize the mouse as before. b. Re-inflate the air pouch by injecting an additional 2 mL of sterile air as described in step 1d-e.[3]
-
Induction of Inflammation (Day 6): a. Prepare a suspension of this compound in sterile 0.9% saline (e.g., 1 mg/mL). Vortex thoroughly to ensure a uniform suspension. b. Anesthetize the mouse. c. Inject 1 mL of the this compound suspension directly into the air pouch using a 1 mL syringe with a 25G needle. For control animals, inject 1 mL of sterile saline.
-
Sample Collection (e.g., 4, 6, or 24 hours post-Zymosan A injection): a. Euthanize the mouse by an approved method. b. Place the mouse on a dissecting board, dorsal side up. c. Inject 2 mL of PBS with 2 mM EDTA into the air pouch. d. Gently massage the pouch for approximately 30 seconds to dislodge adherent cells. e. Make a small incision in the pouch and carefully aspirate the exudate (lavage fluid) using a pipette. f. Transfer the collected fluid to a microcentrifuge tube.
-
Exudate Analysis: a. Exudate Volume: Record the total volume of the collected lavage fluid. b. Total Cell Count: Determine the total number of leukocytes in the exudate using a hemocytometer or an automated cell counter. c. Differential Cell Count: Prepare a cytospin of the cell suspension and stain with a Romanowsky-type stain (e.g., Wright-Giemsa) to differentiate neutrophils, monocytes/macrophages, and lymphocytes. d. Cytokine/Chemokine Analysis: Centrifuge the exudate at 400 x g for 10 minutes at 4°C. Collect the supernatant and store at -80°C until analysis by ELISA or other immunoassays.[8]
Protocol 2: Rat this compound Air Pouch Model
Materials:
-
Rats (e.g., Sprague-Dawley or Wistar), 150-200 g
-
Same reagents and equipment as for the murine model, with larger syringe and needle sizes as appropriate.
Procedure:
-
Air Pouch Creation (Day 0): a. Anesthetize the rat. b. Shave and disinfect the dorsal area as described for the mouse. c. Inject 10 mL of sterile air subcutaneously to form the pouch.[1]
-
Pouch Maintenance (Day 3): a. Anesthetize the rat and re-inflate the pouch with 5 mL of sterile air.
-
Induction of Inflammation (Day 6): a. Prepare a this compound suspension (e.g., 1% w/v in sterile saline). b. Anesthetize the rat and inject 2-4 mL of the this compound suspension into the air pouch.[1]
-
Sample Collection: a. Euthanize the rat at the desired time point. b. Inject 5 mL of PBS with EDTA into the pouch and massage gently. c. Collect the exudate as described for the mouse model.
-
Exudate Analysis: a. Follow the same procedures as for the murine model to analyze exudate volume, cell counts, and mediator levels.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from this compound-induced air pouch inflammation models. Values can vary depending on the specific strain, age, and sex of the animals, as well as the dose of this compound and the time of analysis.
Table 1: Leukocyte Infiltration in the this compound Air Pouch Model
| Animal Model | This compound Dose | Time Post-Injection (hours) | Total Leukocytes (x 10⁶ cells/pouch) | Neutrophils (%) | Monocytes/Macrophages (%) |
| Mouse | 1 mg | 4 | 8 - 15 | > 85 | < 10 |
| Mouse | 1 mg | 24 | 15 - 25[5] | 70 - 85 | 15 - 25 |
| Rat | 10 mg | 6 | 20 - 40 | > 90 | < 5 |
| Rat | 10 mg | 24 | 40 - 60 | 75 - 85 | 15 - 25 |
Table 2: Pro-inflammatory Cytokine and Chemokine Levels in Air Pouch Exudate
| Animal Model | This compound Dose | Time Post-Injection (hours) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | CXCL1/KC (pg/mL) |
| Mouse | 1 mg | 4 | 500 - 1500 | 100 - 300 | 2000 - 5000[2] | 1000 - 3000 |
| Mouse | 1 mg | 24 | 100 - 400 | 50 - 150 | 500 - 1500[9] | 200 - 800 |
| Rat | 10 mg | 6 | 1000 - 3000 | 200 - 500 | > 5000 | > 3000 |
| Rat | 10 mg | 24 | 300 - 800 | 100 - 300 | 1000 - 3000 | 500 - 1500 |
Table 3: Effect of Dexamethasone on this compound-Induced Inflammation in the Air Pouch Model (at 6 hours post-Zymosan A)
| Treatment Group | Total Leukocytes (x 10⁶ cells/pouch) | % Inhibition of Leukocyte Infiltration | TNF-α (pg/mL) | % Inhibition of TNF-α |
| This compound + Vehicle | 12.5 | - | 1200 | - |
| This compound + Dexamethasone (1 mg/kg) | 5.0 | 60% | 400 | 67% |
Note: The data in Table 3 are representative and compiled from typical findings in the literature. Dexamethasone is known to inhibit the production of pro-inflammatory cytokines and reduce leukocyte infiltration.[11][14][15][16][17][18][19][20]
Troubleshooting and Considerations
-
Pouch Leakage: Ensure proper subcutaneous injection technique to prevent air leakage. Re-inflation on day 3 is crucial for maintaining the pouch integrity.
-
Variability: To minimize inter-animal variability, use age- and sex-matched animals from a reputable supplier. Ensure consistent this compound suspension by thorough vortexing before each injection.
-
Cell Adhesion: The use of EDTA in the lavage buffer is important to prevent cell clumping and ensure accurate cell counting.
-
Time Course: The kinetics of the inflammatory response can vary. It is advisable to perform a time-course experiment to determine the peak of the desired inflammatory parameter in your specific experimental setup.
Conclusion
The this compound air pouch model is a versatile and reproducible tool for the in vivo study of acute inflammation. Its ease of execution and the accessibility of the inflammatory exudate for quantitative analysis make it an invaluable model for both basic research into inflammatory mechanisms and the preclinical assessment of potential anti-inflammatory therapies. By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize this model to advance our understanding of inflammation and develop novel treatments for inflammatory diseases.
References
- 1. Induction of zymosan-air-pouch inflammation in rats and its characterization with reference to the effects of anticomplementary and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumour necrosis factor alpha (TNF-alpha) and interleukin 6 in a zymosan-induced shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The six-day-old rat air pouch model of inflammation: characterization of the inflammatory response to carrageenan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psoriasis-like Inflammation Induced in an Air-pouch Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stehliklab.org [stehliklab.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytokine release and its modulation by dexamethasone in whole blood following exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 17. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols for Zymosan A in In Vitro Phagocytosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a glucan-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae, serves as a potent activator of the innate immune system.[1][2][3] It is widely utilized as a model pathogen in in vitro phagocytosis assays to study the cellular processes of particle recognition, engulfment, and subsequent inflammatory signaling.[1][2][3] Phagocytosis is a fundamental process carried out by professional phagocytes, such as macrophages and neutrophils, and is a critical first-line defense mechanism against microbial pathogens.[2][3] Assays employing this compound are instrumental in screening for modulators of phagocytic activity and for dissecting the molecular pathways governing this essential immunological function.[4]
This compound particles are recognized by pattern recognition receptors (PRRs) on the surface of phagocytes, primarily Toll-like Receptor 2 (TLR2) and Dectin-1.[5][6][7][8] This dual recognition initiates a cascade of intracellular signaling events, leading to actin cytoskeleton rearrangement, pseudopod extension, and the formation of a phagosome. The maturation of the phagosome into a phagolysosome results in the degradation of the engulfed particle.[2][3]
These application notes provide detailed protocols for the use of this compound in in vitro phagocytosis assays, methods for data acquisition using various analytical platforms, and a summary of expected quantitative outcomes.
This compound-Induced Phagocytosis Signaling Pathway
The recognition of this compound by phagocytes triggers a complex signaling network that orchestrates the phagocytic process and the subsequent inflammatory response. The primary receptors involved are Dectin-1, which recognizes β-glucans, and TLR2, which, in cooperation with TLR6, binds to other components of the yeast cell wall.[1][5][6][8] The engagement of these receptors leads to the activation of downstream signaling cascades involving spleen tyrosine kinase (Syk), mitogen-activated protein kinases (MAPKs) such as ERK, and the transcription factor NF-κB, culminating in phagocytosis and the production of inflammatory mediators.[6][9][10]
Experimental Workflow for In Vitro Phagocytosis Assay
A typical workflow for an in vitro phagocytosis assay using this compound involves several key steps, from the preparation of the phagocytic cells and this compound particles to the final quantification of phagocytosis. The choice of detection method will influence the specific steps in the latter part of the workflow.
Experimental Protocols
Protocol 1: Preparation of this compound
A. Unopsonized this compound
-
Prepare a stock solution of this compound at a concentration of 2 mg/mL in phosphate-buffered saline (PBS).
-
Ensure the solution is well-suspended by vortexing before use. This preparation should be made fresh.[11]
B. Opsonized this compound
-
To opsonize, incubate the this compound particles with serum or purified IgG.[6]
-
Combine 0.5 mL of the 2 mg/mL this compound stock with 1 mL of human AB serum or plasma.[11]
-
Incubate the mixture for 30 minutes at 37°C.[11]
-
Pellet the opsonized this compound by centrifugation (e.g., 2000 x g for 2 minutes).[11]
-
Resuspend the opsonized this compound in PBS to the desired final concentration (e.g., 2 mg/mL).[11]
C. Fluorescently Labeled this compound
Fluorescently labeled this compound particles (e.g., FITC-Zymosan or pHrodo™ Zymosan) are commercially available and are recommended for ease of use and reproducibility.[5][9][10] These particles are ready-to-use for inducing phagocytosis and can be detected by fluorescence microscopy, microplate readers, or flow cytometry.[9]
Protocol 2: In Vitro Phagocytosis Assay
This protocol provides a general guideline. Optimal conditions such as cell number, this compound concentration, and incubation time should be determined empirically for each cell type and experimental setup.
1. Cell Preparation
-
Culture phagocytic cells (e.g., J774 macrophages, RAW 264.7 cells, or primary macrophages) in appropriate culture medium.
-
Seed the cells in a suitable format (e.g., 96-well plate for high-throughput screening) at a density that will result in a 50-80% confluent monolayer on the day of the assay.[12] For example, seed 5 x 10^5 viable cells/well.[10]
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator to allow for adherence.[12]
2. Assay Procedure
-
On the day of the assay, carefully remove the culture medium.
-
If screening for inhibitors or activators, pre-treat the cells with the compounds of interest for a specified period (e.g., 1 hour) before adding this compound.[10]
-
Add the prepared this compound suspension (unopsonized, opsonized, or fluorescently labeled) to the cells. A common ratio is 10-50 this compound particles per cell.
-
Incubate the plate for a period ranging from 15 minutes to 3 hours at 37°C to allow for phagocytosis.[13][14]
-
To stop phagocytosis, wash the cells to remove any non-internalized this compound particles. For adherent cells, this can be done by gently aspirating the medium and washing with cold PBS. For suspension cells, centrifugation can be used to pellet the cells before washing.
-
For certain fluorescence-based assays, a quenching solution may be added to extinguish the fluorescence of extracellularly bound this compound, ensuring that only the signal from internalized particles is measured.[5]
3. Quantification of Phagocytosis
A. Fluorescence Microscopy
-
After washing, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
The cell nuclei can be counterstained with a fluorescent nuclear dye (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. The number of phagocytic cells (cells containing fluorescent this compound) and the phagocytic index (average number of internalized particles per cell) can be determined.
B. Microplate Reader
-
This method is suitable for high-throughput screening using fluorescently labeled this compound.
-
After the washing and optional quenching steps, the fluorescence intensity in each well is measured using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Ex/Em = 490/520 nm for green fluorescent Zymosan).[9]
-
The fluorescence intensity is directly proportional to the amount of internalized this compound.
C. Flow Cytometry
-
After the phagocytosis and washing steps, detach the adherent cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cell suspension using a flow cytometer. The percentage of fluorescently positive cells represents the phagocytic cell population, and the mean fluorescence intensity (MFI) can indicate the amount of this compound internalized per cell.[10]
Data Presentation
Quantitative data from in vitro phagocytosis assays should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Example Data from a Microplate Reader-Based Phagocytosis Assay
| Treatment Group | Description | Mean Fluorescence Intensity (RFU) ± SD | % Phagocytosis (Normalized to Positive Control) |
| Negative Control | Cells only (no this compound) | 150 ± 25 | 0% |
| Positive Control | Cells + Fluorescent this compound | 8500 ± 450 | 100% |
| Inhibitor (e.g., Cytochalasin D) | Cells + Inhibitor + Fluorescent this compound | 950 ± 75 | 9.4% |
| Test Compound 1 | Cells + Compound 1 + Fluorescent this compound | 4250 ± 300 | 50% |
| Test Compound 2 | Cells + Compound 2 + Fluorescent this compound | 12750 ± 800 | 150% |
Table 2: Example Data from a Flow Cytometry-Based Phagocytosis Assay
| Treatment Group | Description | % Phagocytic Cells (Fluorescently Positive) ± SD | Mean Fluorescence Intensity (MFI) ± SD |
| Negative Control | Cells only (no this compound) | 0.5% ± 0.1% | 50 ± 10 |
| Positive Control | Cells + Fluorescent this compound | 85% ± 5% | 12000 ± 900 |
| Inhibitor (e.g., Cytochalasin D) | Cells + Inhibitor + Fluorescent this compound | 5% ± 1.5% | 800 ± 150 |
| Test Compound 1 | Cells + Compound 1 + Fluorescent this compound | 42.5% ± 3% | 6000 ± 500 |
| Test Compound 2 | Cells + Compound 2 + Fluorescent this compound | 90% ± 4% | 18000 ± 1200 |
Table 3: Example Data from a Microscopy-Based Phagocytosis Assay
| Treatment Group | Description | % Phagocytic Cells ± SD | Phagocytic Index (Particles/Cell) ± SD |
| Negative Control | Cells only (no this compound) | 0% | 0 |
| Positive Control | Cells + Fluorescent this compound | 75% ± 8% | 5.2 ± 1.1 |
| Inhibitor (e.g., Cytochalasin D) | Cells + Inhibitor + Fluorescent this compound | 4% ± 1.2% | 0.3 ± 0.1 |
| Test Compound 1 | Cells + Compound 1 + Fluorescent this compound | 37.5% ± 5% | 2.6 ± 0.5 |
| Test Compound 2 | Cells + Compound 2 + Fluorescent this compound | 80% ± 7% | 7.8 ± 1.5 |
References
- 1. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance. | Semantic Scholar [semanticscholar.org]
- 13. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 14. Visualizing the Early Stages of Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zymosan A Stimulation of Macrophages for Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a cell wall preparation from the yeast Saccharomyces cerevisiae, serves as a potent activator of the innate immune system. Composed primarily of β-glucan, mannan, and chitin, it mimics fungal pathogen-associated molecular patterns (PAMPs). Consequently, this compound is widely utilized as a reliable tool to induce inflammatory responses in macrophages, leading to the release of a broad spectrum of cytokines and chemokines. This document provides detailed application notes and protocols for the stimulation of macrophages with this compound to study cytokine release, intended for professionals in academic research and drug development.
This compound engages multiple pattern recognition receptors (PRRs) on the macrophage surface, principally Toll-like receptor 2 (TLR2) in a heterodimer with TLR6, and the C-type lectin receptor Dectin-1.[1][2] This dual recognition triggers distinct and synergistic intracellular signaling cascades, culminating in the activation of transcription factors such as NF-κB and AP-1. These factors orchestrate the expression and secretion of various pro-inflammatory and anti-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, IL-8, IL-10, and IL-12.[3][4]
Understanding the mechanisms of this compound-induced cytokine release is crucial for modeling fungal infections, investigating innate immune pathways, and for the preclinical evaluation of anti-inflammatory therapeutics.
Data Presentation: Quantitative Summary of this compound Stimulation
The following tables summarize typical experimental parameters and expected cytokine responses from macrophages stimulated with this compound. Note that absolute values can vary significantly based on the macrophage source (cell line vs. primary cells), cell density, this compound preparation, and specific assay conditions.
Table 1: Typical this compound Stimulation Parameters
| Parameter | Cell Type | Concentration Range | Incubation Time |
| This compound | RAW 264.7 | 10 - 500 µg/mL | 4 - 24 hours |
| Primary Macrophages | 50 - 400 µg/mL | 4 - 24 hours |
Table 2: Example Cytokine Release Profile from this compound-Stimulated Macrophages
| Cytokine | Cell Type | This compound Conc. | Incubation Time | Typical Concentration |
| TNF-α | RAW 264.7 | 100 µg/mL | 24 hours | ~1500 - 3000 pg/mL |
| Primary Murine | 50 µg/mL | 4 hours | ~500 - 1500 pg/mL | |
| IL-6 | RAW 264.7 | 100 µg/mL | 24 hours | ~200 - 800 pg/mL |
| Primary Human | 400 µg/mL | 7 hours | ~1000 - 5000 pg/mL[5] | |
| IL-1β | Primary Murine | 50 µg/mL | 24 hours | ~50 - 200 pg/mL[6] |
| IL-10 | Primary Human | 400 µg/mL | 7 hours | ~200 - 1000 pg/mL[5] |
| G-CSF | Primary Murine | 50 µg/mL | 24 hours | ~100 - 400 pg/mL[6] |
| CXCL2 | Primary Murine | 50 µg/mL | 24 hours | ~1000 - 3000 pg/mL[6] |
Signaling Pathways
This compound-induced cytokine release is mediated by complex signaling pathways initiated by its binding to TLR2/6 and Dectin-1. The following diagrams illustrate these key pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zymosan Particle-Induced Hemodynamic, Cytokine and Blood Cell Changes in Pigs: An Innate Immune Stimulation Model with Relevance to Cytokine Storm Syndrome and Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Dose-Response Studies of Zymosan A in Primary Immune Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zymosan A, a cell wall preparation from Saccharomyces cerevisiae, is a potent activator of the innate immune system. It is recognized by pattern recognition receptors (PRRs) on various immune cells, primarily Toll-like receptor 2 (TLR2) and Dectin-1.[1][2][3][4] This recognition triggers a cascade of intracellular signaling events, leading to diverse cellular responses such as phagocytosis, production of reactive oxygen species (ROS), and the secretion of a wide array of cytokines and chemokines.[5][6] Understanding the dose-dependent effects of this compound on primary immune cells is crucial for elucidating mechanisms of innate immunity, modeling inflammatory responses, and for the development of novel immunomodulatory therapeutics.
These application notes provide a comprehensive overview of the dose-response effects of this compound on key primary immune cells, including macrophages, dendritic cells (DCs), neutrophils, and monocytes. Detailed protocols for cell isolation, stimulation, and analysis are provided to facilitate reproducible experimental design.
Key Signaling Pathways
This compound-induced cellular activation is primarily mediated through the synergistic engagement of TLR2 and Dectin-1.[1][3][4][5] This dual recognition leads to the activation of distinct and overlapping signaling pathways, culminating in a robust and tailored immune response.
Caption: this compound signaling in primary immune cells.
Dose-Response Data
The response of primary immune cells to this compound is highly dependent on its concentration. The following tables summarize the quantitative data from various dose-response studies.
Macrophages
| This compound (µg/mL) | Cell Type | Response Measured | Result | Reference |
| 1 - 10 | Mouse RAW 264.7 | TNF-α, IL-1β, IL-6 Gene Expression | Increased expression of pro- and anti-inflammatory cytokines. | [7] |
| Not Specified | Mouse Bone Marrow-Derived | cAMP Production | Increased intracellular cAMP and PKA activation. | [6] |
| Not Specified | Mouse Bone Marrow-Derived | TNF-α Production | Weaker induction compared to other TLR2 stimuli. | [6] |
Dendritic Cells (DCs)
| This compound (µg/mL) | Cell Type | Response Measured | Result | Reference |
| 50 | Human Monocyte-Derived | Cytokine Secretion (IL-10, IL-6, IL-12p70) | Abundant IL-10, little IL-6 and IL-12p70. | [1] |
| 50 | Human Monocyte-Derived | Co-stimulatory Molecule Expression (CD80, CD86, CD83) | Upregulation of maturation markers. | [1] |
| 200 - 500 | Human Monocyte-Derived | Cytokine Secretion (IL-6, IL-12p70) | Higher concentrations stimulate increased IL-6 and IL-12p70. | [1] |
| 100 | Mouse Bone Marrow-Derived | TNF-α and IL-12 Production | Stronger activator than PAM3CSK4 lipopeptide. | [5] |
Neutrophils
| This compound (µg/mL) | Cell Type | Response Measured | Result | Reference |
| Not Specified | Human | Superoxide Anion (O2-) Production | Time- and concentration-dependent generation of O2-. | [8] |
| Not Specified | Human | Reactive Oxygen Species (ROS) Production | Induces ROS production, primarily intracellularly. | [9] |
| Not Specified | Mouse Peritoneal | Reactive Oxygen Species (ROS) Production | Nrf2 activation regulates Zymosan-induced oxidative burst. | [10] |
Monocytes
| This compound (µg/mL) | Cell Type | Response Measured | Result | Reference |
| Not Specified | Human Cord and Adult Blood | Inflammatory Cytokine Production | Comparable inflammatory cytokine profiles between cord and adult blood monocytes. | [11] |
Experimental Workflow
The following diagram outlines a general workflow for conducting dose-response studies of this compound in primary immune cells.
Caption: General workflow for this compound dose-response studies.
Detailed Experimental Protocols
Protocol 1: Isolation of Primary Human Monocytes
This protocol describes the isolation of human monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
Materials:
-
Fresh human whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
CD14 MicroBeads, human (Miltenyi Biotec)
-
LS Columns and a MACS Separator (Miltenyi Biotec)
Procedure:
-
Dilute the whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with MACS buffer by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in MACS buffer and count the cells.
-
Centrifuge the cell suspension and resuspend the pellet in 80 µL of MACS buffer per 10^7 total cells.
-
Add 20 µL of CD14 MicroBeads per 10^7 total cells and mix well.
-
Incubate for 15 minutes at 4°C.
-
Wash the cells by adding 1-2 mL of MACS buffer per 10^7 cells and centrifuge.
-
Resuspend the cells in 500 µL of MACS buffer.
-
Place an LS Column in the magnetic field of a MACS Separator.
-
Prepare the column by rinsing with 3 mL of MACS buffer.
-
Apply the cell suspension onto the column.
-
Collect the unlabeled cells that pass through (these are the non-monocytes).
-
Wash the column three times with 3 mL of MACS buffer.
-
Remove the column from the separator and place it on a fresh collection tube.
-
Pipette 5 mL of MACS buffer onto the column and firmly flush out the magnetically labeled CD14+ monocytes using the plunger supplied with the column.
-
Count the purified monocytes and assess viability using trypan blue exclusion.
Protocol 2: Isolation of Primary Mouse Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
70% Ethanol
-
Sterile PBS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
L929-cell conditioned medium (as a source of M-CSF) or recombinant M-CSF
-
ACK lysing buffer
Procedure:
-
Euthanize the mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia bones and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with RPMI-1640 using a syringe and a 25-gauge needle.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 10 minutes.
-
Resuspend the cell pellet in ACK lysing buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add complete RPMI-1640 medium to stop the lysis and centrifuge again.
-
Resuspend the cells in BMDM differentiation medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 10 ng/mL recombinant M-CSF).
-
Plate the cells in non-tissue culture treated petri dishes at a density of 1 x 10^6 cells/mL.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh differentiation medium on day 3.
-
On day 7, harvest the adherent macrophages by washing with cold PBS and gently scraping.
Protocol 3: this compound Stimulation of Primary Immune Cells
Materials:
-
Isolated primary immune cells (macrophages, DCs, neutrophils, or monocytes)
-
Complete cell culture medium appropriate for the cell type
-
This compound from Saccharomyces cerevisiae (Sigma-Aldrich or InvivoGen)
-
Sterile, endotoxin-free water or PBS
Procedure:
-
Prepare a stock solution of this compound by resuspending it in sterile, endotoxin-free water or PBS. Vortex vigorously to ensure a uniform suspension.
-
Seed the primary immune cells in a multi-well plate at the desired density (e.g., 1 x 10^6 cells/mL).
-
Allow the cells to adhere and rest for at least 2 hours (for adherent cells like macrophages and DCs) before stimulation.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include an unstimulated control (medium only).
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 4, 8, 12, 24, or 48 hours).
-
After incubation, proceed with the desired downstream analysis.
Protocol 4: Cytokine Measurement by ELISA
Materials:
-
Supernatants from this compound-stimulated cell cultures
-
ELISA kit for the specific cytokine of interest (e.g., IL-10, TNF-α, IL-6)
-
ELISA plate reader
Procedure:
-
After this compound stimulation, centrifuge the cell culture plates at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding the substrate and stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 5: Analysis of Cell Surface Markers by Flow Cytometry
Materials:
-
This compound-stimulated primary immune cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers of interest (e.g., CD80, CD86, CD11b)
-
Fc block (e.g., anti-CD16/CD32 antibody for mouse cells)
-
Flow cytometer
Procedure:
-
Harvest the cells from the culture plate. For adherent cells, use a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cells in FACS buffer and count them.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
(Optional but recommended) Add Fc block to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the fluorochrome-conjugated antibodies at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for analysis.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity.
Conclusion
The dose-dependent effects of this compound on primary immune cells are complex and cell-type specific. Low concentrations of this compound can induce an anti-inflammatory phenotype, particularly in DCs, characterized by high IL-10 production.[1] Conversely, higher concentrations can lead to a more pro-inflammatory response.[1] These detailed application notes and protocols provide a framework for researchers to conduct robust and reproducible studies to further investigate the immunomodulatory properties of this compound. This knowledge is essential for advancing our understanding of innate immunity and for the development of novel therapeutic strategies targeting inflammatory and infectious diseases.
References
- 1. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. [PDF] Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance. | Semantic Scholar [semanticscholar.org]
- 4. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Activation of the human neutrophil respiratory burst with zymosan-activated serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zymosan induces NADPH oxidase activation in human neutrophils by inducing the phosphorylation of p47phox and the activation of Rac2: involvement of protein tyrosine kinases, PI3Kinase, PKC, ERK1/2 and p38MAPkinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nrf2 downregulates zymosan-induced neutrophil activation and modulates migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zymosan Induces Immune Responses Comparable with Those of Adults in Monocytes, Dendritic Cells, and Monocyte-Derived Dendritic Cells from Cord Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measurement of ROS Production after Zymosan A Challenge
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring Reactive Oxygen Species (ROS) production in response to Zymosan A, a commonly used immunostimulant derived from the cell wall of Saccharomyces cerevisiae. This document details the underlying signaling pathways, offers step-by-step experimental protocols for various detection methods, and presents quantitative data in a clear, tabular format for easy reference.
This compound challenge is a widely used in vitro and in vivo model to study inflammatory responses, particularly the oxidative burst in phagocytic cells like neutrophils and macrophages.[1][2] Accurate measurement of ROS is crucial for investigating the mechanisms of inflammation, screening anti-inflammatory drugs, and understanding the pathophysiology of various diseases.
This compound-Induced ROS Production: Signaling Pathways
This compound primarily activates cells through the recognition of its components by pattern recognition receptors (PRRs) on the cell surface, mainly Toll-like receptor 2 (TLR2) and Dectin-1.[3][4] This recognition initiates a complex signaling cascade culminating in the activation of the NADPH oxidase enzyme complex, the primary source of ROS in this context.[5][6]
The key signaling events are:
-
Receptor Engagement: Zymosan particles are recognized by TLR2 and Dectin-1.[3][7]
-
Downstream Signaling Activation: This dual recognition leads to the activation of downstream signaling molecules. Dectin-1 activation triggers the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM)-like domain, leading to the recruitment and activation of spleen tyrosine kinase (Syk).[8][9] TLR2 activation also contributes to the inflammatory response.[9]
-
Activation of Kinases: A cascade of protein kinases, including protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, are activated downstream of Syk and TLR2 signaling.[5][10]
-
NADPH Oxidase Assembly and Activation: These signaling pathways converge on the phosphorylation of cytosolic components of the NADPH oxidase complex, particularly p47phox.[5][11] This phosphorylation, along with the activation of the small GTPase Rac2, promotes the assembly of the functional NADPH oxidase complex at the phagosomal or plasma membrane.[5]
-
ROS Production: The assembled NADPH oxidase transfers electrons from NADPH to molecular oxygen, generating superoxide anion (O2•−), which is then rapidly converted to other ROS, including hydrogen peroxide (H₂O₂).[6]
Experimental Protocols
Several methods can be employed to measure this compound-induced ROS production. The choice of assay depends on the specific ROS species of interest, the required sensitivity, and the available equipment.
Luminol-Based Chemiluminescence Assay
This is a highly sensitive method for detecting a broad range of ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals, both intracellularly and extracellularly.[12][13]
Principle: Luminol is oxidized by ROS in a reaction catalyzed by peroxidases, leading to the emission of light. The intensity of the chemiluminescence is proportional to the amount of ROS produced.
Protocol:
-
Cell Preparation:
-
Isolate primary cells (e.g., neutrophils, macrophages) or culture cell lines in a white, clear-bottom 96-well plate.
-
Adjust the cell density to an appropriate concentration (refer to the data table below).
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) without phenol red.
-
-
Assay Procedure:
-
Prepare a working solution of luminol (e.g., 100 µM) and horseradish peroxidase (HRP) (e.g., 4 U/mL) in HBSS.
-
Add the luminol/HRP solution to each well.
-
Allow the plate to equilibrate in a chemiluminescence-capable plate reader at 37°C.
-
Initiate the reaction by adding this compound suspension (e.g., 10-100 µg/mL) to the wells.
-
Immediately start measuring the chemiluminescence signal kinetically over a period of 60-120 minutes.
-
-
Data Analysis:
-
The results are typically expressed as Relative Light Units (RLU).
-
The area under the curve (AUC) or the peak RLU can be used for quantitative analysis.
-
Lucigenin-Based Chemiluminescence Assay
This assay is more specific for the detection of superoxide anion (O2•−).[14][15]
Principle: Lucigenin is reduced by superoxide to a radical cation, which then reacts with another superoxide molecule to produce an unstable dioxetane that decomposes, emitting light.
Protocol:
-
Cell Preparation:
-
Follow the same cell preparation steps as for the luminol-based assay.
-
-
Assay Procedure:
-
Prepare a working solution of lucigenin (e.g., 5-100 µM) in HBSS.
-
Add the lucigenin solution to each well.
-
Equilibrate the plate in a chemiluminescence-capable plate reader at 37°C.
-
Add this compound suspension (e.g., 10-100 µg/mL) to initiate the reaction.
-
Measure the chemiluminescence signal kinetically.
-
-
Data Analysis:
-
Data is expressed in RLU.
-
It is important to use a low concentration of lucigenin (e.g., 5 µM) to avoid potential artifacts from redox cycling of the probe itself.[16]
-
Dichlorodihydrofluorescein Diacetate (DCFH-DA) Fluorescence Assay
This is a widely used fluorescence-based method for measuring intracellular ROS, particularly hydrogen peroxide.[17][18]
Principle: The cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19]
Protocol:
-
Cell Preparation:
-
Culture cells in a black, clear-bottom 96-well plate.
-
Wash the cells with serum-free medium or HBSS.
-
-
Probe Loading:
-
Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in serum-free medium.
-
Incubate the cells with the DCFH-DA solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
-
This compound Challenge and Measurement:
-
Add this compound suspension (e.g., 10-100 µg/mL) to the wells.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader or a fluorescence microscope.[18] Measurements can be taken kinetically or as an endpoint reading.
-
-
Data Analysis:
-
Results are expressed as Relative Fluorescence Units (RFU).
-
It's crucial to include appropriate controls, such as unstained cells and cells treated with a known ROS inducer (e.g., H₂O₂).[20]
-
Data Presentation
The following table summarizes typical quantitative parameters for this compound-induced ROS production assays. These values should be considered as a starting point and may require optimization depending on the cell type and experimental conditions.
| Parameter | Luminol-Based Assay | Lucigenin-Based Assay | DCFH-DA Fluorescence Assay |
| Cell Type | Neutrophils, Macrophages, Monocytes | Neutrophils, Macrophages | Various cell types |
| Cell Density (cells/well) | 1 x 10⁵ - 5 x 10⁵ | 1 x 10⁵ - 5 x 10⁵ | 2.5 x 10⁴ - 1.5 x 10⁵[20] |
| This compound Concentration | 10 - 400 µg/mL[2][9] | 10 - 100 µg/mL | 10 - 100 µg/mL |
| Probe Concentration | 50 - 100 µM Luminol | 5 - 100 µM Lucigenin[16] | 10 - 25 µM DCFH-DA[17] |
| Measurement Time | 60 - 120 minutes | 60 - 120 minutes | 30 - 120 minutes |
| Typical Readout | Relative Light Units (RLU) | Relative Light Units (RLU) | Relative Fluorescence Units (RFU) |
| Primary ROS Detected | O₂•⁻, H₂O₂, •OH | O₂•⁻[14] | Primarily H₂O₂[21] |
Important Considerations
-
Controls: Always include appropriate controls, such as unstimulated cells (negative control) and cells treated with a known ROS inducer like phorbol 12-myristate 13-acetate (PMA) or H₂O₂ (positive control).
-
Opsonization: Zymosan can be used in its unopsonized or opsonized form (serum-treated). Opsonized zymosan generally elicits a more robust ROS response as it also engages Fc receptors and complement receptors.[1]
-
Probe Specificity and Artifacts: Be aware of the limitations of each probe. Lucigenin can auto-oxidize at higher concentrations, and DCFH-DA can be oxidized by species other than H₂O₂.[16][21]
-
Kinetic vs. Endpoint Measurements: Kinetic measurements are generally preferred as they provide information about the dynamics of ROS production.
-
Cell Viability: Ensure that the concentrations of this compound and the detection probes used are not cytotoxic. A cell viability assay should be performed in parallel.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. The β-glucan receptor dectin-1 functions together with TLR2 to mediate macrophage activation by mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zymosan induces NADPH oxidase activation in human neutrophils by inducing the phosphorylation of p47phox and the activation of Rac2: involvement of protein tyrosine kinases, PI3Kinase, PKC, ERK1/2 and p38MAPkinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of microglia with zymosan promotes excitatory amino acid release via volume-regulated anion channels: the role of NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NADPH oxidase activation and assembly during phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Immunity-Related Oxidative Bursts by a Luminol-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lucigenin-dependent chemiluminescence in mononuclear phagocytes. Role of superoxide anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lucigenin chemiluminescence as a probe for measuring reactive oxygen species production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of vascular reactive oxygen species production by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioquochem.com [bioquochem.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Zymosan A as an Adjuvant in Vaccine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a glucan-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae, is a potent immunostimulant that has garnered significant interest as a vaccine adjuvant. Its ability to activate the innate immune system through pathogen recognition receptors (PRRs) leads to a robust and durable adaptive immune response. These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in preclinical vaccine research, and expected immunological outcomes.
This compound is recognized by Toll-like receptor 2 (TLR2) and Dectin-1 on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[1][2] This dual recognition triggers downstream signaling cascades, leading to APC activation, maturation, and the production of pro-inflammatory cytokines and chemokines.[3][4] This inflammatory milieu is crucial for the recruitment of immune cells to the site of injection and for shaping the subsequent adaptive immune response, including enhanced antibody production and T-cell activation.[3][5]
Mechanism of Action: Signaling Pathways
This compound's adjuvant activity is primarily mediated through the synergistic activation of TLR2 and Dectin-1 signaling pathways in APCs.
Data Presentation: Immunological Outcomes
The use of this compound as an adjuvant typically results in a significant enhancement of both humoral and cellular immune responses. The following tables summarize quantitative data from preclinical studies.
Humoral Immune Response
Table 1: Antigen-Specific Antibody Titers in Mice
| Vaccine Formulation | Adjuvant Dose | IgG1 Titer (log2) | IgG2a Titer (log2) | Reference |
| pCMV160IIIB (10 µg) | None | 7.8 ± 1.5 | 6.5 ± 1.3 | [3] |
| pCMV160IIIB (10 µg) | This compound (0.5 mg) | 8.1 ± 1.7 | 8.9 ± 1.6 | [3] |
| pCMV160IIIB (10 µg) | This compound (2.0 mg) | 8.5 ± 1.3 | 11.2 ± 1.1 | [3] |
| pCMV160IIIB (10 µg) | This compound (5.0 mg) | 8.2 ± 1.4 | 9.8 ± 1.2 | [3] |
| Data are presented as mean ± SE. *P < 0.05 compared to vaccine alone.[3] |
Table 2: Antigen-Specific IgY and IgA Responses in Chickens
| Immunization Route | Adjuvant | IgY Response | IgA Response | Reference |
| Subcutaneous | None | Baseline | Baseline | [5] |
| Subcutaneous | This compound (0.5 mg/kg) | Significantly Increased | Significantly Increased | [5] |
| Oral | None | Baseline | Baseline | [5] |
| Oral | This compound (0.5 mg/kg) | Significantly Increased | Significantly Increased | [5] |
| Intraocular | None | No significant change | Baseline | [5] |
| Intraocular | This compound (0.5 mg/kg) | No significant change | Significantly Increased | [5] |
| P < 0.05 compared to the control group without adjuvant.[5] |
Cellular Immune Response
Table 3: Cytokine Production by Splenocytes from Immunized Mice
| Vaccine Formulation | Adjuvant Dose | IFN-γ Production (pg/mL) | IL-4 Production (pg/mL) | Reference |
| pCMV160IIIB (10 µg) | None | ~150 | ~50 | [3] |
| pCMV160IIIB (10 µg) | This compound (2.0 mg) | ~450 | ~50 | [3] |
| Data are estimated from the provided bar graph. *P < 0.05 compared to vaccine alone.[3] |
Table 4: T-Cell Responses in Immunized Mice
| Adjuvant | Antigen | T-Cell Population | % of Parent Population | Reference |
| Zymosan (200 µg) | αDC-SIGN:P25 | IFN-γ+ CD4+ T-cells | ~12% | [1] |
| Zymosan (200 µg) | αDC-SIGN:P25 | IL-17A+ CD4+ T-cells | ~2% | [1] |
Table 5: Dendritic Cell Activation Markers
| Stimulant | Concentration | CD86 MFI | % CD86hi MHC-IIhi | Reference |
| Untreated | - | ~2000 | ~5% | [6] |
| Zymosan | 1 µg/mL | ~4000 | ~15% | [6] |
| Zymosan | 10 µg/mL | ~6000 | ~25% | [6] |
| *MFI: Mean Fluorescence Intensity. Data are estimated from provided bar graphs.[6] |
Experimental Protocols
In Vivo Immunization in Mice
This protocol describes a general procedure for subcutaneous immunization of mice using this compound as an adjuvant.
Materials:
-
Antigen of interest
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
Procedure:
-
Preparation of this compound Suspension:
-
Aseptically weigh this compound and suspend it in sterile PBS to the desired concentration (e.g., 2 mg/mL for a final dose of 100 µg in 100 µL).
-
Vortex thoroughly to ensure a uniform suspension. This compound is insoluble and will require mixing before each injection.
-
-
Preparation of Vaccine Formulation:
-
Dilute the antigen to the desired concentration in sterile PBS.
-
In a sterile microfuge tube, mix the antigen solution with the this compound suspension at a 1:1 volume ratio.
-
Vortex the mixture vigorously for at least 1 minute to form a stable emulsion.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Draw the vaccine formulation (e.g., 100 µL) into a sterile syringe.
-
Gently lift the skin at the base of the tail or another suitable subcutaneous site and insert the needle.
-
Inject the full volume of the vaccine formulation to form a subcutaneous bleb.
-
-
Booster Immunizations:
-
Repeat the immunization procedure at specified intervals (e.g., 2 and 4 weeks after the primary immunization) to boost the immune response.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol outlines a standard indirect ELISA to measure antigen-specific IgG in serum samples from immunized mice.
Materials:
-
96-well high-binding ELISA plates
-
Antigen of interest
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS with 0.05% Tween-20)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Serum samples from immunized and control mice
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the serum samples in blocking buffer (e.g., starting at 1:100).
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Readout:
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff (e.g., 2-3 times the background).
-
Flow Cytometry for Immune Cell Profiling
This protocol provides a general framework for staining and analyzing splenocytes from immunized mice to identify and quantify T-cell and dendritic cell populations.
Materials:
-
Spleens from immunized and control mice
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
ACK lysis buffer (for red blood cell lysis)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD11c, MHC-II, CD86)
-
Fixation/Permeabilization buffer (for intracellular staining, if required)
-
Flow cytometer
Procedure:
-
Spleen Processing:
-
Aseptically harvest spleens from euthanized mice.
-
Prepare a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer into a petri dish containing RPMI-1640.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Quench the lysis by adding an excess of RPMI-1640 and centrifuge as before.
-
Resuspend the cell pellet in FACS buffer and count the cells.
-
-
Cell Staining:
-
Aliquot approximately 1 x 10⁶ cells per tube.
-
Add the appropriate combination of fluorochrome-conjugated antibodies for cell surface markers. For example, a panel to identify activated T-cells and dendritic cells could include:
-
Anti-CD3 (T-cell marker)
-
Anti-CD4 (Helper T-cell marker)
-
Anti-CD8 (Cytotoxic T-cell marker)
-
Anti-CD11c (Dendritic cell marker)
-
Anti-MHC-II (Antigen presentation marker)
-
Anti-CD86 (Co-stimulatory molecule)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (Optional, for cytokines):
-
If analyzing intracellular cytokines, first stimulate the cells in vitro (e.g., with PMA/Ionomycin or a specific antigen) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on specific cell populations and quantify their frequencies and expression of activation markers.
-
Conclusion
This compound is a versatile and potent adjuvant for inducing robust humoral and cellular immune responses in preclinical vaccine research. Its well-defined mechanism of action through TLR2 and Dectin-1 signaling provides a strong rationale for its use. The protocols and data presented here offer a foundation for researchers to effectively incorporate this compound into their vaccine development pipelines. Further optimization of dosage, administration route, and vaccine formulation will be essential for maximizing its adjuvant potential for specific vaccine candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Zymosan enhances the immune response to DNA vaccine for human immunodeficiency virus type-1 through the activation of complement system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zymosan enhances the mucosal adjuvant activity of poly(I:C) in a nasal influenza vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Zymosan A-Induced Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a polysaccharide-rich preparation derived from the cell wall of Saccharomyces cerevisiae, is a potent initiator of the innate immune response. Composed primarily of β-glucan and mannan, it is widely utilized in preclinical research to induce sterile inflammation, mimicking the inflammatory cascades triggered by fungal pathogens. This allows for the controlled study of inflammatory processes and the evaluation of novel anti-inflammatory therapeutics. In vivo imaging technologies provide a powerful, non-invasive means to longitudinally monitor the dynamic cellular and molecular events that characterize this compound-induced inflammation, offering critical insights into disease pathogenesis and therapeutic efficacy.
These application notes provide an overview of common this compound-induced inflammation models and detailed protocols for their implementation and imaging.
Mechanism of this compound-Induced Inflammation
This compound is recognized by pattern recognition receptors (PRRs) on the surface of innate immune cells, primarily macrophages, neutrophils, and dendritic cells. The main receptors involved are Toll-like receptor 2 (TLR2), which often heterodimerizes with TLR6, and the C-type lectin receptor Dectin-1.[1]
The engagement of these receptors triggers a cascade of intracellular signaling events:
-
TLR2/6 Pathway: Upon binding this compound, TLR2/6 recruits the adaptor protein MyD88. This leads to the activation of downstream kinases, culminating in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[2] NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and pro-interleukin-1β (pro-IL-1β).
-
Dectin-1 Pathway: The binding of β-glucans in this compound to Dectin-1 leads to the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM). This recruits and activates spleen tyrosine kinase (Syk). The Dectin-1/Syk pathway can synergize with the TLR2 pathway to enhance NF-κB activation. It is also a critical driver of the phagocytosis of Zymosan particles and the activation of the NADPH oxidase complex, leading to the production of reactive oxygen species (ROS).[3]
-
NLRP3 Inflammasome Activation: this compound is a potent activator of the NLRP3 inflammasome. This multi-protein complex is responsible for the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, active form.[2]
The synergistic activation of these pathways results in a robust inflammatory response characterized by the production of cytokines and chemokines, the recruitment of leukocytes (predominantly neutrophils), and in some models, the development of edema and chronic inflammation.[1][4]
In Vivo Inflammation Models
Several well-established animal models utilize this compound to induce localized or systemic inflammation. The choice of model depends on the specific research question and the aspect of inflammation being investigated.
Zymosan-Induced Peritonitis
This is a widely used model for studying acute inflammation, leukocyte recruitment, and the resolution of inflammation.[5] Intraperitoneal (i.p.) injection of this compound leads to a rapid influx of neutrophils, followed by monocytes/macrophages, into the peritoneal cavity.[5]
Quantitative Data:
| Parameter | Time Point | Vehicle Control | This compound (0.1-1 mg/mouse) | Citation |
| Total Leukocytes (x10⁶ cells/cavity) | 4-8 hours | < 1 | 10 - 20 | [6][7] |
| 24 hours | < 1 | 5 - 15 | [8] | |
| Neutrophils (PMNs) (x10⁶ cells/cavity) | 4-8 hours | < 0.1 | 8 - 15 | [6][7] |
| 24 hours | < 0.1 | 2 - 10 | [8] | |
| Macrophages (x10⁶ cells/cavity) | 24 hours | ~ 1 | 2 - 5 | [8] |
| IL-6 (pg/mL in lavage) | 2-4 hours | < 50 | 500 - 1000+ | [4] |
| TNF-α (pg/mL in lavage) | 2-4 hours | < 20 | 100 - 500 | [4] |
| MCP-1 (pg/mL in lavage) | 4 hours | < 100 | 1000 - 2000+ | [6] |
Zymosan-Induced Arthritis (ZIA)
Intra-articular injection of this compound into the knee joint of a mouse induces a biphasic inflammatory arthritis, with an acute phase characterized by neutrophil infiltration and a later phase involving mononuclear cells.[4] This model is useful for studying the mechanisms of joint inflammation and for testing anti-arthritic drugs.
Quantitative Data:
| Parameter | Time Point | Vehicle Control | This compound (180 µ g/knee ) | Citation |
| Joint Swelling (⁹⁹ᵐTc uptake ratio) | Day 1 | 1.0 | ~1.7 | [4] |
| Day 7 | 1.0 | ~1.3 | [4] | |
| Day 25 | 1.0 | ~1.4 | [4] | |
| Histological Score (Synovial Thickness) | Day 25 | 0 | 2 - 4 (on a 0-6 scale) | [4] |
| Histological Score (Cartilage Destruction) | Day 25 | 0 | 1 - 2 (on a 0-6 scale) | [4] |
Zymosan-Induced Air Pouch
The air pouch model creates a synovium-like lining and is used to study local inflammation, leukocyte migration, and mediator release.[7][9] After establishing the air pouch, this compound is injected into the cavity to elicit an inflammatory response.
Quantitative Data:
| Parameter | Time Point | Vehicle Control | This compound (1 mg/pouch) | Citation |
| Total Exudate Cells (x10⁶ cells/pouch) | 8 hours | < 1 | ~15 | [7][10] |
| 24 hours | < 1 | ~5 | [7] | |
| Neutrophils (x10⁶ cells/pouch) | 8 hours | < 0.5 | ~12 | [7][10] |
| 24 hours | < 0.5 | ~3 | [7] | |
| IL-6 in exudate (pg/mL) | 5-24 hours | < 100 | 1000 - 5000+ | [2][9] |
| TNF-α in exudate (pg/mL) | 5-24 hours | < 50 | 500 - 2000+ | [9] |
Experimental Protocols
Protocol 1: Zymosan-Induced Peritonitis in Mice
-
Preparation of this compound:
-
Prepare a suspension of this compound from Saccharomyces cerevisiae in sterile, endotoxin-free saline at a concentration of 1 mg/mL.
-
Boil the suspension for 30 minutes to ensure sterility and particle disaggregation.
-
Vortex thoroughly before injection to ensure a uniform suspension.
-
-
Induction of Peritonitis:
-
Use 8-12 week old mice (e.g., C57BL/6).
-
Inject 0.25 mL of the 1 mg/mL this compound suspension (0.25 mg/mouse) intraperitoneally using a 27-gauge needle. For control animals, inject an equal volume of sterile saline.
-
-
Peritoneal Lavage and Cell Analysis:
-
At desired time points (e.g., 4, 24, 48 hours post-injection), euthanize the mice by an approved method.
-
Expose the peritoneal cavity and inject 5 mL of ice-cold PBS containing 2 mM EDTA.
-
Gently massage the abdomen for 1 minute.
-
Aspirate the peritoneal fluid (lavage) and transfer to a 15 mL conical tube.
-
Centrifuge the lavage fluid at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in an appropriate buffer for cell counting (e.g., using a hemocytometer) and differential analysis (e.g., by flow cytometry or cytospin with Diff-Quik staining).
-
The supernatant can be stored at -80°C for cytokine analysis (e.g., ELISA).
-
Protocol 2: Zymosan-Induced Arthritis in Mice
-
Preparation of this compound:
-
Suspend this compound in sterile, endotoxin-free PBS to a final concentration of 30 mg/mL.
-
Boil and sonicate the suspension to ensure it is homogenous.
-
-
Induction of Arthritis:
-
Anesthetize 8-10 week old mice using isoflurane.
-
Inject 6 µL of the this compound suspension (180 µg) intra-articularly into the right knee joint through the suprapatellar ligament.
-
Inject the contralateral (left) knee with 6 µL of sterile PBS as a control.
-
-
Assessment of Arthritis:
-
Joint Swelling: Measure joint diameter with calipers at various time points. Alternatively, joint inflammation can be quantified by measuring the uptake of a radiotracer like ⁹⁹ᵐTc-pertechnetate.[4]
-
Histology: At the end of the experiment, dissect the knee joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Protocol 3: In Vivo Fluorescence Imaging of Zymosan-Induced Inflammation
This protocol provides a general framework for using near-infrared (NIR) fluorescent probes to image inflammation. Specific probes will target different aspects of the inflammatory response (e.g., protease activity, specific cell surface receptors).
-
Animal Model and Probe Selection:
-
Induce inflammation using one of the models described above (e.g., subcutaneous injection of 500 µg this compound in 50 µL saline on the flank for a localized edema model).[11]
-
Select a suitable NIR fluorescent probe. Examples include probes targeting:
-
Cathepsins or Matrix Metalloproteinases (MMPs): These are often "activatable" probes that fluoresce upon cleavage by enzymes upregulated during inflammation.
-
Neutrophil Elastase: To specifically image neutrophil activity.
-
Inflammatory Cell Receptors: Such as folate receptor on activated macrophages or CB2 receptors.[11]
-
Vascular Leakage: Fluorescently-labeled liposomes can be used to visualize edema.[11]
-
-
-
Probe Administration and Imaging:
-
Typically, 2-4 nmol of the fluorescent probe is injected intravenously (i.v.) via the tail vein.
-
Image the animals at various time points post-injection (e.g., 2, 4, 8, 24 hours) using an in vivo imaging system (IVIS) or similar fluorescence imaging equipment. The optimal imaging time will depend on the pharmacokinetics of the specific probe.[11]
-
Anesthetize mice with isoflurane during imaging.
-
Acquire both a white-light image and a fluorescence image. Set the excitation and emission wavelengths according to the probe's specifications (e.g., for Cy5.5-based probes, excitation ~675 nm, emission ~700 nm).
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the inflamed area and a contralateral control area.
-
Quantify the average fluorescence intensity (radiant efficiency or similar units) within each ROI.
-
Calculate the signal-to-background ratio or the fold-increase in fluorescence in the inflamed tissue compared to the control tissue. The fluorescence signal can be correlated with ex vivo measures of inflammation, such as leukocyte counts or cytokine levels.
-
Conclusion
This compound-induced inflammation models are invaluable tools for studying the innate immune response and for the preclinical evaluation of anti-inflammatory compounds. When combined with non-invasive in vivo imaging techniques, these models allow for a dynamic and quantitative assessment of the inflammatory process. The protocols and data presented here provide a robust foundation for researchers to design and execute studies aimed at understanding and modulating inflammatory diseases.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characteristics of Neutrophil Migration and Function in Acute Inflammation Induced by Zymosan and Carrageenan in the Mice Air Pouch Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel fluorescent probe for in vivo H₂S monitoring in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Arthritis Imaging Using a Near-Infrared Fluorescence Folate-Targeted Probe [dash.harvard.edu]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells in Zymosan A-Induced Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zymosan A, a component derived from the cell wall of Saccharomyces cerevisiae, is a potent inflammatory agent widely used to induce sterile peritonitis in preclinical models. This model serves as a valuable tool for studying acute inflammatory responses, leukocyte recruitment, and the efficacy of anti-inflammatory therapeutics. This document provides detailed application notes and protocols for the flow cytometric analysis of immune cell populations in a this compound-induced peritonitis mouse model. It includes a comprehensive experimental protocol, a representative flow cytometry panel and gating strategy, and a summary of expected quantitative data on immune cell infiltration. Additionally, we present the key signaling pathways activated by this compound.
Introduction
This compound-induced peritonitis is a well-established and reproducible model of acute inflammation.[1][2] Intraperitoneal (i.p.) injection of this compound triggers a robust inflammatory cascade, characterized by the sequential recruitment of various immune cells into the peritoneal cavity.[2] This process is primarily initiated through the recognition of this compound by pattern recognition receptors (PRRs) on resident immune cells, such as macrophages. The key receptors involved are Toll-like receptor 2 (TLR2) and Dectin-1. The engagement of these receptors activates downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines that orchestrate the influx of leukocytes, predominantly neutrophils followed by monocytes and other immune cells. Flow cytometry is an indispensable technique for the detailed characterization and quantification of these complex immune cell dynamics, providing critical insights into the mechanisms of inflammation and its resolution.
This compound Signaling Pathway
This compound is recognized by a receptor complex involving Toll-like receptor 2 (TLR2) and Dectin-1. This recognition triggers downstream signaling cascades that lead to the production of inflammatory mediators.
Experimental Protocols
This compound-Induced Peritonitis in Mice
This protocol describes the induction of acute peritonitis in mice using this compound.
Materials:
-
This compound from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
8-12 week old C57BL/6 or BALB/c mice
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Prepare a suspension of this compound in sterile saline at a concentration of 1 mg/mL. Ensure the suspension is homogenous by vortexing immediately before use.
-
Administer 1 mg of the this compound suspension intraperitoneally (i.p.) to each mouse.[1]
-
House the animals under standard conditions with free access to food and water.
-
At desired time points (e.g., 4, 24, 48, and 72 hours) post-injection, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
Collection of Peritoneal Lavage Fluid (PLF)
This protocol details the collection of immune cells from the peritoneal cavity.
Materials:
-
Euthanized mice
-
70% Ethanol
-
Surgical scissors and forceps
-
Ice-cold Phosphate Buffered Saline (PBS) containing 2 mM EDTA
-
10 mL sterile syringes and 22-gauge needles
-
15 mL conical tubes
Procedure:
-
Place the euthanized mouse on its back and spray the abdomen with 70% ethanol to sterilize the area.
-
Make a small midline incision through the skin of the lower abdomen, being careful not to puncture the underlying peritoneal wall.
-
Retract the skin to expose the intact peritoneal wall.
-
Inject 5-10 mL of ice-cold PBS with 2 mM EDTA into the peritoneal cavity using a 22-gauge needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge adherent cells.
-
Carefully withdraw the peritoneal lavage fluid using the same syringe and needle, and transfer it to a 15 mL conical tube on ice.
-
Centrifuge the PLF at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
Flow Cytometry Staining
This protocol outlines the staining of peritoneal cells for multi-color flow cytometry analysis.
Materials:
-
Peritoneal cell suspension in FACS buffer
-
Fc block (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies (see Table 1 for a suggested panel)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well V-bottom plate.
-
Add Fc block to each well and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 200 µL of FACS buffer, centrifuging at 400 x g for 5 minutes at 4°C between washes.
-
Resuspend the cell pellet in 200 µL of FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
Data Presentation
Expected Immune Cell Infiltration Dynamics
The following tables summarize the expected quantitative changes in major immune cell populations in the peritoneal cavity at different time points following this compound injection. Data are compiled from various studies and represent typical outcomes.
| Time Point | Total Cells (x 10^6) | Neutrophils (%) | Macrophages (%) | Lymphocytes (%) | Eosinophils (%) |
| 0 h (naive) | 2 - 5 | < 5 | 40 - 60 | 30 - 50 | < 5 |
| 4 h | 15 - 25 | 70 - 90 | 5 - 15 | < 5 | < 5 |
| 24 h | 10 - 20 | 40 - 60 | 20 - 40 | 5 - 15 | 5 - 10 |
| 48 h | 5 - 15 | 10 - 30 | 50 - 70 | 10 - 20 | 5 - 15 |
| 72 h | 5 - 10 | < 10 | 60 - 80 | 15 - 25 | 5 - 10 |
Table 1: Representative percentages of major immune cell populations in the peritoneal lavage fluid at different time points after this compound (1 mg, i.p.) administration.
| Time Point | Neutrophils (x 10^6) | Macrophages (x 10^6) |
| 6 h | ~15 | ~2 |
| 24 h | ~8 | ~4 |
| 48 h | ~2 | ~6 |
| 72 h | < 1 | ~5 |
Table 2: Representative absolute numbers of neutrophils and macrophages in the peritoneal lavage fluid after this compound (1 mg, i.p.) administration.[3]
Recommended Flow Cytometry Panel
| Marker | Fluorochrome | Cell Population |
| CD45 | BV510 | All Leukocytes |
| Ly6G | PE | Neutrophils |
| F4/80 | APC | Macrophages |
| CD11b | FITC | Myeloid cells (Macrophages, Neutrophils, Monocytes, DCs) |
| Ly6C | PerCP-Cy5.5 | Inflammatory Monocytes |
| CD11c | PE-Cy7 | Dendritic Cells |
| MHC-II (I-A/I-E) | AF700 | Antigen Presenting Cells (Macrophages, DCs, B cells) |
| CD19 | BV421 | B Lymphocytes |
| CD3 | APC-Cy7 | T Lymphocytes |
| Viability Dye | 7-AAD | Dead cells |
Table 3: A comprehensive 9-color flow cytometry panel for the identification of major immune cell populations in the mouse peritoneal cavity.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for analyzing immune cell infiltration in this compound-induced peritonitis.
Flow Cytometry Gating Strategy
The following diagram provides a detailed, step-by-step gating strategy for identifying various immune cell populations from the peritoneal lavage fluid using the recommended antibody panel.
Conclusion
The this compound-induced peritonitis model, coupled with multi-color flow cytometry, provides a robust platform for investigating the cellular dynamics of acute inflammation. The protocols and data presented herein offer a comprehensive guide for researchers to effectively design, execute, and interpret studies in this field. This information is intended to facilitate the standardization of methodologies and enhance the reproducibility of findings in the study of inflammation and the development of novel anti-inflammatory therapies.
References
- 1. inotiv.com [inotiv.com]
- 2. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
Application Notes: Opsonized vs. Unopsonized Zymosan A in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a glucan-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae, is a widely used immunological stimulant in a variety of functional assays. It serves as a classic pathogen-associated molecular pattern (PAMP) to study innate immune responses such as phagocytosis, respiratory burst, and cytokine release.[1][2] this compound can be used in its native (unopsonized) state or after being opsonized with serum or immunoglobulins. The choice between using opsonized versus unopsonized zymosan is critical as it determines the primary host cell receptors engaged and the subsequent signaling pathways activated, leading to significantly different cellular responses.
Unopsonized this compound primarily engages pattern recognition receptors (PRRs) like Toll-like Receptor 2 (TLR2), in cooperation with TLR6, and the C-type lectin receptor Dectin-1.[1][3] This interaction typically leads to the induction of inflammatory cytokines and phagocytosis.
Opsonized this compound is coated with opsonins, such as complement proteins (e.g., C3b, iC3b) and antibodies (IgG), through incubation with serum.[4][5] This coating allows the zymosan particles to be recognized by a different set of receptors, namely complement receptors (CRs, such as CR3) and Fc-gamma receptors (FcγRs).[4][6] This engagement generally triggers a more potent and rapid phagocytic response and a robust respiratory burst.[4][7]
These application notes provide a detailed comparison of the two forms of zymosan, including their distinct signaling pathways and protocols for their use in key functional assays.
Mechanism of Action & Signaling Pathways
The immunological response to this compound is dictated by the receptors it engages on the surface of phagocytic cells like macrophages, neutrophils, and dendritic cells.
Unopsonized this compound Signaling
Unopsonized zymosan particles are recognized directly by PRRs. The β-glucan components are ligands for Dectin-1, while other components activate the TLR2/TLR6 heterodimer.[1][3] Dectin-1 signaling is crucial for phagocytosis and the production of reactive oxygen species (ROS), while TLR2 activation is a primary driver of pro-inflammatory cytokine production through the NF-κB pathway.[3][8] These pathways can act synergistically to enhance the overall immune response.[8]
Figure 1. Signaling pathway for unopsonized this compound.
Opsonized this compound Signaling
Opsonization with serum coats zymosan particles with IgG and complement fragments, primarily iC3b.[4] These opsonins are recognized by FcγRs and Complement Receptor 3 (CR3), respectively.[4][6] Engagement of these receptors leads to potent downstream signaling cascades involving kinases like Src and Syk, and pathways such as PI3K.[4][6] This results in a highly efficient phagocytic process and robust activation of the NADPH oxidase complex, which is responsible for the respiratory burst.[4][6]
Figure 2. Signaling pathway for opsonized this compound.
Comparative Functional Data
The choice of zymosan preparation profoundly impacts the outcome of functional assays. Opsonization generally serves to amplify the cellular response, particularly for phagocytosis and respiratory burst.
| Functional Assay | Unopsonized this compound Response | Opsonized this compound Response | Key Receptors Involved |
| Phagocytosis | Moderate uptake. Dependent on cell type and activation state.[9] Can be inhibited by mannan.[10] | Rapid and robust uptake.[9][11] A higher percentage of cells engage in phagocytosis.[7] | Unopsonized: Dectin-1, TLR2, Mannose Receptor.[3][10] Opsonized: FcγRs, CR3.[4][6] |
| Respiratory Burst | Low to moderate ROS production.[8][12] | Strong and sustained ROS production (O₂⁻ generation).[6][13][14] | Unopsonized: Dectin-1.[8] Opsonized: FcγRs, CR3.[4][6] |
| Cytokine Release | Induces a distinct cytokine profile, often high in IL-10 and low in IL-12p70.[3][15] Also induces TNF-α, IL-6, and various chemokines.[16][17] | Potently stimulates the release of pro-inflammatory cytokines, including IL-1α, IL-1β, IFN-γ, and IL-8, often at higher levels than unopsonized zymosan.[18][19] | Unopsonized: TLR2/TLR6, Dectin-1.[3][15] Opsonized: FcγRs, CR3, TLR2.[4][18] |
Experimental Protocols
Protocol 1: Preparation of Opsonized this compound (Serum Opsonization)
This protocol describes the standard method for opsonizing this compound particles using serum.
Materials:
-
This compound powder or suspension
-
Normal Human Serum or Fetal Bovine Serum (FBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Microcentrifuge
Procedure:
-
Reconstitute Zymosan: If starting with powder, reconstitute this compound in sterile PBS to a stock concentration of 10 mg/mL. If using a pre-made suspension, adjust the concentration as needed.
-
Incubation with Serum: Combine the this compound suspension with serum. A common ratio is 1 volume of this compound stock (e.g., 0.5 mL of 10 mg/mL) to 2 volumes of serum (e.g., 1.0 mL).[5]
-
Opsonization: Incubate the mixture for 30-60 minutes at 37°C with gentle agitation.[4][5] This allows for the deposition of complement proteins and antibodies onto the zymosan surface.
-
Washing: Pellet the opsonized zymosan particles by centrifugation (e.g., 2000 x g for 5 minutes).[5]
-
Remove Supernatant: Carefully aspirate and discard the serum-containing supernatant.
-
Resuspend and Wash: Resuspend the pellet in sterile PBS (e.g., 1 mL). Repeat the centrifugation and aspiration steps two more times to remove any unbound serum components.[2]
-
Final Resuspension: After the final wash, resuspend the opsonized this compound pellet in the desired assay buffer or cell culture medium to the original starting concentration (e.g., 10 mg/mL).
-
Storage: Use immediately or store at 4°C for short-term use.
Protocol 2: Phagocytosis Assay (96-Well Plate, Colorimetric/Fluorometric)
This protocol provides a general framework for quantifying the phagocytosis of zymosan by adherent or suspension phagocytes.
Figure 3. General workflow for a plate-based phagocytosis assay.
Procedure:
-
Cell Seeding: Seed phagocytic cells (e.g., macrophages, neutrophils) in a 96-well plate at a density of 1-5 x 10⁵ cells/mL (100 µL/well) and allow them to adhere overnight if necessary.[2][20]
-
Cell Treatment (Optional): Pre-treat cells with experimental compounds (e.g., inhibitors or activators) for the desired duration.
-
Stimulation: Add 10 µL of the prepared this compound suspension (opsonized or unopsonized, typically at 1 mg/mL for a final concentration of 100 µg/mL) to each well.[20] Include negative control wells without zymosan.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period ranging from 15 minutes to 2 hours to allow for phagocytosis.[2][20]
-
Wash: Remove non-internalized zymosan particles. For adherent cells, gently aspirate the medium and wash with cold PBS. For suspension cells, centrifuge the plate (e.g., 300 x g for 5 min), then aspirate the supernatant.[20]
-
Quantification: Proceed with detection based on the assay format:
-
Labeled Zymosan (e.g., FITC-Zymosan): Add a quenching agent (e.g., Trypan Blue) to extinguish the fluorescence of extracellular particles. Measure the internal fluorescence using a fluorometric plate reader or flow cytometer.
-
Colorimetric Assay Kits: Follow the manufacturer's protocol, which typically involves adding a blocking reagent, permeabilizing the cells, and then adding a substrate that reacts with the ingested zymosan to produce a colorimetric signal readable at 405 nm.[2][20]
-
Protocol 3: Respiratory Burst Assay (Dihydrorhodamine 123)
This assay measures the production of reactive oxygen species (ROS) by detecting the oxidation of dihydrorhodamine 123 (DHR 123) to the fluorescent compound rhodamine 123.
Materials:
-
Phagocytic cells (e.g., neutrophils)
-
This compound (opsonized or unopsonized)
-
Dihydrorhodamine 123 (DHR 123)
-
Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)
-
Flow cytometer or fluorescent plate reader
Procedure:
-
Cell Preparation: Isolate and resuspend fresh phagocytes in assay buffer.
-
DHR 123 Loading: Add DHR 123 to the cell suspension at a final concentration of 1-5 µM and incubate for 5-15 minutes at 37°C, protected from light.
-
Stimulation: Add the desired amount of opsonized or unopsonized zymosan to the cell suspension. A typical concentration for opsonized zymosan is 50 µg per reaction.[21][22] Include an unstimulated control.
-
Incubation: Incubate for 15-30 minutes at 37°C to allow for ROS production.
-
Analysis: Analyze the fluorescence of the cell population using a flow cytometer (gating on the phagocyte population) or a fluorescent plate reader. The mean fluorescence intensity (MFI) of rhodamine 123 is directly proportional to the amount of ROS produced.[21]
Protocol 4: Cytokine Release Assay
This protocol outlines the stimulation of cells for the subsequent measurement of secreted cytokines.
Materials:
-
Phagocytic cells (e.g., macrophages, PBMCs)
-
This compound (opsonized or unopsonized)
-
Complete cell culture medium
-
Sterile tissue culture plates (e.g., 24-well or 96-well)
-
ELISA or Luminex assay kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)
Procedure:
-
Cell Seeding: Plate cells in a tissue culture plate at an appropriate density and allow them to rest or adhere.
-
Stimulation: Replace the medium with fresh medium containing either unopsonized or opsonized zymosan. A typical concentration range is 20-100 µg/mL.[17][23] Include an unstimulated control.
-
Incubation: Culture the cells for 4 to 24 hours at 37°C in a CO₂ incubator. The optimal time depends on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and any remaining zymosan.
-
Cytokine Measurement: Carefully collect the cell-free supernatant. Analyze the concentration of secreted cytokines using a suitable method like ELISA or a multiplex bead array (Luminex), following the manufacturer's instructions.[18][23]
Summary and Recommendations
The decision to use opsonized or unopsonized this compound depends entirely on the research question and the specific biological pathway of interest.
-
Use Unopsonized this compound to:
-
Study pattern recognition receptor signaling via TLR2 and Dectin-1.
-
Investigate mechanisms of fungal recognition by the innate immune system.
-
Analyze specific cytokine profiles, such as the induction of regulatory cytokines like IL-10.[15]
-
-
Use Opsonized this compound to:
-
Model a robust antibacterial or antifungal response involving the complement system and antibodies.
-
Induce a strong and easily measurable phagocytic response.
-
Elicit a powerful respiratory burst for studies on NADPH oxidase activation and ROS production.[6][13]
-
Screen for compounds that modulate FcγR- or CR3-mediated uptake and inflammation.
-
By selecting the appropriate form of this compound and applying these detailed protocols, researchers can effectively probe specific arms of the innate immune response in a controlled and reproducible manner.
References
- 1. invivogen.com [invivogen.com]
- 2. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 3. JCI - Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance [jci.org]
- 4. ashpublications.org [ashpublications.org]
- 5. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Deciphering opsonized zymosan-induced phosphorylation of p47phox and NADPH oxidase activation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor-mediated phagocytosis of rat macrophages is regulated differentially for opsonized particles and non-opsonized particles containing β-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phagocytosis of unopsonized zymosan by human monocyte-derived macrophages: maturation and inhibition by mannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nonopsonic Phagocytosis of Zymosan and Mycobacterium kansasii by CR3 (CD11b/CD18) Involves Distinct Molecular Determinants and Is or Is Not Coupled with NADPH Oxidase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opsonized-zymosan induces a respiratory burst in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Opsonized zymosan-stimulated granulocytes-activation and activity of the superoxide-generating system and membrane potential changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI - Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance [jci.org]
- 16. TLR2- and Dectin 1–Associated Innate Immune Response Modulates T-Cell Response to Pancreatic β-Cell Antigen and Prevents Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Zymosan Particle-Induced Hemodynamic, Cytokine and Blood Cell Changes in Pigs: An Innate Immune Stimulation Model with Relevance to Cytokine Storm Syndrome and Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Eculizumab suppresses zymosan-induced release of inflammatory cytokines IL-1α, IL-1β, IFN-γ and IL-2 in autologous serum-substituted PBMC cultures: Relevance to cytokine storm in Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Standardization of the use of opsonized zymosan as stimulus in the 1,2,3-dihydrorhodamine technique for the assessment of neutrophil respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.org.co [scielo.org.co]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-Term Effects of Zymosan A Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a polysaccharide-rich preparation derived from the cell wall of Saccharomyces cerevisiae, is a potent inflammatory agent widely utilized in preclinical research to model a variety of inflammatory conditions. Composed primarily of β-glucan and mannan residues, this compound activates innate immune responses through pattern recognition receptors (PRRs) such as Toll-like receptors (TLR2 and TLR6), Dectin-1, and complement receptor 3 (CR3).[1] This activation triggers a signaling cascade leading to the release of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS), making it a valuable tool for studying the pathogenesis of inflammatory diseases and for the evaluation of novel therapeutic agents. These notes provide an overview of the long-term consequences of this compound administration in animal models, detailed experimental protocols, and a summary of key quantitative data.
Long-Term Pathophysiological Consequences
Chronic or repeated administration of this compound can induce a spectrum of long-term pathologies in animal models, mimicking human inflammatory diseases. The specific outcomes are dependent on the dose, route of administration, and animal species and strain used.
Chronic Proliferative Arthritis: Intra-articular injection of this compound in mice and rats leads to a chronic inflammatory arthritis characterized by mononuclear cell infiltration, synovial hypertrophy, and pannus formation, which can be observed within 7 days and persists for several weeks.[2][3] Histological examination reveals severe cartilage injury, loss of joint architecture, and bone erosion.[1] This model is particularly useful for studying the mechanisms of rheumatoid arthritis and for testing anti-arthritic drugs.
Multiple Organ Dysfunction Syndrome (MODS): A single intraperitoneal injection of this compound in mice can induce a progressive and severe systemic inflammatory response culminating in MODS.[1][4] This is characterized by gradual and progressive changes in the weight and histology of organs such as the liver, kidneys, lungs, and spleen over a period of 12 days.[4] The liver shows an accumulation of macrophage-like and mononuclear cells, with the formation of granuloma-like structures.[4] Lungs exhibit hemorrhagic spots that can evolve into massive hemorrhages with thickened interstitial walls.[4] This model is valuable for investigating the pathophysiology of sepsis and for the development of therapies aimed at preventing or treating organ failure.
Neuroinflammation and Cognitive Impairment: Systemic administration of this compound can induce neuroinflammation by activating microglial cells, leading to the release of ROS and glutamate, which can result in neuronal death.[1] Long-term effects, observed up to 15 days post-injection in rats, include an increase in oxidative damage parameters and mild cognitive impairment.[1] Studies have also shown that this compound can exacerbate neurodegenerative pathologies in transgenic mouse models of Alzheimer's disease.[1]
Peritonitis and Peritoneal Fibrosis: Intraperitoneal administration of this compound induces a robust and persistent peritonitis.[5] In rats, this is characterized by massive cellular infiltration, deposition of complement activation products, and exudation of fibrinogen.[5] Long-term studies (up to 36 days) show persistent peritoneal inflammation, which can progress to peritoneal thickening and fibrosis, particularly with repeated administration.[5] This model is relevant for studying fungal peritonitis and the development of encapsulating peritoneal sclerosis.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the long-term effects of this compound administration.
Table 1: this compound-Induced Chronic Arthritis in Mice
| Parameter | Time Point | Observation | Reference |
| Joint Swelling | Day 3 | Remains elevated in leptin-deficient (ob/ob) mice compared to controls. | [6] |
| Histological Score | Day 14 & 21 | Tends to be more severe in ob/ob mice. | [6] |
| 99mTc-pertechnetate Uptake | Day 1 & 24 | Biphasic inflammation with peaks at day 1 and a secondary increase around day 14 in wild-type mice. Significantly decreased in TLR2-deficient mice at both time points. | [3] |
| Anti-zymosan IgG | Day 25 | Decreased by 50% in TLR2-deficient mice compared to wild-type. | [3] |
Table 2: this compound-Induced Multiple Organ Dysfunction Syndrome in Mice
| Organ | Time Point | Observation | Reference |
| Lungs | Day 6 onwards | Appearance of hemorrhagic spots, evolving to massive hemorrhages by day 12. | [4] |
| Liver | Day 12 | Numerous granuloma-like structures disseminated throughout the parenchyma. | [4] |
| Spleen | Progressive | Great changes in red and white pulp with increasing numbers of megakaryocytes and plasma-like cells. | [4] |
| Kidneys | Progressive | Necrosis of the tubular epithelium adjacent to granulomas on the peritoneal side. | [4] |
Table 3: this compound-Induced Neuroinflammation in Rats
| Brain Region | Parameter | Time Point | Observation | Reference |
| Hippocampus | Pro-inflammatory Cytokines | Early | Early alteration. | [1] |
| Cortex | IL-10 | Day 4 to 15 | Decreased levels. | [1] |
| Hippocampus & Prefrontal Cortex | Oxygen Consumption | Day 7 | Decreased. | [1] |
| Multiple Brain Regions | Oxidative Damage Parameters | Day 15 | Increased. | [1] |
Experimental Protocols
Protocol 1: Induction of Chronic Proliferative Arthritis in Mice
Objective: To induce a chronic inflammatory arthritis model for the evaluation of anti-inflammatory and chondroprotective agents.
Materials:
-
This compound from Saccharomyces cerevisiae
-
Sterile, endotoxin-free saline
-
Mice (e.g., C57BL/6 or BALB/c)
-
Insulin syringes with 30-gauge needles
Procedure:
-
Prepare a sterile suspension of this compound in saline at a concentration of 15 mg/ml.[1]
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Flex the knee joint and perform an intra-articular injection of 10 µl of the this compound suspension into the knee joint cavity.[1] For control animals, inject an equal volume of sterile saline.
-
Monitor the animals for signs of arthritis, including joint swelling, redness, and changes in gait.
-
At desired time points (e.g., 7, 14, 21 days), euthanize the animals and collect the knee joints for histological analysis.
-
For histological assessment, fix the joints in 10% neutral buffered formalin, decalcify, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate synovial inflammation, pannus formation, and cartilage/bone erosion.
Protocol 2: Induction of Multiple Organ Dysfunction Syndrome in Mice
Objective: To induce a model of systemic inflammation leading to MODS for studying disease pathogenesis and testing therapeutic interventions.
Materials:
-
This compound from Saccharomyces cerevisiae
-
Sterile, endotoxin-free saline
-
Mice (e.g., C57BL/6)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a sterile suspension of this compound in saline. A commonly used dose is 80 mg/kg body weight for a single injection.[1]
-
Administer the this compound suspension via a single intraperitoneal (IP) injection.
-
Monitor the animals daily for clinical signs of illness, including weight loss, lethargy, and changes in body temperature.
-
At predetermined time points (e.g., 6, 12 days), euthanize the animals.
-
Perform a necropsy and collect major organs (liver, lungs, spleen, kidneys).
-
Measure the wet and dry weight of the organs.
-
Fix a portion of each organ in 10% neutral buffered formalin for histological processing and analysis (H&E staining) to assess for cellular infiltration, tissue damage, and granuloma formation.
Signaling Pathways and Visualizations
This compound primarily activates the innate immune system through TLR2/6 and Dectin-1 receptors, leading to the activation of the NF-κB signaling pathway and the production of a wide array of inflammatory mediators.
Caption: this compound signaling pathways in innate immune cells.
Caption: Experimental workflow for this compound-induced MODS model.
Conclusion
This compound is a versatile and robust tool for inducing chronic inflammatory conditions in animal models. The long-term administration of this compound can effectively replicate key pathological features of human diseases such as rheumatoid arthritis, sepsis-induced MODS, and neuroinflammatory disorders. The protocols and data presented herein provide a foundation for researchers to utilize these models in their studies of inflammatory disease mechanisms and for the preclinical evaluation of novel therapeutics. Careful consideration of the dose, route of administration, and time course of the inflammatory response is crucial for obtaining reproducible and clinically relevant results.
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zymosan-induced arthritis: a model of chronic proliferative arthritis following activation of the alternative pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gradual development of organ damage in the murine zymosan-induced multiple organ dysfunction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zymosan, but not lipopolysaccharide, triggers severe and progressive peritoneal injury accompanied by complement activation in a rat peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed resolution of acute inflammation during zymosan-induced arthritis in leptin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zymosan A solubility issues and preparation of stable suspensions
Welcome to the technical support center for Zymosan A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, preparation of stable suspensions, and troubleshooting of common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a cell wall preparation from the yeast Saccharomyces cerevisiae. It is primarily composed of β-glucan and mannan-protein complexes. In research, it is widely used as a potent immunostimulant to induce a sterile inflammatory response. It activates immune cells like macrophages, neutrophils, and dendritic cells, making it a valuable tool for studying inflammation, innate immunity, and pathogen recognition.[1][2]
Q2: Is this compound soluble in aqueous solutions like water or phosphate-buffered saline (PBS)?
A2: No, this compound is insoluble in water and PBS.[3][4] It forms a suspension in aqueous solutions. For experimental use, it is crucial to prepare a uniform and stable suspension to ensure consistent and reproducible results.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound has limited solubility in organic solvents. While complete dissolution is often not achieved, it can be partially solubilized in dimethyl sulfoxide (DMSO), ethanol, and chloroform. However, for most biological experiments, preparing a stable aqueous suspension is the preferred method.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C for long-term stability, under desiccating conditions.[5] Prepared sterile suspensions in saline can be stored at -20°C in aliquots.[6] One source suggests that suspensions in saline, if not contaminated, can be maintained at 0-4°C for at least a month.[4]
Troubleshooting Guide: this compound Solubility and Suspension Issues
This guide addresses common problems researchers face when working with this compound suspensions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Visible clumps or aggregation in the suspension | Incomplete dispersion of the powder. | - Vortexing: Vortex the suspension vigorously for several minutes. - Sonication: Use a bath or probe sonicator to break up aggregates. Be mindful of sonication time and power to avoid excessive heating. - Homogenization: Pass the suspension through a homogenizer for a more uniform particle size.[6] |
| Rapid sedimentation of particles | High particle density and lack of stabilizing agents. | - Resuspend before use: Always vortex or mix the suspension thoroughly immediately before each use to ensure a uniform concentration. - Boiling: Boiling the this compound suspension in saline for 30-60 minutes can help create a more stable suspension.[1][4][6] - Opsonization: Opsonizing this compound with serum or specific antibodies can improve its stability in suspension and enhance its recognition by phagocytic cells. |
| Inconsistent experimental results | Non-uniformity of the this compound suspension. | - Aliquoting: Prepare a large batch of the suspension, ensure it is homogenous, and then aliquot it into single-use vials to minimize variability between experiments. - Consistent preparation method: Use the exact same preparation protocol (vortexing time, sonication settings, etc.) for every experiment. - Particle size analysis: If possible, characterize the particle size distribution of your suspension to ensure consistency across batches. |
| Precipitation after freeze-thaw cycles | Formation of larger aggregates upon freezing and thawing. | - Aliquoting: Store the suspension in single-use aliquots to avoid repeated freeze-thaw cycles. - Flash freezing: Freeze the aliquots rapidly in liquid nitrogen or a dry ice/ethanol bath before transferring to -20°C or -80°C for storage. - Thawing: Thaw the aliquots quickly in a 37°C water bath and vortex immediately before use. |
Data Presentation: Solubility of this compound
The following table summarizes the reported solubility of this compound in various organic solvents. It is important to note that these values represent approximate solubilities, and achieving a clear solution may not be possible.
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~0.2 mg/mL | [5] |
| Ethanol | ~0.1 mg/mL | [5] |
| Chloroform | ~0.1 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Suspension for In Vitro and In Vivo Use
This protocol describes a common method for preparing a stable this compound suspension suitable for cell culture experiments and animal injections.
Materials:
-
This compound powder
-
Sterile, endotoxin-free saline (0.9% NaCl)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Water bath or boiling setup
-
Sonicator (optional)
-
Homogenizer (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of sterile, endotoxin-free saline to achieve the desired final concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 2-3 minutes to initially disperse the powder.
-
Place the tube in a boiling water bath for 30-60 minutes.[1][4][6] This step is crucial for creating a more uniform and stable suspension.
-
Allow the suspension to cool to room temperature.
-
(Optional) For a finer suspension, sonicate the tube in a bath sonicator for 5-10 minutes or use a probe sonicator with short pulses on ice to prevent overheating.
-
(Optional) For further homogenization, use a mechanical homogenizer according to the manufacturer's instructions.[6]
-
Vortex the suspension thoroughly again before use.
-
For storage, aliquot the sterile suspension into single-use tubes and store at -20°C.[6]
Protocol 2: Opsonization of this compound for Phagocytosis Assays
Opsonization enhances the phagocytosis of this compound by immune cells.
Materials:
-
Prepared this compound suspension (from Protocol 1)
-
Serum (e.g., fetal bovine serum, human serum) or purified IgG
-
Sterile PBS
-
Incubator at 37°C
-
Centrifuge
Procedure:
-
Take an aliquot of the prepared this compound suspension.
-
Incubate the this compound particles with the desired serum or IgG solution for 30 minutes at 37°C.[7][8] A common ratio is 1 mL of serum for every 0.5 mL of a 2 mg/mL this compound stock.[8]
-
After incubation, pellet the opsonized this compound particles by centrifugation (e.g., 2000 x g for 2-5 minutes).[8]
-
Carefully aspirate the supernatant.
-
Wash the pellet by resuspending it in sterile PBS and centrifuging again. Repeat the wash step at least twice to remove any unbound serum components.[7][8]
-
Resuspend the final pellet of opsonized this compound in the desired volume of sterile PBS or cell culture medium for immediate use in the phagocytosis assay.
Visualizations
This compound Signaling Pathways
References
- 1. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. Phagocytosis of serum-opsonized zymosan down-regulates the expression of CR3 and FcRI in the membrane of human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Sonication Parameters for Large-Volume Focused Ultrasound-Mediated Blood–Brain Barrier Permeability Enhancement Using a Clinical-Prototype Hemispherical Phased Array - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the mechanism of zymosan-induced resistance to experimental peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Particle Size on the Absorption of Cyclosporin A Nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opsonized zymosan decreases cytoplasmic motility of alveolar macrophages in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive report of long-term stability data for a range ATMPs: A need to develop guidelines for safe and harmonized stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Zymosan A aggregation in cell culture media
Welcome to the technical support center for Zymosan A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using this compound in cell culture experiments, with a primary focus on preventing aggregation.
Troubleshooting Guide: Preventing this compound Aggregation
Issue: I'm observing significant clumping and aggregation of this compound in my cell culture medium, leading to inconsistent cell stimulation.
Solution: this compound is inherently insoluble in aqueous solutions and exists as a suspension. Proper preparation and handling are crucial to maintain a uniform particle suspension and prevent aggregation. Below are common causes of aggregation and their solutions.
FAQs: Preparation and Handling
Question 1: What is the best way to prepare a this compound stock solution to minimize aggregation?
Answer: Preparing a homogenous stock suspension is the first critical step. The following protocol is recommended for preparing a this compound stock solution:
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Suspension: Add sterile, endotoxin-free saline or your cell culture basal medium (without serum or other supplements) to the powder.
-
Boiling: Place the suspension in a boiling water bath for one hour to sterilize and aid in dispersion.
-
Homogenization: To break up any initial clumps, vigorously vortex the suspension and then sonicate it.
-
Storage: Store the stock suspension at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Question 2: What are the recommended parameters for vortexing and sonicating this compound?
Answer: While optimal parameters can vary slightly based on the instrument and sample volume, the following provides a general guideline. It is recommended to optimize these parameters for your specific laboratory conditions.
| Parameter | Recommendation | Notes |
| Vortexing | High speed for 1-2 minutes | Ensure the vortex creates a strong eddy to physically break apart particle clumps. |
| Sonication | Bath sonicator: 5 cycles of 2 min ON, 2 min OFF (on ice) | This prevents overheating of the suspension which could potentially alter its properties.[1][2] |
| Probe sonicator: Use short pulses (e.g., 5 sec ON/5 sec OFF) at a low power setting. | Monitor the temperature of the suspension closely to prevent overheating. |
Question 3: My this compound suspension looks aggregated even after preparation. What should I do?
Answer: If you still observe visible aggregates after following the preparation protocol, repeat the vortexing and sonication steps. For stubborn aggregates, you can try passing the suspension through a sterile syringe with a 21-gauge needle several times to mechanically disrupt the clumps. However, be mindful of potential shearing forces that could affect the particle integrity.
FAQs: this compound in Cell Culture Media
Question 4: Does the concentration of this compound affect its aggregation in cell culture media?
Answer: Yes, higher concentrations of this compound are more prone to aggregation. If you are observing clumping at your working concentration, consider performing a dose-response experiment to determine the lowest effective concentration that still elicits the desired biological response. Typical working concentrations for cell stimulation range from 10 to 100 µg/mL.[3]
| This compound Concentration | Observation | Recommendation |
| Low (e.g., < 50 µg/mL) | Generally forms a more stable suspension. | Ideal for most in vitro cell stimulation assays. |
| High (e.g., > 100 µg/mL) | Increased likelihood of aggregation and settling. | May require more frequent gentle agitation during incubation. |
Question 5: How does serum in the cell culture medium affect this compound aggregation?
Answer: Serum can have a dual effect. On one hand, it can opsonize this compound particles, which can enhance their recognition by phagocytic cells.[4] On the other hand, the proteins in serum can sometimes contribute to the clumping of particles. If you suspect serum is causing aggregation, you can try the following:
-
Reduce Serum Concentration: Test if a lower serum concentration (e.g., 1-5%) is sufficient for your cell culture and reduces aggregation.
-
Serum-Free Media: If your cells can be maintained in serum-free media for the duration of the stimulation, this can be a viable option to avoid serum-related aggregation.
-
Opsonization as a Separate Step: You can pre-opsonize this compound with serum, wash the particles, and then add them to your cell culture.
Question 6: Can I use anti-clumping agents to prevent this compound aggregation?
Answer: While anti-clumping agents are commonly used to prevent cell aggregation, their effect on this compound particles is not extensively documented.[5][6] Some anti-clumping agents work by altering surface charges, which could potentially interfere with this compound's interaction with cell surface receptors. If you choose to use an anti-clumping agent, it is crucial to include a control experiment to ensure it does not affect the biological activity of this compound. Potential anti-clumping agents include low concentrations of dextran sulfate or Pluronic F-68.[7]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Suspension
This protocol details the steps to prepare a homogenous this compound suspension for use in cell culture experiments.
Caption: Workflow for preparing a stable this compound suspension.
Protocol 2: Opsonization of this compound
Opsonization can enhance the phagocytosis of this compound.
-
Prepare a this compound suspension in sterile saline as described in Protocol 1 (steps 1-6).
-
Pellet the this compound by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspend the pellet in serum (e.g., fetal bovine serum or human serum) at a concentration of 10 mg/mL.
-
Incubate for 30 minutes at 37°C with gentle rocking.
-
Pellet the opsonized this compound by centrifugation.
-
Wash the pellet twice with sterile phosphate-buffered saline (PBS) to remove excess serum.
-
Resuspend the opsonized this compound in cell culture medium to the desired working concentration.
This compound Signaling Pathway
This compound is recognized by Toll-like Receptor 2 (TLR2) and Dectin-1 on the surface of immune cells, leading to the activation of downstream signaling pathways and the production of inflammatory mediators.
Caption: this compound-induced signaling through TLR2 and Dectin-1 pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical Parameters for Efficient Sonication and Improved Chromatin Immunoprecipitation of High Molecular Weight Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary study of the toxicity and radioprotective effects of zymosan in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mucin-Coating Technologies for Protection and Reduced Aggregation of Cellular Production Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of dextran sulfate and recombinant trypsin on aggregation of Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing Zymosan A for Robust Cell Activation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Zymosan A concentration in cell activation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate cells?
This compound is a cell wall preparation from the yeast Saccharomyces cerevisiae. It is a potent activator of the innate immune system, primarily engaging pattern recognition receptors (PRRs) on the surface of immune cells like macrophages, neutrophils, and dendritic cells. The main components of this compound responsible for this activation are β-glucans and mannans.[1][2] These molecules are recognized by receptors such as Toll-like receptor 2 (TLR2), TLR6, and Dectin-1.[2][3] This recognition triggers intracellular signaling cascades, leading to a variety of cellular responses, including phagocytosis, production of reactive oxygen species (ROS), and the release of inflammatory cytokines.[3]
Q2: Why is opsonization of this compound recommended for some experiments?
Opsonization is the process of coating particles, such as this compound, with molecules called opsonins (e.g., antibodies and complement proteins found in serum) to enhance their phagocytosis by immune cells.[4] Opsonized this compound is more readily recognized and engulfed by phagocytes because these cells have receptors for opsonins (like Fc receptors and complement receptors).[4] For phagocytosis assays, using opsonized this compound can significantly increase the rate and efficiency of particle uptake, leading to more robust and reproducible results.[4][5]
Q3: What are the key signaling pathways activated by this compound?
This compound activates multiple signaling pathways that can act synergistically. The primary pathways include:
-
Dectin-1 Pathway: β-glucans in this compound bind to Dectin-1, a C-type lectin receptor. This leads to the recruitment and phosphorylation of the spleen tyrosine kinase (Syk), which in turn activates downstream pathways like the NF-κB and MAPK pathways, driving the production of pro-inflammatory cytokines.[6][7]
-
TLR2/TLR6 Pathway: Mannans and other components of this compound are recognized by the TLR2/TLR6 heterodimer. This interaction recruits the adaptor protein MyD88, initiating a signaling cascade that also culminates in the activation of NF-κB and MAPK, leading to cytokine gene expression.[3][8]
-
Calcium Signaling: this compound can also trigger an increase in intracellular calcium levels, which is linked to the production of both pro- and anti-inflammatory cytokines, such as IL-10.[9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound cell activation experiments.
Problem: Low or no cell activation (e.g., minimal cytokine release or ROS production).
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: The optimal concentration of this compound is cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup. Start with a broad range and narrow it down based on the observed cellular response.
-
-
Possible Cause 2: this compound was not opsonized (for phagocytosis-dependent responses).
-
Solution: For assays where phagocytosis is a key step, such as measuring the respiratory burst or assessing particle uptake, opsonizing this compound with serum is often necessary to achieve a robust response.[4]
-
-
Possible Cause 3: Cells are in a resting state.
-
Possible Cause 4: Poor cell health.
-
Solution: Ensure that your cells are healthy and viable before starting the experiment. High cell death can lead to inconsistent results. Perform a viability check (e.g., with trypan blue) before plating.
-
Problem: High background signal in control wells.
-
Possible Cause 1: Contamination of reagents or cell culture.
-
Solution: Use sterile techniques throughout your experiment. Ensure all reagents, including this compound, are free of endotoxin contamination, which can independently activate cells.
-
-
Possible Cause 2: Spontaneous cell activation.
-
Solution: Over-manipulation of cells during harvesting and plating can cause them to become activated. Handle cells gently and avoid harsh centrifugation steps.
-
Problem: Inconsistent results between experiments.
-
Possible Cause 1: Variation in this compound preparation.
-
Solution: this compound is a particulate suspension. Ensure that the stock solution is thoroughly vortexed before each use to ensure a homogenous suspension and consistent dosing.
-
-
Possible Cause 2: Differences in cell passage number or density.
-
Solution: Use cells within a consistent passage number range, as their responsiveness can change over time in culture. Cell density can also influence the outcome, so plate a consistent number of cells for each experiment.
-
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound can vary significantly depending on the cell type, the specific assay being performed, and whether the this compound is opsonized. The following table summarizes concentration ranges reported in the literature for common applications.
| Cell Type | Assay | This compound Concentration Range | Opsonization | Reference(s) |
| Macrophages (BMDM) | Cytokine Release (TNF-α) | 0.5 mg/mL | Not specified | [10] |
| Phagocytosis | 10:1 particle-to-cell ratio | Not specified | [10] | |
| Macrophages (RAW 264.7) | Phagocytosis | 1-5 x 10^5 cells/mL with 10 µL Zymosan suspension | Optional | [11] |
| Neutrophils (Human) | ROS Production | 1, 5, and 10 µg/mL | Not specified | [12] |
| ROS Production | 20 mg/mL | Opsonized | [13] | |
| NADPH Oxidase Activation | 0.5 mg/mL | Opsonized | [4] | |
| Dendritic Cells (BMDCs) | Cytokine Release (IL-12, IL-10) | 1 - 100 µg/mL | Not specified | [14] |
Note: It is highly recommended to perform a titration experiment to determine the optimal this compound concentration for your specific cell line and experimental conditions.
Experimental Protocols
1. This compound Opsonization
This protocol describes the opsonization of this compound using human serum.
-
Materials:
-
This compound
-
Human AB serum or plasma
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
-
-
Procedure:
-
Prepare a this compound stock solution at a concentration of 2 mg/mL in PBS.[15]
-
For every 0.5 mL of this compound stock, add 1 mL of human AB serum or plasma.[15]
-
Incubate the mixture for 30 minutes at 37°C.[15]
-
Centrifuge the opsonized this compound particles at 2000 x g for 2 minutes.[15]
-
Discard the supernatant and wash the pellet with PBS.
-
Resuspend the opsonized this compound in PBS to the desired final concentration (e.g., 2 mg/mL).[15]
-
2. Macrophage Phagocytosis Assay
This protocol provides a general method for assessing the phagocytosis of this compound by macrophages.
-
Materials:
-
Adherent macrophages (e.g., RAW 264.7 or primary macrophages)
-
Complete cell culture medium
-
Opsonized this compound (fluorescently labeled or for colorimetric detection)
-
96-well plate
-
Plate reader or fluorescence microscope
-
-
Procedure:
-
Seed macrophages in a 96-well plate at a density that will result in 50-80% confluency after overnight incubation.[11]
-
The following day, treat the cells with your experimental compounds if applicable.
-
Add opsonized this compound to each well at the desired particle-to-cell ratio or concentration.
-
Incubate for a period of 15 minutes to 2 hours at 37°C to allow for phagocytosis.[11]
-
After incubation, wash the cells with cold PBS to remove non-internalized this compound.
-
Quantify the amount of internalized this compound using a plate reader (for fluorescent or colorimetric Zymosan) or by imaging with a fluorescence microscope.
-
3. Neutrophil ROS Production Assay
This protocol outlines a method for measuring reactive oxygen species (ROS) production in neutrophils stimulated with this compound using a luminol-based chemiluminescence assay.
-
Materials:
-
Isolated human or murine neutrophils
-
Hank's Balanced Salt Solution (HBSS)
-
Luminol
-
Opsonized this compound
-
Chemiluminometer
-
-
Procedure:
-
Resuspend isolated neutrophils in HBSS.
-
In a luminometer-compatible plate or tube, add the neutrophil suspension.
-
Add luminol to the cell suspension.
-
Stimulate the cells by adding opsonized this compound at the desired concentration.
-
Immediately measure the chemiluminescence over time using a chemiluminometer. The light emission is proportional to the amount of ROS produced.[12][13]
-
References
- 1. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. The Dectin-1 and Dectin-2 clusters: C-type lectin receptors with fundamental roles in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phagocytosis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Nrf2 downregulates zymosan-induced neutrophil activation and modulates migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ROS production, intracellular HSP70 levels and their relationship in human neutrophils: effects of age - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
appropriate negative controls for Zymosan A experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing and troubleshooting experiments involving Zymosan A, with a specific focus on the critical role of appropriate negative controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a polysaccharide complex derived from the cell wall of the yeast Saccharomyces cerevisiae. It is primarily composed of β-glucan and mannan residues.[1] In research, it serves as a potent inflammatory agent to model pathogen-host interactions and stimulate innate immune responses.[1][2] It activates immune cells like macrophages and dendritic cells through pattern recognition receptors (PRRs), making it a valuable tool for studying inflammation, phagocytosis, and cell signaling.[2][3]
Q2: What are the primary signaling pathways activated by this compound?
This compound activates multiple signaling pathways by engaging with several cell surface receptors. The main pathways are:
-
Toll-Like Receptor 2 (TLR2) in a heterodimer with TLR6 : This interaction triggers the MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α.[1][4][5]
-
Dectin-1 (a C-type lectin receptor) : Binding to Dectin-1 initiates a signaling pathway involving spleen tyrosine kinase (Syk). This can lead to the activation of NF-κB and also trigger calcium-dependent signaling pathways that regulate the production of both inflammatory and anti-inflammatory cytokines, such as IL-10.[2]
These pathways can also work synergistically to modulate the overall immune response.[6]
Q3: What is the most basic and essential negative control for any this compound experiment?
The most fundamental negative control is the vehicle control . This compound is a particulate suspension, typically prepared in phosphate-buffered saline (PBS) or sterile saline. The vehicle control consists of treating a set of cells or an animal with the same volume of the vehicle (e.g., PBS) that is used to deliver the this compound. This is crucial to ensure that the observed effects are due to this compound itself and not to the solvent or the injection procedure.[6][7]
Q4: Can this compound be toxic to cells? How do I control for this?
While this compound is primarily used to stimulate cells, high concentrations or prolonged exposure can potentially affect cell viability. It is essential to perform a cell viability assay as a control experiment. This can be done using methods like MTT, XTT, or CCK-8 assays, which measure metabolic activity, or dye exclusion assays like Trypan Blue.[8][9][10] You should test a range of this compound concentrations to determine a dose that stimulates an inflammatory response without causing significant cell death.[8]
Troubleshooting Guide
Issue 1: High background or non-specific activation in my negative control group.
-
Possible Cause: Your this compound preparation may be contaminated with other pathogen-associated molecular patterns (PAMPs), most commonly lipopolysaccharide (LPS) from gram-negative bacteria.[11]
-
Troubleshooting Steps & Controls:
-
Test for LPS: Use a Limulus Amebocyte Lysate (LAL) assay to quantify LPS contamination in your this compound stock.[11]
-
Use a TLR4 Antagonist: Since LPS primarily signals through TLR4, you can add a TLR4 inhibitor to a control well. If the background signal is reduced, LPS contamination is likely the cause.
-
Source High-Purity this compound: Purchase this compound from a reputable supplier that guarantees low endotoxin levels.
-
Issue 2: My experimental results are highly variable or show a weaker-than-expected response.
-
Possible Cause 1: Inconsistent this compound preparation. Zymosan particles can aggregate, leading to inconsistent dosing between wells or experiments.
-
Troubleshooting Steps & Controls:
-
Standardize Preparation: Always follow a consistent protocol for resuspending this compound. This often involves boiling and sonication to ensure a homogenous particle suspension.[11][12]
-
Vortex Before Use: Vigorously vortex the this compound stock solution immediately before adding it to your experimental wells to prevent settling.
-
-
Possible Cause 2: Low phagocytic activity of resting cells. Many cell types, particularly macrophages, exhibit low phagocytic activity without prior activation.[12][13]
-
Troubleshooting Steps & Controls:
-
Activation Control: Include a positive control where cells are pre-activated with an agent like LPS (100 ng/mL) or IFN-γ before adding this compound.[13] This helps determine the maximum potential response.
-
Opsonization: Opsonize this compound particles with serum or IgG.[14][15] Opsonization coats the particles, enhancing their recognition and uptake by phagocytic receptors (e.g., complement or Fc receptors), which can significantly increase the response.[6]
-
Issue 3: I am not sure if the observed effect (e.g., cytokine release) is due to cell surface signaling or phagocytosis.
-
Troubleshooting Steps & Controls:
-
Phagocytosis Inhibitor Control: Use a pharmacological inhibitor of phagocytosis as a negative control. Cytochalasin D is a commonly used inhibitor of actin polymerization, which is essential for the engulfment process.[4][14] If the response is blocked by Cytochalasin D, it indicates that internalization of this compound is required.
-
Use Depleted Zymosan: "Depleted Zymosan," which is treated to remove TLR2-stimulating components, can be used.[12] Comparing the cellular response to standard Zymosan versus depleted Zymosan can help isolate the effects mediated by phagocytosis (via Dectin-1) from those mediated by TLR2 signaling.
-
Experimental Protocols & Data
Key Negative Controls Summary
For clarity, the following table summarizes the essential negative controls, their purpose, and when they should be used.
| Control Type | Purpose | When to Use |
| Untreated Cells | Establishes the baseline or basal level of the measured parameter (e.g., cytokine expression).[16] | Always, as a fundamental baseline. |
| Vehicle Control (e.g., PBS) | Accounts for any effects of the solvent used to suspend this compound.[7] | Always, when this compound is delivered in a vehicle. |
| "No Zymosan" Control | Measures background signal in assays where Zymosan is a substrate (e.g., phagocytosis assays).[14] | Required for phagocytosis and binding assays. |
| Phagocytosis Inhibitor | Differentiates between effects requiring particle internalization vs. cell surface signaling.[14] | When the mechanism of action is being investigated. |
| Receptor Antagonist (e.g., TLR2) | Confirms that the observed effect is mediated by a specific receptor pathway. | To validate the involvement of a specific signaling pathway. |
| Cell Viability Control | Ensures that the observed effects are not due to this compound-induced cytotoxicity.[8] | During initial dose-response experiments and for new cell types. |
Protocol: Cell Viability Assessment using CCK-8
This protocol is adapted from studies assessing the effect of this compound on cell viability.[8]
-
Cell Seeding: Seed cells (e.g., AHH-1 or HIECs) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 20, 40, 80, 160 µg/mL). Include a "medium only" control.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Example Data Presentation:
| This compound (µg/mL) | Cell Viability at 24h (%) | Cell Viability at 48h (%) | Cell Viability at 72h (%) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 20 | 98.7 ± 5.2 | 99.1 ± 4.9 | 98.5 ± 5.5 |
| 40 | 99.5 ± 4.8 | 97.8 ± 5.3 | 99.2 ± 4.7 |
| 80 | 97.9 ± 5.5 | 98.2 ± 4.6 | 97.6 ± 5.1 |
| 160 | 98.1 ± 4.9 | 97.5 ± 5.0 | 98.3 ± 4.9 |
| Data is hypothetical, based on findings that this compound did not affect the viability of AHH-1 or HIEC cells at these concentrations.[8] |
Protocol: Phagocytosis Assay Workflow
This generalized workflow is based on commercially available phagocytosis assay kits.[14][15][17]
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Preliminary study of the toxicity and radioprotective effects of zymosan in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. science.gov [science.gov]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Low dose zymosan ameliorates both chronic and relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phagocytosis Assay Kit (Green Zymosan) (ab234053) | Abcam [abcam.com]
minimizing animal stress in Zymosan A-induced disease models
Technical Support Center: Zymosan A-Induced Disease Models
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing animal stress and enhancing data reproducibility in this compound-induced disease models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce inflammation?
A1: this compound is a polysaccharide component derived from the cell wall of the yeast Saccharomyces cerevisiae.[1][2] It is primarily composed of β-glucan and mannan residues.[1][3] Zymosan is recognized by the innate immune system, leading to an inflammatory response.[1] This recognition is primarily mediated by Toll-like receptor 2 (TLR2) in cooperation with TLR6, and Dectin-1, a C-type lectin receptor.[3][4][5][6] The binding of Zymosan to these receptors on immune cells like macrophages and dendritic cells triggers intracellular signaling cascades, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and reactive oxygen species (ROS), which drive leukocyte recruitment and inflammation.[1][7][8]
Q2: Why is minimizing animal stress critical in these models?
A2: Minimizing animal stress is crucial for both ethical considerations and scientific validity. Stress can significantly impact experimental outcomes by introducing non-experimental variables.[9][10] The physiological stress response involves the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic nervous system, leading to the release of stress hormones like corticosteroids.[11] These stress responses can modulate the immune system and inflammatory pathways.[11][12] Chronic stress, and even acute stress from handling and procedures, can alter baseline cytokine levels, increase inflammatory responses, and lead to greater variability in data, potentially confounding the interpretation of the Zymosan-specific effects.[8][9][11][12]
Q3: What are the common this compound-induced disease models?
A3: this compound is used to induce sterile, localized, or systemic inflammation in various models, including:
-
Peritonitis: A widely used model where intraperitoneal (IP) injection of Zymosan induces acute, self-resolving inflammation characterized by the recruitment of neutrophils and monocytes into the peritoneal cavity.[2][13]
-
Arthritis (ZIA): Intra-articular injection of Zymosan into a joint (e.g., knee) induces a chronic inflammatory arthritis with features like synovial hypertrophy and pannus formation.[3][14]
-
Multiple Organ Dysfunction Syndrome (MODS): Higher doses of IP-injected Zymosan can lead to a systemic inflammatory response, culminating in organ damage and dysfunction that mimics aspects of human MODS.[15]
-
Neuroinflammation: Zymosan administration can activate microglial cells in the central nervous system, leading to the release of inflammatory mediators.[1]
Troubleshooting Guide
Problem 1: High variability in inflammatory readouts (e.g., cytokine levels, cell counts) within the same experimental group.
| Potential Cause | Troubleshooting Action |
| Stress from Handling/Procedure | Ensure all animals are habituated to the facility and handled consistently by the same personnel. Use refined restraint techniques (e.g., plastic decapicone) for injections to minimize duration and distress.[16] Consider performing procedures during the animal's dark cycle when they are more active. |
| Inconsistent this compound Preparation | This compound is insoluble.[4] The suspension must be vortexed vigorously immediately before drawing each dose to ensure a uniform concentration is administered to every animal.[16] Prepare a fresh suspension for each experiment. |
| Injection Technique Variation | Ensure the IP injection is administered in the lower abdominal quadrant to avoid puncturing the bladder or internal organs.[16] Use a new, appropriate gauge needle (e.g., 22-27G for mice) for each animal to reduce discomfort.[16] |
| Underlying Health Status | Ensure animals are healthy and free from subclinical infections that could alter their immune response. Source animals from reliable vendors and allow for a proper acclimatization period. |
Problem 2: Unexpectedly low or absent inflammatory response.
| Potential Cause | Troubleshooting Action |
| Improper this compound Storage/Handling | Store this compound powder at the recommended temperature (typically 2-8°C).[1] Ensure the saline or water used for suspension is sterile. |
| Incorrect Dosage | Verify the calculated dose per body weight. Doses can vary significantly between models (e.g., 0.1-1 mg/mouse for peritonitis vs. higher doses for systemic inflammation).[17][18] |
| Incorrect Timing of Sample Collection | The inflammatory response to Zymosan is time-dependent. For acute peritonitis, leukocyte infiltration typically peaks within a few hours.[2][13] Conduct a time-course experiment to determine the peak response for your specific model and readout. |
| Genetic Strain Differences | Different mouse or rat strains can exhibit varied inflammatory responses. Ensure you are using the appropriate strain for your research question and be consistent across experiments. |
Problem 3: Adverse events or mortality exceeding expectations.
| Potential Cause | Troubleshooting Action |
| This compound Overdose | An excessive dose can lead to systemic inflammation, shock, and multiple organ dysfunction, which may not be the intended model.[1][15][18] Carefully review and recalculate the dosage. Consider a dose-response study to find the optimal concentration. |
| Contamination of Zymosan Suspension | Use aseptic techniques when preparing and handling the this compound suspension to prevent bacterial contamination, which would introduce confounding inflammatory stimuli (e.g., LPS). |
| Lack of Supportive Care | For more severe models, provide supportive care such as supplemental heat and softened, easily accessible food and water to minimize distress and improve survival. |
| Failure to Define Humane Endpoints | Establish and adhere to clear humane endpoints to prevent unnecessary suffering.[19][20] Animals reaching a moribund state (e.g., inability to eat or drink, lack of response to stimulation, severe hypothermia) should be humanely euthanized.[20] |
Experimental Protocols and Data
Refined Protocol for Zymosan-Induced Peritonitis in Mice
This protocol incorporates steps to minimize stress and enhance reproducibility.
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment. Provide environmental enrichment, such as nesting material, to reduce stress.[21]
-
This compound Preparation:
-
Weigh this compound powder under aseptic conditions.
-
Create a suspension in sterile, pyrogen-free saline (e.g., 1 mg/mL).
-
Warm the suspension to 37°C to reduce discomfort upon injection.[16]
-
Crucially, vortex the suspension vigorously for 30-60 seconds immediately before filling the syringe for each animal. [16]
-
-
Administration:
-
Briefly restrain the mouse using a non-stressful method.
-
Using a new 25-27G needle for each animal, perform an intraperitoneal (IP) injection in the lower right abdominal quadrant, angling the needle 20-30 degrees to avoid internal organs.[16]
-
-
Post-Procedure Monitoring:
-
Return the animal to a clean cage with easily accessible food and water.
-
Monitor the animal for signs of pain or distress according to your institution's approved humane endpoints score sheet. Common signs include hunched posture, piloerection, and reduced activity.
-
-
Sample Collection (e.g., 4 hours post-injection):
-
Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a peritoneal lavage by injecting 5-10 mL of cold, sterile PBS or HBSS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.
-
Keep the lavage fluid on ice for subsequent cell counting (e.g., using a hemocytometer) and cytokine analysis (e.g., by ELISA after centrifugation).[13][17]
-
Humane Endpoint Monitoring
Establish clear criteria for intervention or euthanasia. A scoring system can provide objective assessments.
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) - Endpoint |
| Appearance | Fur is smooth | Piloerection (ruffled fur) | Piloerection, hunched posture | Above signs plus sunken eyes |
| Activity | Active and alert | Reluctant to move | Isolated, slow movement | Unresponsive, lateral recumbency |
| Body Weight | Normal | <10% weight loss | 10-15% weight loss | >15% weight loss |
| Body Temp. | Normal (36.5-38°C) | - | - | Hypothermia (<35°C) |
Action: An animal reaching a cumulative score of 3 or a score of 3 in any single category should be euthanized.
Visualizations
This compound Signaling Pathway
This compound is recognized by TLR2/6 and Dectin-1 receptors on the surface of innate immune cells like macrophages. This dual recognition triggers downstream signaling pathways, including the MyD88-dependent pathway for TLRs and a Syk-dependent pathway for Dectin-1, which synergize to activate transcription factors like NF-κB.[5][7] This leads to the transcription and secretion of various pro-inflammatory cytokines.
Caption: this compound signaling via TLR2/6 and Dectin-1 pathways.
Refined Experimental Workflow
A workflow designed to incorporate stress-reduction principles (the 3Rs: Replacement, Reduction, Refinement) at each stage of the experiment.
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Stress-Induced Neuroinflammation: Relevance of Rodent Models to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The impact of stress and anesthesia on animal models of infectious disease [frontiersin.org]
- 10. The impact of stress and anesthesia on animal models of infectious disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early Life Stress Alters Adult Inflammatory Responses in a Mouse Model for Depression [jscimedcentral.com]
- 12. The immunology of stress and the impact of inflammation on the brain and behaviour | BJPsych Advances | Cambridge Core [cambridge.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Zymosan-induced arthritis: a model of chronic proliferative arthritis following activation of the alternative pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zymosan-induced generalized inflammation: experimental studies into mechanisms leading to multiple organ dysfunction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. inotiv.com [inotiv.com]
- 18. mdpi.com [mdpi.com]
- 19. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 20. Defining Humane Endpoints - Institutional Animal Care and Use Committee [research.wayne.edu]
- 21. Animal Welfare - Special Subjects - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Assessing the Purity of Commercial Zymosan A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of commercial Zymosan A. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected composition?
A1: this compound is a crude preparation of the cell wall from the yeast Saccharomyces cerevisiae. It is a complex of polysaccharides, proteins, lipids, and inorganic components. The primary active component is β-glucan, a polymer of glucose. While the exact composition can vary between manufacturers and batches, a typical preparation consists of approximately 73% polysaccharide (mainly β-glucan), 15% protein, and 7% lipid.[1] Highly purified Zymosan preparations should be free from nucleic acids and sialic acids.[2]
Q2: Why is assessing the purity of this compound important for my experiments?
A2: The purity of this compound is critical for experimental reproducibility. Variations in the content of its principal components (β-glucan, protein, lipid) and the presence of contaminants like endotoxins can significantly alter its biological activity. This can lead to inconsistent results in studies of inflammation, immunology, and phagocytosis. For instance, contaminating endotoxins can activate Toll-like receptor 4 (TLR4), leading to an inflammatory response that is not specific to this compound's primary signaling pathways (TLR2 and Dectin-1).
Q3: What are the key parameters to test for when assessing the purity of this compound?
A3: The key purity parameters for this compound include:
-
β-Glucan Content: As the primary active component, its concentration determines the potency of the preparation.
-
Protein Content: The amount of protein can influence the overall structure and biological activity.
-
Lipid Content: Lipids are an integral part of the yeast cell wall and contribute to the inflammatory response.
-
Endotoxin (Lipopolysaccharide - LPS) Levels: Endotoxin is a potent inflammatory mediator and a common contaminant that can lead to non-specific activation of the immune system.
Q4: What are the primary signaling pathways activated by pure this compound?
A4: this compound is recognized by Toll-like receptor 2 (TLR2), which forms a heterodimer with TLR6, and Dectin-1 (a C-type lectin receptor).[3] Activation of these receptors on immune cells like macrophages and dendritic cells initiates intracellular signaling cascades, leading to the production of pro-inflammatory cytokines and phagocytosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell activation assays (e.g., cytokine release) between different lots of this compound. | Inconsistent β-glucan to protein/lipid ratio. Different lots may have varying compositions, affecting receptor activation. | Quantify the β-glucan, protein, and lipid content of each lot using the protocols provided below. Normalize the this compound concentration used in your assays based on the β-glucan content to ensure consistent stimulation. |
| Unexpectedly high inflammatory response, not consistent with TLR2/Dectin-1 activation. | Endotoxin (LPS) contamination. LPS activates TLR4, leading to a potent, non-specific inflammatory response. | Test each lot of this compound for endotoxin contamination using the Limulus Amebocyte Lysate (LAL) assay. Use lots with endotoxin levels below the acceptable limit for your specific application. |
| Poor or inconsistent phagocytosis of this compound particles. | Improper preparation of this compound suspension. this compound is insoluble and requires proper suspension for efficient uptake by cells.[4] | Follow the recommended protocol for preparing the this compound suspension, which often involves boiling and sonication to ensure a uniform particle suspension. Opsonization with serum can also enhance phagocytosis.[5][6] |
| Inconsistent results in protein quantification assays. | Incomplete solubilization of this compound-associated proteins. Standard protein assays may not be suitable for insoluble samples. | Use a protein assay method compatible with insoluble samples, such as a modified Bradford assay or a BCA assay with appropriate solubilization agents.[7][8] |
Quantitative Data Summary
The following table provides typical specifications for the composition of commercial this compound. Note that these values can vary between suppliers and batches. It is recommended to perform in-house quality control for each new lot.
| Parameter | Typical Range | Method of Analysis |
| Polysaccharide (as β-Glucan) | 50 - 75% (w/w) | Enzymatic/Acid Hydrolysis with Spectrophotometric Quantification |
| Protein | 10 - 20% (w/w) | Bicinchoninic Acid (BCA) Assay or Modified Bradford Assay |
| Lipid | 5 - 10% (w/w) | Gravimetric Analysis after Solvent Extraction |
| Endotoxin | < 10 EU/mg | Limulus Amebocyte Lysate (LAL) Assay |
Experimental Protocols
β-Glucan Content Assay (Enzymatic/Acid Hydrolysis Method)
This method determines the total β-glucan content by first removing α-glucans and then hydrolyzing the remaining β-glucan to glucose for quantification.
Materials:
-
This compound sample
-
α-amylase and amyloglucosidase solution
-
Sulfuric acid (72% and 2M)
-
Glucose standard solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: Weigh accurately about 100 mg of this compound into a screw-cap tube.
-
α-Glucan Removal: Add α-amylase and amyloglucosidase solution to the sample and incubate to hydrolyze any contaminating starch. Centrifuge and discard the supernatant.
-
Acid Hydrolysis: To the remaining pellet, add 1 mL of 72% sulfuric acid and incubate at room temperature for 1 hour with occasional vortexing.
-
Dilute the sample by adding 11 mL of deionized water to achieve a final sulfuric acid concentration of approximately 2M.
-
Autoclave the sample at 121°C for 1 hour to complete the hydrolysis of β-glucan to glucose.
-
Quantification: Neutralize the sample with sodium hydroxide. Determine the glucose concentration using a glucose oxidase-peroxidase (GOPOD) assay or a similar colorimetric method, measuring absorbance at 510 nm.
-
Calculation: Calculate the β-glucan content based on the measured glucose concentration and a standard curve prepared with known glucose concentrations. A conversion factor of 0.9 is used to convert the mass of glucose to the mass of glucan.
Protein Content Assay (BCA Method for Insoluble Samples)
The Bicinchoninic Acid (BCA) assay is a copper-based colorimetric assay for protein quantification.
Materials:
-
This compound sample
-
BCA Protein Assay Kit (containing BCA Reagent A and B)
-
Bovine Serum Albumin (BSA) standard
-
Alkaline solubilization buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of BSA standards in the same alkaline solubilization buffer used for the sample.
-
Sample Solubilization: Suspend a known weight of this compound in the alkaline solubilization buffer. Heat the suspension (e.g., 95°C for 30 minutes) to facilitate protein solubilization. Centrifuge to pellet the insoluble material. The supernatant contains the solubilized protein.
-
Assay: Add 25 µL of each standard and sample supernatant to a microplate well.
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.
-
Add 200 µL of the working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Calculation: Determine the protein concentration of the sample by comparing its absorbance to the BSA standard curve.
Lipid Content Assay (Gravimetric Method)
This protocol uses solvent extraction to isolate lipids, which are then quantified by weight.
Materials:
-
This compound sample
-
Chloroform:Methanol solvent mixture (2:1, v/v)
-
Glass beads (0.5 mm diameter)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 50 mg of dry this compound into a glass tube.
-
Cell Disruption: Add 1 mL of the chloroform:methanol mixture and an equal volume of glass beads. Vortex vigorously for 15-20 minutes to disrupt the cell wall structure.
-
Extraction: Add an additional 4 mL of the chloroform:methanol mixture and continue to vortex for 1 hour at room temperature.
-
Phase Separation: Add 1 mL of 0.9% NaCl solution and vortex briefly. Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (containing the lipids) into a pre-weighed glass vial.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Quantification: Place the vial in a desiccator overnight to ensure complete removal of any residual solvent and water. Weigh the vial again. The difference in weight corresponds to the total lipid content.
Endotoxin Detection (Limulus Amebocyte Lysate - LAL - Gel-Clot Assay)
The LAL assay is a highly sensitive method for detecting the presence of bacterial endotoxins.
Materials:
-
This compound sample suspended in pyrogen-free water
-
LAL reagent
-
Endotoxin standard
-
Pyrogen-free water (LAL Reagent Water)
-
Pyrogen-free test tubes and pipette tips
-
Heating block or water bath at 37°C
Procedure:
-
Sample Preparation: Prepare a suspension of this compound in pyrogen-free water. A series of dilutions may be necessary.
-
Assay Setup: In pyrogen-free test tubes, add 0.1 mL of the this compound sample (or dilution), positive controls (endotoxin standard), and a negative control (pyrogen-free water).
-
LAL Reagent Addition: Reconstitute the LAL reagent according to the manufacturer's instructions and add 0.1 mL to each test tube.
-
Incubation: Gently mix and incubate the tubes undisturbed at 37°C for 60 minutes.
-
Reading Results: After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube. A negative result is indicated by the absence of a solid clot (the liquid will flow down the side of the tube).
-
Quantification: The endotoxin concentration is determined by the lowest concentration of the endotoxin standard that forms a firm gel. The endotoxin level in the this compound sample is then calculated based on its dilution factor.
Visual Diagrams
This compound Purity Assessment Workflow
Caption: Workflow for assessing the purity of commercial this compound.
This compound Signaling Pathways
Caption: Simplified signaling pathways activated by this compound.
References
- 1. This compound (from Saccharomyces cerevisiae) | CymitQuimica [cymitquimica.com]
- 2. [The chemical composition of "zymosans" from yeasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. citeqbiologics.com [citeqbiologics.com]
- 8. The measurement of insoluble proteins using a modified Bradford assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zymosan A-Induced Shock Models in Rodents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Zymosan A-induced shock models in rodents.
Troubleshooting Guide
This section addresses common issues encountered during this compound-induced shock experiments.
Question: We are observing high variability in the mortality rate between experimental cohorts. What are the potential causes and solutions?
Answer:
High variability in mortality is a frequent challenge in the this compound-induced shock model. Several factors can contribute to this issue:
-
This compound Preparation and Storage: this compound from Saccharomyces cerevisiae is a crude preparation of yeast cell walls, and lot-to-lot variability can be significant.[1] Improper solubilization or aggregation of zymosan particles can lead to inconsistent dosing.
-
Solution:
-
Consistent Source: Use this compound from the same supplier and lot for the duration of a study.
-
Proper Solubilization: Vigorously vortex or sonicate the this compound suspension immediately before each injection to ensure a homogenous mixture and prevent particle aggregation.[2] Prepare the suspension fresh for each experiment.
-
Storage: Store this compound powder according to the manufacturer's instructions, typically at 2-8°C.
-
-
-
Animal Strain, Age, and Sex: The genetic background, age, and sex of the rodents can significantly influence their inflammatory response. For instance, different mouse strains exhibit varying susceptibility to inflammatory stimuli.
-
Route and Speed of Administration: The intraperitoneal (i.p.) injection technique can influence the inflammatory response. A slow, consistent injection rate is crucial.
-
Solution: Ensure all personnel are proficient in i.p. injections to minimize variability in administration.
-
-
Husbandry and Environmental Factors: Stress from handling, housing conditions, and the microbiome can all impact the immune response.
-
Solution: Acclimatize animals to the facility for at least one week before the experiment.[5] Maintain consistent housing conditions (temperature, light-dark cycle) and minimize animal stress.
-
Question: Our animals are developing severe shock and high mortality too quickly, or the inflammatory response is weaker than expected. How can we modulate the severity of the model?
Answer:
The severity of this compound-induced shock is dose-dependent.[6][7] Adjusting the dose is the primary way to control the intensity of the inflammatory response and subsequent mortality.
-
Dose-Response Relationship: Higher doses of this compound generally lead to a more robust inflammatory response, faster onset of shock, and higher mortality.[7] Conversely, lower doses will induce a milder, more prolonged inflammation.[7]
-
Solution: Conduct a pilot study with a range of this compound doses to determine the optimal concentration that achieves the desired level of inflammation and mortality for your specific research question and animal strain.
-
Question: We are not observing the expected increase in pro-inflammatory cytokines in the plasma/peritoneal lavage fluid. What could be the issue?
Answer:
The kinetics of cytokine production in the this compound model are transient.[8][9] The timing of sample collection is critical for detecting peak cytokine levels.
-
Cytokine Release Kinetics: Pro-inflammatory cytokines like TNF-α and IL-6 typically peak within the first few hours (2-6 hours) after this compound administration and then decline.[8][9]
-
Solution:
-
Time-Course Experiment: Perform a time-course study to determine the peak expression of your cytokines of interest in your specific model.
-
Sample Collection: Collect plasma or peritoneal lavage fluid at the empirically determined peak time point.
-
-
-
This compound Preparation: As mentioned previously, inadequate suspension of this compound can lead to a reduced effective dose and a weaker inflammatory response.
-
Solution: Ensure proper vortexing or sonication of the this compound solution immediately before injection.
-
Question: We are observing significant organ damage in control animals or inconsistent organ damage in the this compound-treated group. What should we check?
Answer:
-
Injection Trauma: Improper i.p. injection technique can cause physical damage to abdominal organs, leading to inflammation and injury independent of the this compound treatment.
-
Solution: Ensure proper training and technique for i.p. injections. Perform necropsies to check for signs of injection-related trauma.
-
-
Timing of Assessment: Organ damage in the this compound model develops progressively over several days.[4][10]
Frequently Asked Questions (FAQs)
What is the mechanism of this compound-induced shock?
This compound, a component of the yeast cell wall, initiates an inflammatory response primarily through the activation of pattern recognition receptors (PRRs) on immune cells, particularly macrophages. The main receptors involved are Toll-like receptor 2 (TLR2) and Dectin-1.[11][12] The binding of zymosan to these receptors triggers intracellular signaling cascades, leading to the activation of transcription factors like NF-κB.[13] This, in turn, results in the production and release of a wide array of pro-inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and reactive oxygen species.[3][5][12] The systemic release of these mediators leads to a "cytokine storm," causing widespread inflammation, vasodilation, increased vascular permeability, and ultimately, multiple organ dysfunction syndrome (MODS) and shock.[3][10]
What are the typical doses of this compound used in mice and rats?
The dose of this compound can vary significantly depending on the rodent species, strain, and the desired severity of the shock model.
| Rodent | Route | Dose Range | Outcome | Reference |
| Mouse | i.p. | 0.25 - 1 mg/mouse | Acute Peritonitis | [14][15] |
| Mouse | i.p. | 10 - 50 mg/kg | Sickness Behavior, Lung Injury | [16][17] |
| Mouse | i.p. | 80 mg/kg | Vasculitis | |
| Rat | i.p. | 20 mg/kg | Inflammation | [3] |
| Rat | i.p. | 500 mg/kg | Shock | [18] |
What is the expected mortality rate?
Mortality is highly dependent on the this compound dose. In a model of ZY-challenged mice, a 7-day survival rate of 10% was observed.[16] Some studies report mortality rates between 20-40% with intraperitoneal injections due to the lethal immunological response.[3]
What are the key inflammatory cytokines and organ damage markers to measure?
| Marker Type | Marker | Typical Time of Measurement | Reference |
| Pro-inflammatory Cytokines | TNF-α, IL-6, IL-1β | 2-6 hours post-injection | [5][8][9] |
| Anti-inflammatory Cytokine | IL-10 | 4 hours post-injection | [5] |
| Chemokine | MCP-1 | 4 hours post-injection | [5] |
| Liver Damage | ALT, AST, Histopathology | 24-72 hours post-injection | [4] |
| Kidney Damage | Creatinine, BUN, Histopathology | 24-72 hours post-injection | [4] |
| Lung Damage | Myeloperoxidase (MPO), Histopathology | 24-72 hours post-injection | [4] |
Experimental Protocols
This compound Preparation and Administration (Intraperitoneal)
-
Reconstitution: Weigh the desired amount of this compound powder in a sterile conical tube. Add sterile, pyrogen-free 0.9% saline to achieve the desired final concentration (e.g., 10 mg/mL).
-
Suspension: Vigorously vortex the suspension for at least 1-2 minutes to ensure it is well-mixed.
-
Sonication (Optional but Recommended): To further break up aggregates, sonicate the suspension in a water bath sonicator for 15-30 minutes.
-
Pre-injection Mixing: Immediately before drawing the suspension into a syringe, vortex it again to ensure homogeneity.
-
Administration: Inject the this compound suspension intraperitoneally into the rodent. The injection volume should be appropriate for the animal's size (e.g., 10 mL/kg for mice).
Measurement of Cytokines in Peritoneal Lavage Fluid
-
Euthanasia: At the desired time point, euthanize the animal using an approved method.
-
Lavage: Expose the peritoneal cavity and inject 5-10 mL of ice-cold sterile PBS containing a protease inhibitor cocktail.
-
Collection: Gently massage the abdomen for 1 minute to dislodge cells. Carefully aspirate the peritoneal fluid with a syringe.
-
Centrifugation: Transfer the collected fluid to a centrifuge tube and spin at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytokines.
-
Storage and Analysis: Store the supernatant at -80°C until analysis. Cytokine levels can be quantified using ELISA or multiplex bead-based assays.
Visualizations
Caption: this compound signaling pathway in macrophages.
Caption: General experimental workflow for this compound-induced shock.
Caption: Troubleshooting decision tree for common issues.
References
- 1. invivogen.com [invivogen.com]
- 2. olac.berkeley.edu [olac.berkeley.edu]
- 3. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gradual development of organ damage in the murine zymosan-induced multiple organ dysfunction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preliminary study of the toxicity and radioprotective effects of zymosan in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Generation of inflammatory cytokines in zymosan-induced pleurisy in rats: TNF induces IL-6 and cytokine-induced neutrophil chemoattractant (CINC) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammatory cytokines in an experimental model for the multiple organ dysfunction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zymosan-induced generalized inflammation: experimental studies into mechanisms leading to multiple organ dysfunction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. inotiv.com [inotiv.com]
- 16. A Subanesthetic Dose of Isoflurane during Postconditioning Ameliorates Zymosan-Induced Neutrophil Inflammation Lung Injury and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mechanism for the radioprotective effects of zymosan-A in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of hyperbaric oxygen exposure on a zymosan-induced shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Endotoxin Contamination in Zymosan A
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on identifying, controlling, and troubleshooting endotoxin contamination in Zymosan A preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a cell wall preparation from the yeast Saccharomyces cerevisiae. It is primarily composed of β-glucan and mannan polymers. In immunology research, it is widely used as a pathogen-associated molecular pattern (PAMP) to stimulate innate immune responses. This compound is recognized by pattern recognition receptors (PRRs) on immune cells, primarily Toll-like Receptor 2 (TLR2) in cooperation with TLR6, and Dectin-1.[1][2] This recognition triggers downstream signaling cascades that lead to inflammation and the production of various cytokines.
Q2: What is endotoxin and why is it a concern in this compound preparations?
Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer membrane of Gram-negative bacteria. It is a potent stimulator of the innate immune system, primarily through Toll-like Receptor 4 (TLR4).[3] Due to the nature of its preparation from yeast cultures, this compound can be susceptible to contamination with endotoxin from Gram-negative bacteria. This contamination can lead to the unintended activation of TLR4, confounding experimental results and leading to the misinterpretation of the specific effects of this compound-mediated TLR2 and Dectin-1 signaling.
Q3: How can I detect endotoxin contamination in my this compound?
The most common and sensitive method for detecting endotoxin is the Limulus Amebocyte Lysate (LAL) assay.[4] This assay utilizes a lysate derived from the blood cells of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxin. Several formats of the LAL assay are available, including gel-clot, turbidimetric, and chromogenic methods, offering both qualitative and quantitative results.
Q4: What are the primary signaling pathways activated by this compound and Endotoxin?
This compound and endotoxin activate distinct signaling pathways, leading to overlapping but also unique cellular responses.
-
This compound: Primarily signals through TLR2/TLR6 heterodimers and the C-type lectin receptor, Dectin-1.[1][2]
-
Endotoxin (LPS): Signals through a complex involving Lipopolysaccharide Binding Protein (LBP), CD14, and the TLR4/MD-2 complex.[3]
Contamination of this compound with endotoxin can therefore lead to the simultaneous activation of both TLR2/Dectin-1 and TLR4 pathways, making it difficult to attribute the observed cellular responses solely to this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background inflammation in control cells (not treated with this compound). | Endotoxin contamination in cell culture reagents (e.g., media, serum, water). | Test all reagents for endotoxin using the LAL assay. Use certified endotoxin-free reagents and consumables. |
| Unexpected activation of TLR4-dependent signaling pathways (e.g., IRF3 activation, specific cytokine profiles) in response to this compound. | Endotoxin contamination in the this compound preparation. | 1. Test the this compound for endotoxin levels using the LAL assay.2. Implement an endotoxin removal or neutralization protocol (see Experimental Protocols section).3. Use TLR4 antagonists or cells from TLR4-deficient mice as controls to confirm the source of TLR4 activation. |
| Reduced or no cellular response to this compound after endotoxin removal treatment. | The removal process may have altered the structure or biological activity of this compound. | 1. Assess the integrity of the this compound preparation after treatment.2. Titrate the treated this compound to determine the optimal concentration for your experiments.3. Consider a less harsh removal method. For example, Polymyxin B neutralizes endotoxin without physically removing it. |
| Inconsistent results between different batches of this compound. | Varying levels of endotoxin contamination between batches. | 1. Test each new batch of this compound for endotoxin levels before use.2. Standardize your endotoxin removal protocol and apply it consistently to all batches. |
| False-positive results in the LAL assay when testing this compound. | This compound, being rich in β-glucans, can directly activate the Factor G pathway in the LAL cascade, leading to a false positive for endotoxin. | Use an endotoxin-specific LAL assay that contains a high concentration of (1→3)-β-D-glucan to block the Factor G pathway, ensuring that only endotoxin-mediated activation of Factor C is detected.[4] |
Experimental Protocols
Protocol 1: Endotoxin Detection using the Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
This protocol provides a basic method for the qualitative detection of endotoxin. For quantitative results, a kinetic turbidimetric or chromogenic assay should be used according to the manufacturer's instructions.
Materials:
-
This compound sample
-
LAL Reagent Water (endotoxin-free)
-
LAL Gel-Clot Assay Kit (containing LAL reagent, and control standard endotoxin)
-
Pyrogen-free glass test tubes and pipettes
-
Heating block or water bath at 37°C
Procedure:
-
Reagent Preparation: Reconstitute the LAL reagent and control standard endotoxin (CSE) according to the kit manufacturer's instructions, using LAL Reagent Water.
-
Sample Preparation: Prepare a dilution series of your this compound sample in LAL Reagent Water. The appropriate dilution will depend on the expected level of contamination and should be determined empirically.
-
Positive Control: Prepare a positive control by spiking a known concentration of CSE into your diluted this compound sample. This is crucial to test for assay inhibition by the sample matrix.
-
Negative Control: Use LAL Reagent Water as a negative control.
-
Assay:
-
Add 100 µL of each sample, positive control, and negative control to separate pyrogen-free test tubes.
-
Add 100 µL of the reconstituted LAL reagent to each tube.
-
Gently mix and incubate at 37°C for 60 minutes, avoiding vibration.
-
-
Reading the Results: After incubation, carefully invert each tube 180°.
-
Positive Result: A solid gel clot forms and remains at the bottom of the tube.
-
Negative Result: No clot has formed, and the liquid flows down the side of the tube.
-
Protocol 2: Endotoxin Neutralization using Polymyxin B
Polymyxin B is a cationic polypeptide antibiotic that binds to the lipid A portion of endotoxin, neutralizing its biological activity.[5][6]
Materials:
-
This compound suspension
-
Polymyxin B sulfate (endotoxin-free)
-
Sterile, pyrogen-free tubes
-
Incubator or shaker
Procedure:
-
Preparation of Polymyxin B Stock Solution: Prepare a stock solution of Polymyxin B in sterile, endotoxin-free water. A typical stock concentration is 1 mg/mL.
-
Treatment of this compound:
-
To your this compound suspension, add Polymyxin B to a final concentration of 10-50 µg/mL. The optimal concentration may need to be determined experimentally.
-
Incubate the mixture for 30-60 minutes at 37°C with gentle agitation.
-
-
Use in Experiments: The Polymyxin B-treated this compound can now be used in your experiments. Remember to include a control with Polymyxin B alone to account for any potential off-target effects of the antibiotic itself.
Protocol 3: Endotoxin Removal by Anion-Exchange Chromatography
Endotoxins are negatively charged at neutral pH and can be removed from solutions using anion-exchange chromatography.[7][8][9][10]
Materials:
-
This compound suspension
-
Anion-exchange chromatography column (e.g., DEAE-Sepharose or a specialized endotoxin removal column)
-
Endotoxin-free buffers (equilibration buffer, wash buffer, and elution buffer if applicable)
-
Peristaltic pump and fraction collector
Procedure:
-
Column Preparation: Pack and equilibrate the anion-exchange column with endotoxin-free equilibration buffer according to the manufacturer's instructions.
-
Sample Loading: Load the this compound suspension onto the column. The endotoxin will bind to the positively charged resin.
-
Collection of Flow-through: Collect the flow-through fraction. This fraction should contain the this compound, now depleted of endotoxin.
-
Washing: Wash the column with several column volumes of wash buffer to remove any non-specifically bound material.
-
Elution (Optional): If this compound binds to the column under the chosen buffer conditions, an elution step with a high-salt buffer will be necessary. However, the goal is typically to have this compound flow through while endotoxin binds.
-
Validation: Test the collected fractions for endotoxin levels using the LAL assay to confirm removal. Also, assess the biological activity of the treated this compound to ensure it has not been compromised.
Data Presentation
Table 1: Comparison of Endotoxin Removal Methods
| Method | Principle | Reported Removal Efficiency | Advantages | Disadvantages |
| Polymyxin B Treatment | Neutralization by binding to Lipid A | High (inactivation) | Simple, rapid, does not require physical removal of this compound from solution.[5][6] | Polymyxin B remains in the sample and may have off-target effects. Does not physically remove endotoxin. |
| Anion-Exchange Chromatography | Binding of negatively charged endotoxin to a positively charged resin | >99% (log reduction value >6.7 reported for solutions)[7] | High capacity, can be regenerated. | May require optimization of buffer conditions. Potential for this compound to bind to the column. |
| Ultrafiltration | Size exclusion of large endotoxin aggregates | 28.9% to 99.8% | Can be effective for removing large endotoxin aggregates. | Inefficient for endotoxin monomers. This compound particles may also be retained by the filter. |
Note: The reported efficiencies are for general applications and may vary depending on the specific sample matrix and experimental conditions. Validation is required for each specific application.
Visualizations
Signaling Pathways
Caption: this compound and Endotoxin activate distinct signaling pathways.
Experimental Workflow for Endotoxin Control
References
- 1. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zymosan attenuates melanoma growth progression, increases splenocyte proliferation and induces TLR-2/4 and TNF-α expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of toll-like receptor-mediated NF-kappa beta by zymosan-derived water-soluble fraction: possible contribution of endotoxin-like substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Avoid Common Mistakes with LAL Assay |PTROSTAR [wakopyrostar.com]
- 5. Pharmacodynamic Evaluation of the Neutralization of Endotoxin by PMX622 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-endotoxin Properties of Polymyxin B-immobilized Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Endotoxin Removal Methods, Steps, and More | Sino Biological [sinobiological.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bio-rad.com [bio-rad.com]
Technical Support Center: Zymosan A Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and use of Zymosan A stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored in its solid form?
This compound is a cell wall preparation from Saccharomyces cerevisiae that is commonly used to induce inflammatory responses in various experimental models. In its solid, powdered form, it is a light grey to beige powder. For long-term storage, solid this compound should be stored at -20°C under desiccating conditions, where it is stable for at least four years. Alternatively, it can be stored at 2-8°C and is stable for at least three years.
Q2: How do I prepare a this compound stock solution?
This compound is not soluble in water but can be uniformly suspended in saline solution. A common method for preparing a stock solution is to resuspend this compound in sterile, endotoxin-free saline. For some applications, the suspension is then boiled and homogenized using sonic emulsification. It is recommended to prepare fresh solutions for immediate use. If precipitation occurs during preparation, gentle heating and/or sonication can help in its dissolution.
Q3: What are the recommended storage conditions for this compound stock solutions?
Prepared this compound suspensions in saline can be stored at 0-4°C for at least one month without contamination. For longer-term storage, aliquots of the suspension can be stored at -20°C. It is crucial to avoid repeated freeze-thaw cycles, which can affect the integrity of the this compound particles.
Q4: Can this compound suspensions be autoclaved?
While there is no definitive information on whether this compound suspensions can be autoclaved, they are stable to boiling. Some protocols do involve autoclaving the suspension after preparation.
Q5: In which solvents is this compound soluble?
This compound is not truly soluble in aqueous solutions but forms a suspension. It has limited solubility in some organic solvents. For instance, it is soluble in ethanol and chloroform at approximately 0.1 mg/ml and in DMSO at approximately 0.2 mg/ml.
Stability of this compound Stock Solutions
The stability of this compound is crucial for reproducible experimental outcomes. The following table summarizes the known stability data for this compound in both solid and suspended forms.
| Form | Storage Temperature | Duration | Solvent/Conditions | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | Desiccating conditions | |
| Solid (Powder) | 2-8°C | ≥ 3 years | - | |
| Suspension | 0-4°C | At least 1 month | Saline | |
| Suspension | -20°C | Not specified | Saline (in aliquots) |
Troubleshooting Guide
Issue: this compound particles are aggregating in my stock solution.
-
Cause: this compound has a natural tendency to aggregate in aqueous solutions. This can be exacerbated by improper storage, repeated freeze-thaw cycles, or high concentrations.
-
Solution:
-
Vortexing/Sonication: Before each use, vigorously vortex the suspension to ensure it is homogenous. A bath sonicator can also be used to break up aggregates.
-
Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Fresh Preparation: Whenever possible, prepare fresh this compound suspensions immediately before your experiment.
-
Issue: I am observing inconsistent results between experiments.
-
Cause: Inconsistent results can arise from variability in the this compound suspension, including particle aggregation and non-uniform concentration.
-
Solution:
-
Homogenization: Ensure your this compound suspension is thoroughly homogenized by vortexing or sonication before each use.
-
Consistent Protocol: Use a standardized protocol for preparing your this compound suspension for every experiment to minimize variability.
-
Storage: Adhere strictly to the recommended storage conditions to maintain the stability and activity of your stock solution.
-
Experimental Protocols
Protocol 1: Preparation of a Boiled this compound Suspension
This protocol is adapted from a method used for inducing arthritis in an animal model.
-
Resuspend this compound powder in endotoxin-free saline to the desired concentration (e.g., 10 mg/ml).
-
Place the suspension in a boiling water bath for one hour.
-
Homogenize the suspension using a sonic emulsifier until a uniform suspension is achieved.
-
(Optional) Autoclave the suspension for sterilization.
-
Store the suspension in aliquots at -20°C.
Protocol 2: Preparation of this compound for In Vivo Peritonitis Model
This protocol is a general guideline for preparing this compound for inducing peritonitis.
-
Weigh the required amount of this compound and sterilize it with UV light for 30 minutes.
-
Add sterile, filtered saline to the this compound powder.
-
Vortex the suspension thoroughly.
-
Store the suspension at room temperature overnight.
-
Vortex the suspension again thoroughly before use to ensure it is well-mixed.
This compound Signaling Pathway and Experimental Workflow
This compound primarily activates the innate immune system through Toll-like receptor 2 (TLR2) and Dectin-1. The following diagram illustrates the signaling cascade initiated by this compound binding to these receptors on a macrophage.
Caption: this compound signaling cascade in macrophages.
The following diagram outlines a general experimental workflow for using this compound to stimulate cells in vitro.
Caption: General workflow for in vitro cell stimulation.
sonication parameters for optimal Zymosan A dispersion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zymosan A. Our goal is to help you achieve optimal dispersion for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper dispersion important?
This compound is a polysaccharide-rich preparation from the cell wall of Saccharomyces cerevisiae. It is widely used to induce inflammatory responses in vitro and in vivo. Proper dispersion is critical because aggregated this compound particles can lead to inconsistent cell stimulation, variable phagocytosis rates, and inaccurate experimental outcomes. A homogenous suspension ensures that cells are exposed to a uniform dose of this compound, leading to more reliable and reproducible data.
Q2: Should I use a bath sonicator or a probe sonicator for this compound dispersion?
Both bath and probe sonicators can be effective for dispersing this compound, but they operate on different principles and offer distinct advantages.
-
Bath sonicators provide indirect sonication, which is gentler and suitable for processing multiple samples simultaneously in sealed tubes, reducing the risk of cross-contamination. However, the energy distribution can be uneven.
-
Probe sonicators deliver high-intensity energy directly to the sample, making them very effective for dispersing stubborn aggregates. However, they can generate significant heat, potentially affecting the sample if not properly controlled, and require cleaning between samples to prevent cross-contamination.
The choice of sonicator depends on the sample volume, the degree of aggregation, and the required throughput. For initial dispersion of powdered this compound, a probe sonicator might be more efficient, while a bath sonicator can be useful for resuspending previously prepared stock solutions.
Q3: Can I prepare a stock solution of this compound?
Yes, preparing a concentrated stock solution of this compound is a common practice. A stock solution can be prepared in a suitable buffer (e.g., sterile saline or PBS), sonicated to ensure homogeneity, and stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1] Before use, the stock solution should be thawed and vortexed or briefly sonicated to ensure it is well-suspended.
Q4: What is opsonization and is it necessary for my experiments?
Opsonization is the process of coating particles, such as this compound, with opsonins (e.g., antibodies or complement proteins from serum) to enhance their recognition and uptake by phagocytic cells.[2][3] Whether opsonization is necessary depends on your specific experimental goals. If you are studying phagocytosis mediated by opsonin receptors, then opsonization is required. For studying direct recognition of this compound by pattern recognition receptors like TLR2 and Dectin-1, non-opsonized this compound is typically used.
Sonication Parameters for this compound Dispersion
Achieving a uniform suspension of this compound is crucial for experimental success. The following tables summarize recommended starting parameters for both bath and probe sonication. It is important to note that optimal parameters may vary depending on the specific sonicator model, sample concentration, and volume. We recommend starting with these parameters and optimizing for your specific experimental setup.
Table 1: Bath Sonicator Parameters
| Parameter | Recommended Setting | Notes |
| Sonication Time | 2 minutes | Continuous or pulsed |
| Cooling Time | 2 minutes on ice | Essential to prevent overheating |
| Cycles | 5 repetitions | Total sonication time of 10 minutes |
| Frequency | Typically 35-45 kHz | Dependent on the sonicator model |
| Power | High setting | - |
| Sample Vessel | 1.5 mL or 2 mL microcentrifuge tubes | Ensure tubes are sealed properly |
Source: Adapted from a protocol for fluorescently labeled this compound.[4]
Table 2: Probe Sonicator Parameters (for a 1-5 mL sample volume)
| Parameter | Recommended Setting | Notes |
| Amplitude/Power | 20-40% | Start low and gradually increase to avoid foaming[5][6] |
| Pulse Duration | 10-15 seconds ON | Prevents excessive heat buildup |
| Pulse Interval | 5-30 seconds OFF | Allows for sample cooling[5] |
| Total Sonication Time | 1-3 minutes (cumulative ON time) | Monitor dispersion visually or by microscopy |
| Probe Size | Microtip for small volumes | Ensure the probe is properly submerged |
| Cooling | Keep sample on ice throughout | Crucial for preventing sample degradation |
Troubleshooting Guide
Problem 1: this compound powder is difficult to wet and forms clumps at the surface.
-
Cause: The hydrophobic nature of the this compound particles can make them resistant to initial wetting.
-
Solution: Before adding the full volume of buffer, add a small amount of ethanol (e.g., 10-20 µL for 10 mg of this compound) to the powder and mix to create a paste. Then, add your aqueous buffer and proceed with vortexing and sonication. This pre-wetting step helps to break the surface tension and allows for better dispersion.
Problem 2: The this compound suspension appears aggregated or settles quickly after sonication.
-
Cause 1: Insufficient sonication. The energy applied may not be enough to break down all the aggregates.
-
Solution 1: Increase the sonication time, power/amplitude, or the number of cycles. For probe sonication, ensure the probe tip is appropriately positioned within the sample.
-
Cause 2: Re-aggregation. Particles may re-aggregate after sonication, especially at high concentrations.
-
Solution 2: Prepare a more dilute suspension. If a high concentration is necessary, consider adding a small amount of a non-ionic surfactant (e.g., Tween 20 at 0.01-0.05%) to the buffer to help stabilize the dispersion. Always check for compatibility with your downstream application.
-
Cause 3: Presence of extracellular DNA from lysed cells (if co-cultured). Released DNA is sticky and can cause clumping.[7][8]
-
Solution 3: If working with cell cultures, consider adding DNase I to your buffer to digest the free DNA.[7]
Problem 3: Foaming occurs during probe sonication.
-
Cause: The sonicator probe is positioned too close to the liquid surface, or the power/amplitude is too high.
-
Solution: Ensure the probe is submerged to an appropriate depth in the sample. Reduce the power/amplitude setting and use pulsed sonication to minimize foaming.[9]
Problem 4: Inconsistent results between experiments.
-
Cause: Variability in this compound preparation.
-
Solution: Prepare a large batch of this compound stock solution, aliquot it, and freeze it. This will ensure that the same preparation is used for a series of experiments, reducing variability. Always vortex or briefly sonicate the thawed aliquot before use to ensure a homogenous suspension.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
-
Weigh out 10 mg of this compound powder in a sterile 1.5 mL or 2 mL microcentrifuge tube.
-
Add 1 mL of sterile, endotoxin-free saline or PBS to the tube.
-
Vortex vigorously for 1-2 minutes to break up large clumps.
-
Place the tube on ice.
-
Sonicate the suspension using either a bath or probe sonicator with the parameters recommended in the tables above.
-
Visually inspect the suspension for any remaining aggregates. If present, continue sonication in short bursts until a uniform, milky suspension is achieved.
-
The stock solution can be used immediately or aliquoted and stored at -20°C or -80°C for future use.
Protocol 2: Assessment of this compound Dispersion Quality by Brightfield Microscopy
-
Following sonication, vortex the this compound suspension.
-
Immediately pipette 10 µL of the suspension onto a clean microscope slide.
-
Gently place a coverslip over the drop, avoiding air bubbles.
-
Examine the slide under a brightfield microscope at 40x and 100x magnification.
-
Optimal Dispersion: You should observe individual, well-separated particles of relatively uniform size.
-
Suboptimal Dispersion: The presence of large, irregular clumps of particles indicates poor dispersion.
-
For a more quantitative assessment, capture several images from different fields of view and use image analysis software (e.g., ImageJ) to measure the size distribution of the particles.
Protocol 3: Assessment of this compound Dispersion Quality by Dynamic Light Scattering (DLS)
-
Prepare a diluted sample of your sonicated this compound suspension in sterile, filtered PBS. The final concentration should be low enough to avoid multiple scattering events (typically in the µg/mL range, consult your instrument's manual).[10]
-
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large contaminants.
-
Transfer the filtered sample to a clean DLS cuvette.[11]
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the measurement temperature (e.g., 25°C).[12]
-
Set the instrument parameters, including the dispersant (water or PBS) and temperature.
-
Perform multiple measurements to ensure reproducibility.[12]
-
Analyze the data to obtain the particle size distribution and the polydispersity index (PDI). A low PDI value (typically < 0.3) indicates a monodisperse and well-dispersed sample.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is recognized by Toll-like receptor 2 (TLR2), which forms a heterodimer with TLR6, and by Dectin-1.[13] The cooperative signaling from these receptors leads to the activation of downstream pathways, including the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[3][13]
Caption: this compound signaling through TLR2/6 and Dectin-1 pathways.
Experimental Workflow for this compound Dispersion and Quality Control
The following workflow outlines the key steps for preparing and validating your this compound suspension.
Caption: Workflow for preparing and validating this compound dispersion.
References
- 1. novusbio.com [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goryochemical.com [goryochemical.com]
- 5. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cell Clumping Troubleshooting [sigmaaldrich.com]
- 8. akadeum.com [akadeum.com]
- 9. assaygenie.com [assaygenie.com]
- 10. brookhaveninstruments.com [brookhaveninstruments.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. google.com [google.com]
- 13. invivogen.com [invivogen.com]
Technical Support Center: The Impact of Serum Proteins on Zymosan A Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zymosan A in the presence of serum proteins. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stimulate immune cells?
A: this compound is a polysaccharide-rich preparation from the cell wall of the yeast Saccharomyces cerevisiae. It is primarily composed of β-glucan and α-mannan polymers.[1][2] this compound is a potent activator of the innate immune system and is recognized by various pattern recognition receptors (PRRs) on immune cells like macrophages, neutrophils, and dendritic cells.[1] Key receptors involved in this compound recognition include Toll-like receptors (TLR2 and TLR6), Dectin-1, and Complement Receptor 3 (CR3).[1][3] This recognition triggers a cascade of intracellular signaling events, leading to phagocytosis, production of reactive oxygen species (ROS), and the release of inflammatory cytokines and chemokines.[1][4]
Q2: What is the role of serum proteins in this compound activity?
A: Serum proteins play a crucial role in enhancing the inflammatory activity of this compound through a process called opsonization.[5] Opsonization involves the coating of this compound particles with serum proteins, primarily complement components (like C3b and iC3b) and immunoglobulins (like IgG), which facilitates their recognition and uptake by phagocytic cells.[5][6] Opsonized this compound generally elicits a more robust inflammatory response compared to its non-opsonized counterpart.[4]
Q3: What is "opsonization" and how do I opsonize this compound in the lab?
A: Opsonization is the process by which a pathogen or particle is marked for ingestion and destruction by a phagocyte. For this compound, this typically involves coating it with opsonins from serum. A general laboratory procedure for opsonizing this compound involves incubating it with serum (e.g., human AB serum or fetal bovine serum) at 37°C for 30 minutes.[7][8] Following incubation, the opsonized this compound particles are washed to remove unbound serum components and then resuspended in a suitable buffer or media for your experiment.[7][8]
Q4: Can I use this compound without serum? What differences should I expect?
A: Yes, this compound can be used without serum. Non-opsonized this compound can still activate immune cells, primarily through the Dectin-1 and TLR2/6 pathways.[1] However, the cellular response is often less potent than with opsonized this compound.[4] For instance, non-opsonized zymosan alone can induce ROS production in human neutrophils, but this response is lower than that induced by opsonized zymosan.[4] The specific response will depend on the cell type and the expression levels of the relevant receptors.
Q5: Which signaling pathways are activated by this compound in the presence of serum?
A: In the presence of serum, opsonized this compound activates a broader range of signaling pathways. In addition to the Dectin-1 and TLR2/6 pathways, opsonization allows for the engagement of complement receptors (like CR3) and Fcγ receptors (FcγR) by the bound C3bi and IgG, respectively.[6] This multi-receptor engagement leads to synergistic signaling that enhances phagocytosis and the production of inflammatory mediators. Key downstream signaling molecules include Syk, PI3K, PLC, PKC, MAPKs (ERK1/2, p38), and NF-κB.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cellular activation (e.g., low cytokine production, minimal phagocytosis). | This compound was not opsonized. Many cell types, especially primary neutrophils, respond more robustly to opsonized this compound.[5] | Opsonize this compound with serum (e.g., human AB serum, FBS) prior to the experiment. Refer to the opsonization protocol below. |
| Inactivated serum was used for opsonization. Heat inactivation (56°C for 30 minutes) destroys complement activity, which is crucial for opsonization.[5] | Use active, non-heat-inactivated serum for opsonization to ensure proper complement deposition on the this compound particles. | |
| High background signal in assays. | Incomplete washing of opsonized this compound. Residual unbound serum proteins can interfere with downstream assays. | Ensure thorough washing of the this compound particles with PBS or serum-free media after opsonization to remove all unbound serum components.[7][8] |
| Inconsistent results between experiments. | Variability in serum batches. Different lots of serum can have varying levels of complement and immunoglobulins, leading to inconsistent opsonization. | If possible, use a single, large batch of serum for a series of experiments. Alternatively, test and qualify new serum batches before use. |
| This compound preparation. this compound from different suppliers or lots may have different potencies. Some preparations may require pre-activation by boiling in saline.[2] | Always use this compound from the same supplier and lot for a set of experiments. Follow the manufacturer's instructions for preparation. | |
| Unexpected cellular responses. | Serum proteins directly affecting cells. Serum contains a complex mixture of growth factors, cytokines, and other molecules that can independently influence cell behavior. | Include appropriate controls, such as cells treated with serum alone, to account for any direct effects of the serum on your cells. |
Data Summary
The following tables summarize quantitative data on the effect of serum opsonization on this compound-induced cellular responses.
Table 1: Effect of Serum Opsonization on this compound-Induced Respiratory Burst in Granulocytes
| Treatment | Respiratory Burst Activity (% of Normal Serum) | Reference |
| Normal Serum | 100% | [5] |
| Hypogammaglobulinemic Serum (low IgG, normal complement) | 66 ± 1.9% | [5] |
| Heat-inactivated Normal Serum (56°C, 30 min) | No activity | [5] |
| Normal Serum with EGTA + MgCl2 (Classical Complement Pathway inhibited) | 74 ± 3.3% | [5] |
Table 2: this compound-Induced Cytokine Production
| Cell Type | This compound Concentration | Cytokine Measured | Fold Increase vs. Control | Reference |
| Human Corneal Fibroblasts | 600 µg/mL | IL-6 | ~15-fold | [9] |
| Human Corneal Fibroblasts | 600 µg/mL | IL-8 | ~12-fold | [9] |
| SW480 cells | 100 µg/mL | IL-8 | ~100-fold | [10] |
| SW480 cells | 100 µg/mL | GM-CSF | ~70-fold | [10] |
| Pig model (in vivo) | 1 mg/kg infusion | IL-6 (serum) | Significant increase | [11][12] |
| Pig model (in vivo) | 1 mg/kg infusion | TNF-α (serum) | Significant increase | [11][12] |
Experimental Protocols
Protocol 1: Opsonization of this compound
This protocol describes the opsonization of this compound particles using human serum.
-
Preparation of this compound: Prepare a stock suspension of this compound at a concentration of 2 mg/mL in sterile Phosphate-Buffered Saline (PBS).[7][13]
-
Incubation with Serum: Combine the this compound suspension with human AB serum. A recommended ratio is 1 mL of serum for every 0.5 mL of this compound stock suspension.[7][13]
-
Opsonization: Incubate the mixture for 30 minutes at 37°C with gentle agitation.[7][8]
-
Washing: Pellet the opsonized this compound particles by centrifugation (e.g., 2000 x g for 2 minutes).[7]
-
Discard the supernatant and wash the pellet twice with sterile PBS to remove unbound serum proteins.[7][8]
-
Resuspension: Resuspend the washed, opsonized this compound particles in the desired buffer or cell culture medium to the final working concentration.
Protocol 2: Phagocytosis Assay using Opsonized this compound
This protocol provides a general workflow for a phagocytosis assay using a 96-well plate format.
-
Cell Seeding: Seed phagocytic cells (e.g., macrophages, neutrophils) in a 96-well plate and allow them to adhere if necessary.[8][14]
-
Treatment (Optional): If testing the effect of inhibitors or activators, pre-treat the cells for the desired time.
-
Addition of Opsonized this compound: Add the opsonized this compound suspension to the wells containing the cells.[8][14] Include a negative control without this compound.[8]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period ranging from 15 minutes to 2 hours to allow for phagocytosis.[8][14]
-
Removal of External Particles: After incubation, remove the culture medium and wash the cells gently with cold, serum-free medium or PBS to remove non-internalized this compound particles.[8][14]
-
Quantification: The amount of internalized this compound can be quantified using various methods, such as colorimetric or fluorometric detection, depending on the assay kit used.[8][14]
Signaling Pathways and Experimental Workflows
Caption: this compound signaling with serum opsonization.
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. complementtech.com [complementtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Zymosan induces NADPH oxidase activation in human neutrophils by inducing the phosphorylation of p47phox and the activation of Rac2: involvement of protein tyrosine kinases, PI3Kinase, PKC, ERK1/2 and p38MAPkinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of complement and IgG on zymosan opsonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering opsonized zymosan-induced phosphorylation of p47phox and NADPH oxidase activation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phagocytosis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 9. Inhibition of zymosan-induced cytokine and chemokine expression in human corneal fibroblasts by triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
Validation & Comparative
A Comparative Guide to In Vitro Macrophage Stimulation: Zymosan A vs. LPS
For Researchers, Scientists, and Drug Development Professionals
In the realm of immunology and drug discovery, the in vitro activation of macrophages is a cornerstone for modeling inflammatory responses, screening anti-inflammatory drug candidates, and elucidating the intricacies of innate immunity. Two of the most widely utilized stimulants for this purpose are Zymosan A, a component of the yeast cell wall, and Lipopolysaccharide (LPS), an endotoxin from the outer membrane of Gram-negative bacteria. While both are potent activators of macrophages, they trigger distinct signaling pathways and can elicit varied downstream effector functions. This guide provides an objective comparison of this compound and LPS, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate stimulant for their specific experimental needs.
At a Glance: this compound vs. LPS
| Feature | This compound | Lipopolysaccharide (LPS) |
| Origin | Cell wall of Saccharomyces cerevisiae (yeast) | Outer membrane of Gram-negative bacteria |
| Primary Receptors | Toll-like Receptor 2 (TLR2), TLR6, Dectin-1 | Toll-like Receptor 4 (TLR4) |
| Key Signaling Pathways | MyD88-dependent, NF-κB, MAPKs, Syk-dependent pathway | MyD88-dependent and TRIF-dependent, NF-κB, MAPKs, IRFs |
| Primary Cellular Response | Pro-inflammatory cytokine production, potent inducer of phagocytosis | Potent pro-inflammatory cytokine production |
| Typical Concentration | 10-500 µg/mL | 10-1000 ng/mL |
Mechanism of Action and Signaling Pathways
The differential effects of this compound and LPS on macrophages stem from their interaction with distinct pattern recognition receptors (PRRs) on the cell surface, initiating unique intracellular signaling cascades.
This compound is recognized by a combination of receptors, primarily the heterodimer of Toll-like Receptor 2 and Toll-like Receptor 6 (TLR2/TLR6) and the C-type lectin receptor, Dectin-1. This dual recognition leads to the activation of both MyD88-dependent and Syk-dependent signaling pathways. The MyD88-dependent pathway culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), driving the expression of pro-inflammatory cytokines. Simultaneously, the engagement of Dectin-1 by the β-glucan component of Zymosan triggers a Syk-dependent signaling cascade, which also contributes to NF-κB activation and is crucial for inducing phagocytosis.
Lipopolysaccharide (LPS) , in contrast, primarily signals through Toll-like Receptor 4 (TLR4), in a complex with MD-2 and CD14. Upon binding LPS, TLR4 initiates two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates NF-κB and MAPKs, leading to the production of early-phase pro-inflammatory cytokines such as TNF-α and IL-6. The TRIF-dependent pathway, on the other hand, is responsible for the activation of interferon regulatory factors (IRFs) and the subsequent production of type I interferons, as well as contributing to a later phase of NF-κB activation.
Quantitative Comparison of Macrophage Responses
The choice between this compound and LPS often depends on the specific research question and the desired cellular response. The following tables summarize quantitative data on cytokine production and phagocytosis, providing a basis for comparison. It is important to note that absolute values can vary significantly depending on the macrophage cell type (e.g., primary cells vs. cell lines), stimulant concentration, and incubation time. The data presented here are illustrative and compiled from various sources with comparable experimental setups.
Pro-inflammatory Cytokine Production
This table presents typical ranges of pro-inflammatory cytokine secretion by murine bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells after 24 hours of stimulation.
| Cytokine | Unstimulated Control | This compound (100 µg/mL) | LPS (100 ng/mL) |
| TNF-α (pg/mL) | < 50 | 1000 - 5000 | 5000 - 15000 |
| IL-6 (pg/mL) | < 20 | 500 - 2000 | 10000 - 50000+[1] |
| IL-1β (pg/mL) | < 10 | 200 - 1000 | 500 - 2000 |
Note: Data are synthesized from multiple sources and represent approximate ranges. Actual results will vary based on specific experimental conditions.
Phagocytic Activity
This compound is itself a particle that is readily phagocytosed by macrophages. LPS, while a potent inflammatory stimulus, does not directly induce phagocytosis but can enhance the uptake of other particles.
| Assay | Metric | Unstimulated Control | This compound (100 µg/mL) | LPS (100 ng/mL) + Particles |
| Phagocytosis of Zymosan | % Phagocytic Cells | < 5% | 60 - 90% | N/A |
| Phagocytosis of Beads | Phagocytic Index | Baseline | N/A | Increased vs. Control |
Note: LPS can enhance the phagocytosis of various particles, including Zymosan, in a dose-dependent manner.[2]
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed and standardized protocols are essential.
Macrophage Stimulation for Cytokine Analysis
This protocol outlines a general procedure for stimulating macrophages with either this compound or LPS to measure secreted cytokines.
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7 or primary BMDMs) in a 24-well plate at a density of 5 x 10^5 cells/well in complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for adherence.
-
Stimulation:
-
For this compound stimulation, prepare a stock solution of this compound in sterile PBS. Add to the cells at a final concentration of 10-100 µg/mL.
-
For LPS stimulation, prepare a stock solution of LPS in sterile PBS. Add to the cells at a final concentration of 10-100 ng/mL.
-
Include an unstimulated control group treated with an equivalent volume of sterile PBS.
-
-
Incubation: Incubate the stimulated cells for 6-24 hours at 37°C and 5% CO2. The incubation time will influence the cytokine profile, with some cytokines peaking earlier than others.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant and store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of desired cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Phagocytosis Assay with this compound
This protocol describes a method to quantify the phagocytosis of this compound particles by macrophages.
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Labeling of Zymosan (Optional): For visualization, this compound particles can be labeled with a fluorescent dye (e.g., FITC) according to standard protocols.
-
Opsonization (Optional): To enhance phagocytosis via complement receptors, this compound can be opsonized by incubating with serum for 30 minutes at 37°C, followed by washing with PBS.
-
Phagocytosis: Add labeled or unlabeled this compound particles to the macrophage monolayer at a ratio of 10:1 (Zymosan:cell). Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Removal of Non-ingested Particles: Gently wash the cells three times with ice-cold PBS to remove any Zymosan particles that have not been internalized.
-
Quantification:
-
Microscopy: If using fluorescently labeled Zymosan, visualize the cells under a fluorescence microscope. The percentage of phagocytic cells (cells with internalized Zymosan) and the phagocytic index (average number of Zymosan particles per cell) can be determined by counting at least 100 cells.
-
Plate Reader: For a high-throughput method, after washing, lyse the cells and measure the fluorescence intensity using a plate reader.
-
Flow Cytometry: After detaching the cells, the percentage of fluorescently positive cells and the mean fluorescence intensity can be quantified by flow cytometry.
-
Concluding Remarks
Both this compound and Lipopolysaccharide are invaluable tools for the in vitro study of macrophage activation. The choice between them should be guided by the specific research objectives.
-
LPS is the stimulant of choice for modeling a potent, generalized pro-inflammatory response characteristic of Gram-negative bacterial infections and for studying TLR4-mediated signaling. It consistently induces high levels of key pro-inflammatory cytokines like TNF-α and IL-6.
-
This compound is ideal for studying fungal-induced inflammation, TLR2/Dectin-1 signaling, and the process of phagocytosis. It elicits a more moderate, yet robust, pro-inflammatory response and is a direct trigger for phagocytic uptake.
By understanding their distinct mechanisms of action and the cellular responses they elicit, researchers can design more precise and informative experiments to advance our knowledge of macrophage biology and its role in health and disease.
References
A Comparative Guide to TLR2 Activation: Zymosan A vs. Pam3CSK4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Toll-like receptor 2 (TLR2) activation by two commonly used agonists: the complex fungal particle Zymosan A and the synthetic lipopeptide Pam3CSK4. This analysis is supported by experimental data and detailed methodologies to aid in the selection of the appropriate agonist for immunological research.
Introduction to TLR2 and its Agonists
Toll-like receptor 2 (TLR2) is a critical pattern recognition receptor (PRR) of the innate immune system. It plays a crucial role in recognizing a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, viruses, and parasites. Upon recognition of these PAMPs, TLR2 initiates a signaling cascade that leads to the activation of transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), culminating in the production of pro-inflammatory cytokines and the orchestration of an immune response.
Two of the most widely studied TLR2 agonists are this compound and Pam3CSK4. This compound is a crude preparation of the cell wall from the yeast Saccharomyces cerevisiae, while Pam3CSK4 is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] Although both activate TLR2, they do so through different co-receptors and can elicit distinct downstream cellular responses.
Mechanism of TLR2 Activation
The initial interaction with the host cell surface dictates the subsequent signaling cascade. Pam3CSK4 and this compound engage TLR2 in distinct manners.
Pam3CSK4: This synthetic lipopeptide is a specific agonist for the TLR2/TLR1 heterodimer .[1] The three fatty acid chains of Pam3CSK4 are essential for its interaction with the receptor complex, leading to the dimerization of the intracellular Toll/interleukin-1 receptor (TIR) domains and the recruitment of adaptor proteins.
This compound: As a complex particle derived from yeast cell walls, this compound presents multiple PAMPs. Its primary interaction with TLR2 is through the TLR2/TLR6 heterodimer .[2] Critically, this compound is also recognized by another PRR, Dectin-1 , a C-type lectin receptor that recognizes β-glucans present in the yeast cell wall.[2][3] This dual recognition leads to a more complex and synergistic signaling response compared to Pam3CSK4. CD14 also acts as a co-receptor in the recognition of Zymosan.[2]
Caption: Receptor complexes for Pam3CSK4 and this compound.
Downstream Signaling Pathways
Both Pam3CSK4 and this compound predominantly signal through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. This canonical pathway involves the recruitment of TIRAP (TIR domain-containing adapter protein), MyD88, IRAK (IL-1R-associated kinase) family members, and TRAF6 (TNF receptor-associated factor 6). This ultimately leads to the activation of the IKK (IκB kinase) complex and MAPKs (mitogen-activated protein kinases), resulting in the nuclear translocation of NF-κB and AP-1.
However, the co-stimulation of Dectin-1 by this compound introduces additional signaling inputs. Dectin-1 signaling through its immunoreceptor tyrosine-based activation motif (ITAM) can lead to the activation of Syk kinase, which can further potentiate the inflammatory response and induce other cellular processes like phagocytosis and reactive oxygen species (ROS) production.[4] This synergistic signaling can result in a more robust and prolonged inflammatory response compared to that induced by Pam3CSK4 alone.
Caption: Downstream signaling of Pam3CSK4 and this compound.
Quantitative Comparison of TLR2 Activation
Direct quantitative comparisons between this compound and Pam3CSK4 can be challenging due to the particulate nature of Zymosan and batch-to-batch variability. However, based on available literature, we can summarize typical effective concentrations and observed cytokine responses.
Table 1: Effective Concentrations for In Vitro TLR2 Activation
| Agonist | Cell Type | Assay | Effective Concentration Range | Reference |
| Pam3CSK4 | HEK293-TLR2 | NF-κB Reporter | 0.1 - 100 ng/mL | [5] |
| Macrophages | Cytokine Production | 10 - 1000 ng/mL | [6] | |
| This compound | Macrophages | Cytokine Production | 1 - 100 µg/mL | [2] |
| Macrophages | NF-κB Activation | 10 - 100 µg/mL | [7] |
Table 2: Example Cytokine Production in Response to TLR2 Agonists
Note: The following data is compiled from different studies and experimental conditions may vary. This table is for illustrative purposes to demonstrate the magnitude of response.
| Agonist & Concentration | Cell Type | Cytokine | Response Level (pg/mL) | Reference |
| Pam3CSK4 (1 µg/mL) | Human Monocytes | IL-6 | ~4000 | [4] |
| Pam3CSK4 (1 µg/mL) | Human Monocytes | IL-1β | ~1300 | [4] |
| This compound (10 µg/mL) | Cord Blood Monocytes | TNF-α | ~2000 | [8] |
| This compound (10 µg/mL) | Cord Blood Monocytes | IL-6 | ~15000 | [8] |
Experimental Protocols
To aid in the design of comparative studies, we provide detailed methodologies for common in vitro assays used to assess TLR2 activation.
Measurement of Cytokine Production by ELISA
This protocol describes the measurement of TNF-α and IL-6 from macrophage-like cells stimulated with this compound or Pam3CSK4.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (InvivoGen)
-
Pam3CSK4 (InvivoGen)
-
96-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6 (e.g., from R&D Systems or eBioscience)
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Agonist Preparation: Prepare stock solutions of this compound (1 mg/mL in sterile PBS) and Pam3CSK4 (100 µg/mL in sterile water). Further dilute in cell culture medium to desired final concentrations (e.g., this compound: 1, 10, 100 µg/mL; Pam3CSK4: 10, 100, 1000 ng/mL).
-
Stimulation: Remove the old medium from the cells and add 200 µL of the prepared agonist dilutions or medium alone (as a negative control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Measurement of NF-κB Activation using a Reporter Assay
This protocol utilizes HEK293 cells stably expressing human TLR2 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen) or similar reporter cell line
-
HEK-Blue™ Detection medium (InvivoGen) or appropriate luciferase substrate
-
This compound
-
Pam3CSK4
-
96-well cell culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 2.5 x 104 cells/well.
-
Agonist Preparation: Prepare serial dilutions of this compound and Pam3CSK4 in fresh cell culture medium.
-
Stimulation: Add 20 µL of the agonist dilutions to the wells.
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Detection:
-
For SEAP: Add 180 µL of HEK-Blue™ Detection medium to each well of a new 96-well plate and add 20 µL of the stimulated cell supernatant. Incubate for 1-3 hours at 37°C and measure absorbance at 620-655 nm.
-
For Luciferase: Follow the manufacturer's protocol for the specific luciferase assay system. This typically involves lysing the cells and adding a luciferase substrate before measuring luminescence.
-
-
Data Analysis: Quantify the reporter activity and plot the dose-response curves for each agonist.
Caption: General workflow for comparing TLR2 agonists.
Summary and Conclusion
This compound and Pam3CSK4 are both potent activators of TLR2, yet they exhibit fundamental differences in their mechanism of action and the cellular responses they elicit.
-
Specificity: Pam3CSK4 is a highly specific synthetic agonist for the TLR2/TLR1 heterodimer, making it an excellent tool for studying this particular signaling axis in isolation. This compound is a more complex, natural agonist that activates the TLR2/TLR6 heterodimer and also engages Dectin-1, leading to a broader and potentially more physiologically relevant immune activation profile for fungal PAMPs.
-
Potency and Response: While direct comparisons are influenced by experimental conditions, Pam3CSK4 is generally effective at much lower molar concentrations than this compound. The dual engagement of TLR2 and Dectin-1 by this compound can lead to synergistic signaling and a more robust inflammatory response in certain contexts.
Choosing the Right Agonist:
-
For studies focused specifically on the TLR2/TLR1 signaling pathway, Pam3CSK4 is the agonist of choice due to its defined structure and receptor specificity.
-
For research aiming to model a broader anti-fungal immune response or to investigate synergistic signaling between PRRs, This compound is a more appropriate, albeit more complex, stimulus.
Researchers should carefully consider the specific goals of their experiments when selecting between these two powerful immunological tools. Understanding their distinct mechanisms of TLR2 activation is paramount for the accurate interpretation of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
A Researcher's Guide: Validating Zymosan A-Induced Cytokine Signatures with Antibody Arrays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody arrays against alternative methods for validating the cytokine signature induced by Zymosan A, a commonly used inflammatory agent. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to equip you with the knowledge to make informed decisions for your research.
This compound, a component of the yeast cell wall, is a potent activator of the innate immune system, triggering a cascade of signaling events that result in the production of a wide array of cytokines.[1] Characterizing this "cytokine signature" is crucial for understanding inflammatory processes and for the development of novel anti-inflammatory therapeutics. Antibody arrays offer a powerful tool for the simultaneous detection of multiple cytokines, providing a broad overview of the inflammatory response.
Comparing the Tools: Antibody Arrays vs. ELISA and Luminex
The choice of cytokine detection method depends on various factors, including the number of targets, sample volume, desired quantitative precision, and budget. Here, we compare antibody arrays with two common alternatives: Enzyme-Linked Immunosorbent Assay (ELISA) and Luminex bead-based multiplex assays.
| Feature | Antibody Array | ELISA (Enzyme-Linked Immunosorbent Assay) | Luminex (Bead-Based Multiplex Assay) |
| Principle | Immobilized capture antibodies on a membrane bind to their specific cytokines, which are then detected using a cocktail of biotinylated detection antibodies and a chemiluminescent substrate.[2][3] | A single cytokine is captured by an antibody coated on a microplate well and detected by an enzyme-linked secondary antibody.[4] | Microspheres, each color-coded and coupled with a specific capture antibody, bind to target cytokines. Detection is achieved with a fluorescently labeled secondary antibody, and a dual-laser system identifies the bead and quantifies the signal.[5][6] |
| Throughput | High (dozens to hundreds of cytokines simultaneously) | Low (one cytokine per assay) | Very High (up to 100+ analytes in a single well)[5] |
| Sample Volume | Moderate (typically 0.5 - 1 mL of conditioned media) | High (50-100 µL per cytokine)[6] | Low (25-50 µL for a full panel)[6] |
| Data Output | Semi-quantitative (relative changes in cytokine levels) | Quantitative (precise concentration, e.g., pg/mL or ng/mL) | Quantitative (precise concentration, e.g., pg/mL or ng/mL) |
| Sensitivity | Generally lower than ELISA and Luminex | High (can detect in the low pg/mL range)[5] | High (can detect in the sub-pg/mL to pg/mL range)[5][6] |
| Cost | Cost-effective for screening a large number of targets | Can be expensive when measuring many individual cytokines | Cost-effective for analyzing multiple analytes per sample[6] |
| Best Use Case | Initial screening to identify key cytokines in a response | Validation and precise quantification of a few known target cytokines | Broad, quantitative profiling of a defined set of cytokines, especially with limited sample volume |
The this compound Signaling Pathway
This compound initiates an inflammatory response primarily through the activation of Toll-like receptor 2 (TLR2) and Dectin-1 on the surface of macrophages.[1] This recognition triggers downstream signaling cascades involving MyD88, MAPKs (p38, ERK, JNK), and the transcription factor NF-κB, ultimately leading to the transcription and secretion of various pro-inflammatory and anti-inflammatory cytokines.[7][8]
Experimental Protocols
Here, we provide a detailed methodology for inducing a cytokine signature in RAW 264.7 macrophages with this compound and subsequently analyzing the conditioned media using a cytokine antibody array.
Part 1: this compound Stimulation of RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[9]
-
Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Starvation (Optional): For some experiments, you may want to serum-starve the cells for 4-6 hours prior to stimulation to reduce background.
-
Stimulation: Prepare a stock solution of this compound in sterile PBS. Dilute the stock in serum-free DMEM to a final concentration of 100 µg/mL. Remove the culture medium from the cells and add 1 mL of the this compound solution to each well. For a negative control, add 1 mL of serum-free DMEM without this compound.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvesting Conditioned Media: After incubation, carefully collect the supernatant (conditioned media) from each well.
-
Centrifugation: Centrifuge the conditioned media at 1,000 x g for 10 minutes to pellet any cells or debris.
-
Storage: Transfer the clarified supernatant to a new tube and store at -80°C until use in the antibody array.
Part 2: Cytokine Antibody Array Protocol
This protocol is a general guideline; always refer to the manufacturer's instructions for your specific antibody array kit.
-
Blocking: Add the provided blocking buffer to the antibody array membrane and incubate for 30-60 minutes at room temperature.
-
Sample Incubation: Decant the blocking buffer and add your thawed conditioned media (typically 1 mL) to the membrane. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane several times with the provided wash buffer to remove unbound proteins.
-
Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to the membrane and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps to remove unbound detection antibodies.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP to the membrane and incubate for 30-60 minutes at room temperature.
-
Washing: Perform a final series of washes to remove unbound Streptavidin-HRP.
-
Detection: Add the chemiluminescent detection reagents to the membrane and immediately image the array using a chemiluminescence imaging system. The intensity of the spots corresponds to the relative abundance of each cytokine.
Experimental Workflow
The following diagram illustrates the overall experimental process from cell culture to data analysis.
Expected Cytokine Signature and Data Comparison
Stimulation of RAW 264.7 macrophages with this compound is expected to induce a robust pro-inflammatory cytokine response. Based on existing literature, the following table summarizes the anticipated results from an antibody array and provides a comparison with expected quantitative data from ELISA.
Table 1: Expected this compound-Induced Cytokine Profile in RAW 264.7 Cells
| Cytokine | Antibody Array (Expected Relative Expression) | ELISA (Reported Concentration Range in ng/mL)* |
| TNF-α | +++ (Strongly Upregulated) | 10 - 50[8] |
| IL-6 | +++ (Strongly Upregulated) | 5 - 20[10] |
| IL-1β | ++ (Moderately Upregulated) | 0.5 - 5[10] |
| MCP-1 (CCL2) | ++ (Moderately Upregulated) | 1 - 10 |
| RANTES (CCL5) | + (Slightly Upregulated) | 0.1 - 1 |
| IL-10 | + (Slightly Upregulated) | 0.2 - 2 |
Note: These are approximate values synthesized from multiple sources and can vary depending on experimental conditions. "+++" indicates a strong signal, "++" a moderate signal, and "+" a weak but detectable signal on the antibody array relative to an unstimulated control.
Conclusion
Antibody arrays serve as an excellent initial screening tool to identify the key cytokines involved in the response to this compound. Their high-throughput nature allows for a broad, semi-quantitative overview of the cytokine signature. For researchers who then need to validate these findings and obtain precise concentration data for specific cytokines of interest, ELISA and Luminex assays are the preferred methods. By understanding the strengths and limitations of each technique, researchers can design a robust experimental strategy to comprehensively characterize the this compound-induced inflammatory response.
References
- 1. Zymosan - Wikipedia [en.wikipedia.org]
- 2. rwdstco.com [rwdstco.com]
- 3. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: determinations of a panel of nine cytokines in clinical sample culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. evetechnologies.com [evetechnologies.com]
- 6. Maximizing Accuracy in Cytokine Analysis: Comparing Luminex and ELISA Methods - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture of RAW264.7 cells [protocols.io]
- 10. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Comparing Crude Zymosan A and TLR-Grade Preparations
For researchers in immunology and drug development, understanding the precise molecular triggers of innate immune responses is paramount. Zymosan A, a cell wall preparation from Saccharomyces cerevisiae, is a widely used tool to study these responses. However, the choice between crude this compound and Toll-like Receptor (TLR)-grade preparations can significantly impact experimental outcomes. This guide provides an objective comparison of these two types of zymosan, supported by experimental data, to aid researchers in selecting the appropriate reagent for their studies.
Composition and Purity: The Critical Distinction
The primary difference between crude and TLR-grade zymosan lies in their composition and, consequently, their interaction with pattern recognition receptors (PRRs).
-
Crude this compound: This is a less purified preparation containing a mixture of components from the yeast cell wall. Its main immunostimulatory components are β-glucans and mannans.[1] Crude zymosan activates both Dectin-1, a C-type lectin receptor that recognizes β-glucans, and Toll-like Receptor 2 (TLR2), which recognizes various microbial lipoproteins and peptidoglycans.[2][3] TLR2 often forms heterodimers with TLR1 or TLR6 to broaden its ligand recognition.[3]
-
TLR-Grade Zymosan (Zymosan Depleted): This is a highly purified preparation that has been treated, typically with hot alkali, to remove its TLR-stimulating components.[2][4] This process effectively eliminates the ligands for TLR2 while preserving the β-glucan structure.[2] Therefore, TLR-grade zymosan selectively activates the Dectin-1 signaling pathway with minimal to no TLR2 engagement.[2]
Mechanism of Action: Divergent Signaling Pathways
The differential composition of crude and TLR-grade zymosan leads to the activation of distinct downstream signaling pathways, resulting in different cellular responses.
Crude this compound simultaneously engages both TLR2 and Dectin-1. The cooperative signaling from these two receptors leads to a robust activation of downstream pathways, including the canonical NF-κB and MAPK pathways, culminating in the production of a broad range of cytokines.[1]
In contrast, TLR-grade zymosan primarily activates the Dectin-1 pathway. While Dectin-1 activation also leads to NF-κB and MAPK signaling, the cellular response is often qualitatively and quantitatively different from the synergistic activation induced by crude zymosan.[5]
Experimental Comparison: Performance Data
The differential receptor engagement and signaling translate into distinct quantitative and qualitative cellular responses. The following table summarizes experimental data comparing the effects of crude this compound and TLR-grade (depleted) Zymosan on key inflammatory readouts.
| Parameter | Crude this compound | TLR-Grade Zymosan (Depleted) | Cell Type | Reference |
| NF-κB Activation | Strong induction | Significantly reduced induction | RAW 264.7 macrophages | [1] |
| TNF-α Production | Robust production | Markedly decreased production | Bone marrow-derived macrophages | [5] |
| IL-10 Production | Induces IL-10 production | Can still induce IL-10 via Dectin-1 | Dendritic cells | [6] |
| Primary Receptor(s) | TLR2 and Dectin-1 | Dectin-1 | Macrophages, Dendritic cells | [2] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Cell Culture and Stimulation
-
Cell Lines: Murine macrophage-like RAW 264.7 cells or human monocytic THP-1 cells are commonly used. Primary cells such as bone marrow-derived macrophages (BMDMs) or dendritic cells (DCs) can also be utilized for more physiologically relevant studies.
-
Seeding: Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate and allow them to adhere overnight.
-
Stimulation: Prepare stock solutions of crude this compound and TLR-grade Zymosan in sterile PBS. It is recommended to sonicate the zymosan suspension to ensure homogeneity. Stimulate cells with a concentration range of each zymosan preparation (e.g., 1, 10, 100 µg/mL). Include a negative control (medium alone) and a positive control (e.g., LPS for TLR4 activation).
-
Incubation: Incubate the cells for a predetermined time, typically 4-24 hours, at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific endpoint being measured (e.g., early signaling events vs. cytokine secretion).
Quantification of Cytokine Production by ELISA
-
Sample Collection: After incubation, centrifuge the cell culture plates and carefully collect the supernatants.
-
ELISA Procedure: Use commercially available ELISA kits for the cytokines of interest (e.g., TNF-α and IL-10). Follow the manufacturer's instructions, which typically involve the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Blocking non-specific binding sites.
-
Adding cell culture supernatants and standards to the wells.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Measurement of NF-κB Activation using HEK-Blue™ TLR2 Reporter Cells
-
Cell Line: HEK-Blue™-hTLR2 cells (InvivoGen) are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Protocol:
-
Plate HEK-Blue™-hTLR2 cells in a 96-well plate.
-
Add different concentrations of crude this compound and TLR-grade Zymosan to the wells.
-
Incubate for 16-24 hours.
-
Measure SEAP activity in the supernatant using a detection reagent like QUANTI-Blue™, which produces a color change that can be quantified by measuring absorbance.
-
-
Interpretation: An increase in SEAP activity directly correlates with the level of NF-κB activation mediated by TLR2. This assay will demonstrate the significantly lower TLR2-stimulating capacity of TLR-grade zymosan.
Conclusion and Recommendations
The choice between crude this compound and TLR-grade preparations is critical and depends on the specific research question.
-
Use Crude this compound when:
-
Investigating the synergistic effects of TLR2 and Dectin-1 signaling.
-
Modeling the inflammatory response to a whole fungal particle.
-
A broad, potent inflammatory response is desired.
-
-
Use TLR-Grade Zymosan when:
-
Specifically studying Dectin-1-mediated signaling and its downstream effects in isolation.
-
Dissecting the contribution of Dectin-1 from TLR2 signaling in a particular cellular response.
-
A more defined and specific stimulus is required to avoid confounding effects from TLR activation.
-
By understanding the key differences and utilizing the appropriate experimental controls, researchers can harness the power of zymosan to gain valuable insights into the intricate workings of the innate immune system.
References
- 1. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. Zymosan Depleted [alab.com.pl]
- 5. Differential utilization of CARD9 by Dectin-1 in macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Anti-Inflammatory Drugs in Zymosan A Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zymosan A, a component of the yeast cell wall, is a potent inflammatory agent widely used in preclinical research to induce sterile inflammation and model various inflammatory conditions, including arthritis and peritonitis. This guide provides a comparative overview of the efficacy of common anti-inflammatory drugs—the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drugs (NSAIDs) indomethacin and meloxicam—in this compound-induced inflammation models. The information is compiled from various studies to aid in the selection of appropriate reference compounds and the design of future experiments.
Comparative Efficacy of Anti-Inflammatory Drugs
The following table summarizes the quantitative effects of dexamethasone, indomethacin, and prednisolone (a corticosteroid with a similar mechanism to dexamethasone) on key inflammatory parameters in different this compound-induced models. Direct comparative data for meloxicam against both dexamethasone and indomethacin in a single this compound model is limited in the reviewed literature.
| Drug | Model | Key Inflammatory Marker | Dosage | Effect |
| Dexamethasone | Zymosan-Induced Peritonitis (Mouse) | Total Leukocyte Infiltration | 20 mg/kg, PO | Significant Decrease [1] |
| Polymorphonuclear Leukocytes (PMNs) | 20 mg/kg, PO | Significant Decrease [1] | ||
| MCP-1 Levels | 20 mg/kg, PO | Significant Decrease [1] | ||
| Zymosan-Induced Arthritis (Rat) | Knee Swelling | Not Specified | Improved [2] | |
| Febrile Response | Not Specified | Improved [2] | ||
| Cartilage Metabolism | Not Specified | Beneficial Influence [2] | ||
| Indomethacin | Zymosan-Induced Tissue Chamber (Mouse) | Prostaglandin E2 (PGE2) | 0.3 - 3 mg/kg, PO | Significant Attenuation (More potent than prednisolone)[3] |
| Myeloperoxidase (MPO) Activity | 0.3 - 3 mg/kg, PO | Similar potency to prednisolone [3] | ||
| TNF-α | 0.3 - 3 mg/kg, PO | Slight Enhancement [3] | ||
| IL-1β | 0.3 - 3 mg/kg, PO | No Effect [3] | ||
| Zymosan-Induced Arthritis (Rat) | Knee Swelling | Not Specified | Light Beneficial Effect [2] | |
| Febrile Response | Not Specified | Light Beneficial Effect [2] | ||
| Cartilage Metabolism | Not Specified | No Obvious Beneficial Influence [2] | ||
| Prednisolone | Zymosan-Induced Tissue Chamber (Mouse) | TNF-α | 3 - 30 mg/kg, PO | Dose-Dependent Reduction [3] |
| IL-1β | 3 - 30 mg/kg, PO | Dose-Dependent Reduction [3] | ||
| Prostaglandin E2 (PGE2) | 3 - 30 mg/kg, PO | Dose-Dependent Reduction [3] | ||
| Myeloperoxidase (MPO) Activity | 3 - 30 mg/kg, PO | Similar potency to indomethacin [3] |
This compound-Induced Signaling Pathway
This compound triggers inflammation through the activation of various pattern recognition receptors (PRRs) on immune cells, primarily Toll-like receptor 2 (TLR2) and Dectin-1. This recognition initiates a complex intracellular signaling cascade, leading to the production of pro-inflammatory mediators.
Caption: this compound signaling cascade leading to inflammation.
Experimental Workflow for this compound-Induced Peritonitis
The this compound-induced peritonitis model is a widely used acute inflammation model to assess the efficacy of anti-inflammatory compounds. The workflow for a typical experiment is outlined below.
Caption: Experimental workflow for this compound-induced peritonitis.
Detailed Experimental Protocols
Below are generalized protocols for common this compound-induced inflammation models. Specific parameters such as drug dosage, timing of administration, and endpoint measurements may vary between studies.
This compound-Induced Peritonitis in Mice
-
Animals: Male mice (e.g., C57BL/6, Swiss) weighing 20-25g are commonly used. Animals are acclimatized for at least one week before the experiment.
-
This compound Preparation: this compound from Saccharomyces cerevisiae is suspended in sterile, endotoxin-free saline (e.g., at a concentration of 1 mg/mL). The suspension is typically boiled and sonicated to ensure a homogenous mixture.
-
Drug Administration: Test compounds (e.g., dexamethasone, indomethacin) or vehicle are administered, often intraperitoneally (i.p.) or orally (p.o.), 30 to 60 minutes prior to the this compound challenge.
-
Induction of Peritonitis: Mice are injected i.p. with the this compound suspension (e.g., 1 mg/mouse).[4]
-
Sample Collection: At a predetermined time point (commonly 4 to 24 hours) after this compound injection, mice are euthanized. The peritoneal cavity is washed with a known volume of sterile saline or PBS containing EDTA to collect the peritoneal exudate.[4]
-
Analysis:
-
Leukocyte Count: The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer.
-
Differential Cell Count: Cytospin preparations of the lavage fluid are stained (e.g., with Diff-Quik) to differentiate and count neutrophils, macrophages, and other immune cells.
-
Mediator Analysis: The supernatant of the centrifuged lavage fluid is used to measure the levels of cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., MCP-1) by ELISA.[1]
-
This compound-Induced Arthritis in Rats
-
Animals: Male rats (e.g., Wistar, Sprague-Dawley) are typically used.
-
This compound Preparation: this compound is prepared as a suspension in sterile saline.
-
Induction of Arthritis: Arthritis is induced by a single intra-articular injection of this compound (e.g., 180 µg in 6 µL) into the knee joint.[5]
-
Drug Administration: Anti-inflammatory drugs are administered systemically (e.g., p.o. or i.p.) at various time points before or after the this compound injection, depending on the study design.
-
Assessment of Arthritis:
-
Joint Swelling: The diameter or circumference of the knee joint is measured using calipers at different time points.
-
Febrile Response: Rectal temperature can be monitored as a systemic marker of inflammation.
-
Histopathology: At the end of the experiment, the knee joints are collected, fixed, decalcified, and processed for histological examination to assess synovial inflammation, cartilage erosion, and bone damage.
-
Biochemical Markers: Synovial fluid or cartilage explants can be analyzed for markers of cartilage metabolism (e.g., proteoglycan synthesis).[2]
-
This compound-Induced Paw Edema in Rodents
-
Animals: Mice or rats are used for this model.
-
This compound Preparation: A sterile suspension of this compound in saline is prepared.
-
Drug Administration: Test compounds are administered prior to the this compound injection.
-
Induction of Edema: A subcutaneous injection of this compound (e.g., 100 µ g/paw ) is made into the subplantar region of the hind paw.[6]
-
Measurement of Edema: The volume or thickness of the paw is measured at various time points after the this compound injection using a plethysmometer or calipers. The difference in paw volume/thickness before and after the injection is calculated as the degree of edema.
-
Biochemical Analysis: Paw tissue can be homogenized to measure levels of inflammatory mediators like prostaglandins or myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. olac.berkeley.edu [olac.berkeley.edu]
- 3. Experimental Model of Zymosan-Induced Arthritis in the Rat Temporomandibular Joint: Role of Nitric Oxide and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Low-Level Laser Therapy for Zymosan-Induced Arthritis in Rats: Importance of Illumination Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological studies on zymosan inflammation in rats and mice. 1: Zymosan-induced paw oedema in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Zymosan-Induced and Collagen-Induced Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Rodent models of arthritis are indispensable tools for elucidating the pathophysiology of rheumatoid arthritis (RA) and for the preclinical evaluation of novel therapeutics. Among the most widely utilized are the Zymosan-Induced Arthritis (ZIA) and Collagen-Induced Arthritis (CIA) models. While both mimic features of human arthritis, they are induced by distinct mechanisms and present different pathological characteristics. This guide provides an objective, data-driven comparison of the ZIA and CIA models to aid researchers in selecting the most appropriate model for their specific scientific questions.
At a Glance: Key Distinctions
Zymosan-Induced Arthritis is an acute, innate immunity-driven model characterized by a rapid onset of inflammation. In contrast, Collagen-Induced Arthritis is a chronic, systemic autoimmune model that engages both the innate and adaptive immune systems, thereby more closely mirroring the complex pathophysiology of human rheumatoid arthritis.[1][2]
Comparative Analysis of Model Characteristics
The fundamental differences between ZIA and CIA stem from their induction methods, which trigger distinct arms of the immune system.
| Feature | Zymosan-Induced Arthritis (ZIA) | Collagen-Induced Arthritis (CIA) |
| Inducing Agent | Zymosan A (from Saccharomyces cerevisiae)[3] | Type II Collagen (Bovine or Chicken) in Freund's Adjuvant[1] |
| Immune System | Primarily Innate Immunity [3] | Innate and Adaptive Immunity (T and B cell-dependent)[1][4] |
| Mechanism | TLR2/Dectin-1 activation, complement activation, neutrophil and macrophage infiltration.[3][5] | Autoimmunization against Type II collagen, T-cell activation, B-cell proliferation, and production of autoantibodies.[1][4] |
| Onset of Arthritis | Rapid (within 24 hours) | Delayed (21-28 days after primary immunization) |
| Disease Course | Acute, often biphasic, and can resolve over time. | Chronic and progressive, with a self-limiting phase.[6] |
| Genetic Susceptibility | Broadly inducible in various mouse strains. | Strongly dependent on MHC class II haplotype (e.g., DBA/1, B10.RIII mice).[1] |
| Key Cellular Infiltrate | Neutrophils, Macrophages.[5] | T-cells, B-cells, Macrophages, Neutrophils.[1][7] |
| Pannus Formation | Can be observed.[5] | A characteristic and prominent feature.[4] |
| Bone Erosion | Generally mild to moderate. | Typically severe and progressive.[1] |
Quantitative Comparison of Pathological Features
Clinical and histological scoring are critical for quantifying disease severity. While scoring systems can vary, the following table provides a representative comparison of typical readouts.
| Parameter | Zymosan-Induced Arthritis (ZIA) | Collagen-Induced Arthritis (CIA) |
| Typical Max. Clinical Score | Varies by protocol; often localized to the injected joint. | 8 - 12 (out of 16 for all paws).[6][8] |
| Paw Swelling | Rapid and pronounced in the injected paw. | Gradual increase, often becoming systemic and symmetrical. |
| Synovial Inflammation | Acute influx of neutrophils and mononuclear cells.[5] | Chronic synovitis with hyperplasia and significant mononuclear cell infiltration.[1] |
| Cartilage Degradation | Present, but can be less severe than CIA. | Significant proteoglycan loss and cartilage erosion.[6] |
| Bone Resorption | Moderate, localized to the inflamed joint. | Prominent, leading to joint destruction.[1] |
| Key Cytokine Profile | TNF-α, IL-1β, IL-6.[3] | TNF-α, IL-1β, IL-6, IL-17A, IFN-γ.[1][9] |
Note: Absolute values for cytokine concentrations can vary significantly based on the specific protocol, mouse strain, and analytical method (e.g., serum vs. joint homogenate). Data often reported as fold-change over control.
Immunological Mechanisms and Signaling Pathways
The signaling cascades initiated in ZIA and CIA are fundamentally different, dictating the nature and progression of the resulting arthritis.
Zymosan-Induced Arthritis (ZIA): An Innate Inflammatory Cascade
ZIA is triggered by the intra-articular injection of zymosan, a component of the yeast cell wall. This initiates a rapid inflammatory response primarily through the innate immune system. Macrophages and other myeloid cells recognize zymosan via pattern recognition receptors (PRRs) like Toll-like Receptor 2 (TLR2) and Dectin-1. This recognition activates downstream signaling pathways, notably NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] Zymosan also activates the alternative complement pathway, further amplifying the inflammatory response and recruiting neutrophils to the joint.[5]
Collagen-Induced Arthritis (CIA): An Autoimmune Response
CIA is a model of autoimmunity initiated by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA). This process breaks immune tolerance to self-antigens. Antigen-presenting cells (APCs) process the collagen and present it to CD4+ T cells via MHC class II molecules.[1] Activated T helper cells (Th1 and Th17) then stimulate B cells to proliferate and differentiate into plasma cells, which produce high levels of autoantibodies against type II collagen.[4] These immune complexes deposit in the joints, activating complement and Fc receptors on mast cells and macrophages, leading to chronic inflammation, pannus formation, and subsequent cartilage and bone destruction.[4]
Experimental Protocols
Protocol 1: Zymosan-Induced Arthritis (ZIA) in Mice
Materials:
-
This compound from Saccharomyces cerevisiae
-
Sterile, endotoxin-free saline
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Insulin syringes with 30-gauge needles
-
Isoflurane anesthesia system
-
Calipers for paw measurement
Methodology:
-
Zymosan Preparation: Prepare a suspension of this compound at 30 mg/mL in sterile saline. Boil the suspension for 30 minutes, then sonicate to ensure a uniform particle distribution. Aliquot and store at -20°C. Before use, thaw and vortex thoroughly.[3]
-
Anesthesia: Anesthetize mice using isoflurane (2-3% in oxygen).
-
Induction: Shave the knee area. Flex the knee joint and inject 10 µL of the zymosan suspension (300 µg) intra-articularly into the right knee joint cavity. The contralateral (left) knee can be injected with 10 µL of sterile saline as a control.
-
Monitoring and Assessment:
-
Clinical Score: Assess the injected joint daily for signs of arthritis. Scoring can be based on a 0-4 scale for a single joint, evaluating swelling and redness.
-
Paw/Knee Swelling: Measure the anteroposterior and mediolateral diameter of the knee joint or paw thickness using digital calipers daily for the first 7 days, then every other day.
-
-
Endpoint Analysis (e.g., Day 7 or 14):
-
Histology: Harvest the knee joints, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammatory cell infiltration and synovial hyperplasia. Safranin O staining can be used to evaluate cartilage proteoglycan loss.[5]
-
Cytokine Analysis: Collect synovial lavage fluid or homogenize whole joints to measure cytokine levels (TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
Materials:
-
Immunization-grade Type II Collagen (Bovine or Chicken)
-
0.05 M Acetic Acid
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Male DBA/1 mice (8-10 weeks old)
-
Syringes and needles (26-gauge)
-
Calipers for paw measurement
Methodology:
-
Collagen Preparation: Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Emulsion Preparation: Prepare a 1:1 emulsion of the collagen solution with CFA. The emulsion should be stable (a drop does not disperse in water). Keep on ice.
-
Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the collagen/CFA emulsion (containing 100 µg of collagen) intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of the collagen solution with IFA. Inject 100 µL of the collagen/IFA emulsion (100 µg collagen) intradermally at a site near the primary injection.
-
Monitoring and Assessment (starting Day 21):
-
Clinical Score: Monitor mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4: 0=Normal; 1=Erythema and mild swelling confined to one joint; 2=Erythema and mild swelling extending from the ankle to the mid-foot; 3=Erythema and moderate swelling extending from the ankle to the metatarsal joints; 4=Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16.[6]
-
Paw Swelling: Measure the thickness of each hind paw using digital calipers.
-
-
Endpoint Analysis (e.g., Day 35-42):
-
Histology: Harvest hind paws and/or knee joints. Process for histology as described for ZIA. Score sections for inflammation, pannus formation, cartilage damage, and bone erosion.[6]
-
Cytokine and Antibody Analysis: Collect serum to measure levels of anti-collagen antibodies (IgG1, IgG2a) and systemic cytokines (TNF-α, IL-1β, IL-6) by ELISA.[1][9]
-
Comparative Experimental Workflow
The timelines for ZIA and CIA are markedly different, reflecting their acute versus chronic nature.
Conclusion and Model Selection
The choice between the ZIA and CIA models depends critically on the research objective.
Choose Zymosan-Induced Arthritis (ZIA) for:
-
Studies focused on the innate immune response and pattern recognition receptor signaling.
-
Rapid screening of compounds targeting acute inflammation, neutrophils, or macrophages.
-
Research on complement activation in arthritis.
-
Projects requiring a rapid, technically simple, and highly synchronized model of monoarticular arthritis.
Choose Collagen-Induced Arthritis (CIA) for:
-
Studies focused on the adaptive immune response, including T-cell and B-cell biology.
-
Evaluating therapies targeting autoantibody production, T-cell activation, or specific cytokines like IL-17.[1]
-
Modeling the chronic, progressive, and autoimmune features of human RA, such as pannus formation and severe bone erosion.[4]
-
Testing biologics and DMARDs where a systemic autoimmune component is crucial for the mechanism of action.
By understanding the distinct immunological pathways, disease characteristics, and experimental considerations outlined in this guide, researchers can make an informed decision to select the arthritis model that best aligns with their scientific goals, ultimately enhancing the translational relevance of their findings.
References
- 1. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 3. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zymosan-induced arthritis: a model of chronic proliferative arthritis following activation of the alternative pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural Killer Cells Infiltration in the Joints Exacerbates Collagen-Induced Arthritis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Zymosan A Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Zymosan A, a polysaccharide derived from the cell wall of Saccharomyces cerevisiae, across various immune cell lines. This compound is a widely used inflammatory agent in research to study innate immune responses.[1] Understanding its differential effects on various cell types is crucial for interpreting experimental data and for its application in drug development and inflammatory disease models.
Data Summary: this compound-Induced Responses in Macrophage Cell Lines
The following tables summarize the key quantitative findings on the effects of this compound on different macrophage cell lines, including bone marrow-derived macrophages (BMDMs), RAW 264.7, and THP-1 cells. These cells are frequently used models for studying macrophage function.
Table 1: Cytokine Production in Response to this compound
| Cell Line | Cytokine | Concentration of this compound | Incubation Time | Fold Change/Concentration | Reference |
| Mouse BMDMs | TNF-α | 0.5 mg/ml | 4 hours | Significantly higher in AC7 deficient cells vs. wild type | [2][3] |
| Human Macrophages | IL-10 | 400 µg/ml | 7 hours | Increased production | [4] |
| Human Macrophages | TNF-α | 400 µg/ml | 7 hours | No significant effect with Syk inhibition | [4] |
| Human Dendritic Cells | IL-10 | Not specified | Not specified | Abundant secretion | [5] |
| Human Dendritic Cells | IL-12(p70) | Not specified | Not specified | Barely detectable levels | [5] |
| Human Dendritic Cells | IL-6 | Not specified | Not specified | Lower levels compared to LPS | [5] |
| RAW 264.7 | TNF-α, IL-1β, IL-6 | Not specified | Not specified | Increased production | [6] |
Table 2: Phagocytosis of this compound
| Cell Line | Assay | This compound Concentration | Incubation Time | Key Findings | Reference |
| Mouse BMDMs | Phagocytosis Assay (FITC-Zymosan) | 10:1 ratio (particles:cell) | 20 minutes | Phagocytosis is a key response | [2] |
| RAW 264.7 | Microscopic analysis | 10 particles per cell | 30 minutes | Efficient phagocytosis of both opsonized and non-opsonized Zymosan | [7] |
| RAW 264.7 | Microscopic analysis | Not specified | Not specified | LPS pre-treatment enhances phagocytosis | [8][9] |
| THP-1 (differentiated) | Light microscopy | Not specified | Not specified | Particles were engulfed by the cells | [10] |
Signaling Pathways Activated by this compound
This compound activates a complex network of signaling pathways, primarily through the recognition by pattern recognition receptors (PRRs) on the surface of immune cells. The main receptors involved are Toll-like receptor 2 (TLR2), in a heterodimer with TLR6, and Dectin-1.[1]
Activation of these receptors triggers downstream signaling cascades that lead to the production of cytokines, chemokines, and reactive oxygen species (ROS), as well as the induction of phagocytosis.[1][4] A notable pathway involves the elevation of intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), which can modulate the inflammatory response.[2][3][11]
Figure 1. Simplified signaling pathway of this compound in macrophages.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key experiments involving this compound.
This compound Preparation and Cell Stimulation
-
This compound Preparation : this compound from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Z4250) is prepared by boiling in a saline solution for 30 minutes, followed by extensive washing with sterile phosphate-buffered saline (PBS). The prepared this compound is then stored at -70°C.[12]
-
Cell Culture :
-
RAW 264.7 and THP-1 cells : Maintained in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Bone Marrow-Derived Macrophages (BMDMs) : Isolated from the femurs and tibias of mice and cultured in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF) for 7-10 days.
-
-
Stimulation : Cells are typically seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentration of this compound (e.g., 10-500 µg/mL).
Phagocytosis Assay
This assay quantifies the engulfment of this compound particles by phagocytic cells.
-
Cell Plating : Seed 1-5 x 10^5 cells/mL in a 96-well plate and incubate overnight.[13]
-
Zymosan Labeling (Optional) : Zymosan particles can be labeled with a fluorescent dye such as FITC for visualization.
-
Incubation : Add the this compound suspension to the cells at a specific ratio (e.g., 10 particles per cell) and incubate for a period ranging from 15 minutes to 2 hours.[7][13]
-
Quenching/Washing : For fluorescently labeled Zymosan, extracellular fluorescence can be quenched using trypan blue.[2] Alternatively, extensive washing with PBS can be performed to remove non-phagocytosed particles.
-
Quantification : The number of engulfed particles can be quantified by flow cytometry or by reading the absorbance/fluorescence on a plate reader after cell lysis.[2][13][14]
Figure 2. General experimental workflow for a this compound phagocytosis assay.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify cytokine levels in the cell culture supernatant.
-
Cell Stimulation : Culture cells as described above and stimulate with this compound for a specified time (e.g., 4-24 hours).
-
Supernatant Collection : After incubation, centrifuge the plates to pellet the cells and collect the supernatant.
-
ELISA : Perform the ELISA for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-10) according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis : Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentration based on a standard curve.
Comparative Analysis and Conclusion
This compound consistently induces pro-inflammatory responses across different macrophage cell lines, characterized by the production of cytokines like TNF-α and the induction of phagocytosis. However, the magnitude and profile of these responses can vary. For instance, while this compound is a potent inducer of TNF-α in BMDMs, it also stimulates the production of the anti-inflammatory cytokine IL-10 in human macrophages and dendritic cells.[4][5] This highlights the importance of selecting the appropriate cell line for a specific research question.
The activation of the cAMP/PKA pathway by this compound adds another layer of complexity, as it can dampen the inflammatory response, potentially explaining why this compound can be a weaker TLR2 agonist compared to other ligands.[2][11]
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Toll-like receptor ligands on RAW 264.7 macrophage morphology and zymosan phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-mediated enhancement of zymosan phagocytosis by RAW 264.7 macrophages is independent of opsonins, laminarin, mannan, and complement receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low dose zymosan ameliorates both chronic and relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo Responses: Zymosan A vs. Live Fungi
For Researchers, Scientists, and Drug Development Professionals
Understanding the nuances of the host immune response to fungal pathogens is critical for the development of novel therapeutics. While live fungi represent the complex reality of infection, purified pathogen-associated molecular patterns (PAMPs) like Zymosan A offer a standardized and reproducible tool for studying specific signaling pathways. This guide provides an objective comparison of the in vivo inflammatory responses elicited by this compound, a glucan-rich preparation from Saccharomyces cerevisiae, and live Candida albicans, a clinically relevant fungal pathogen. The data presented here is compiled from various studies employing a murine peritonitis model, a common and effective method for quantifying acute inflammatory responses.
Key Differences at a Glance
| Feature | This compound | Live Candida albicans |
| Nature of Stimulus | Purified, non-replicating fungal cell wall preparation | Live, replicating pathogen with dynamic virulence factor expression |
| Primary Receptors | TLR2, Dectin-1, Complement Receptor 3 (CR3)[1] | TLR2, TLR4, Dectin-1, Dectin-2, Mannose Receptor, and others[2][3] |
| Response Kinetics | Rapid, peaks within hours, and typically resolves within 48-72 hours[4][5] | More complex and sustained, dependent on fungal clearance or persistence |
| Key Signaling Pathways | MyD88-dependent NF-κB, MAPK, Syk-dependent pathways[1][5] | Similar to this compound, but also involves pathways activated by other PAMPs and virulence factors |
| Reproducibility | High | Moderate, can be influenced by fungal strain, growth phase, and host factors |
Quantitative Comparison of In Vivo Inflammatory Responses
The following tables summarize quantitative data from murine peritonitis models. It is important to note that the data for this compound and Candida albicans are compiled from different studies. While the experimental setups are similar (intraperitoneal injection in mice), direct comparison should be approached with caution due to potential variations in experimental conditions.
Peritoneal Leukocyte Infiltration
The recruitment of immune cells to the site of inflammation is a hallmark of the innate immune response.
Table 1: Peritoneal Leukocyte Infiltration following this compound Challenge
| Time Point | Total Cells (x 10⁶) | Neutrophils (x 10⁶) | Macrophages (x 10⁶) | Reference |
| 4 hours | 15.2 ± 1.8 | 12.1 ± 1.5 | 3.1 ± 0.4 | [6] |
| 6 hours | 20.5 ± 2.5 | 18.1 ± 2.2 | - | [1] |
| 24 hours | 12.3 ± 1.5 | 6.2 ± 0.8 | 6.1 ± 0.7 | [1] |
| 72 hours | 38.3 ± 4.1 | 25.7 ± 3.4 | - | [7] |
Data are presented as mean ± SEM. Doses of this compound ranged from 0.1 mg to 10 mg per mouse.
Table 2: Peritoneal Leukocyte Infiltration following Live Candida albicans Challenge
| Time Point | Total Cells (x 10⁶) | Neutrophils (x 10⁶) | Reference |
| 6 hours | 10.5 ± 1.2 | 8.9 ± 1.0 | [8] |
| 24 hours | 18.2 ± 2.1 | 15.3 ± 1.8 | [8] |
Data are presented as mean ± SEM. The typical inoculum of live C. albicans is 1 x 10⁶ CFU per mouse.
Peritoneal Cytokine and Chemokine Levels
The local production of cytokines and chemokines orchestrates the inflammatory response.
Table 3: Peritoneal Cytokine/Chemokine Concentrations following this compound Challenge
| Time Point | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | MCP-1 (pg/mL) | Reference |
| 2 hours | - | 864 ± 103 | 150 ± 22 | - | [9][10] |
| 4 hours | 1500 ± 200 | 2500 ± 300 | - | 3500 ± 400 | [6] |
| 6 hours | 1200 ± 150 | - | 1800 ± 250 | - | [1] |
Data are presented as mean ± SEM. Doses of this compound ranged from 0.1 mg to 1 mg per mouse.
Table 4: Peritoneal Cytokine/Chemokine Concentrations following Live Candida albicans Challenge
Quantitative data for cytokine and chemokine levels in the peritoneal fluid following an intraperitoneal challenge with live Candida albicans is not as readily available in a directly comparable format to the this compound studies. However, it is well-established that live C. albicans induces a robust pro-inflammatory cytokine response, including TNF-α, IL-6, and IL-1β, driven by the recruitment of neutrophils and macrophages.[8]
Signaling Pathways
This compound and live fungi activate overlapping but distinct signaling pathways.
Experimental Protocols
This compound-Induced Peritonitis in Mice
This model is widely used to study acute, self-resolving inflammation.
-
Preparation of this compound: this compound from Saccharomyces cerevisiae is suspended in sterile, pyrogen-free saline to a final concentration of 1 mg/mL. The suspension is vortexed vigorously before injection to ensure homogeneity.
-
Induction of Peritonitis: Mice (e.g., C57BL/6, 8-12 weeks old) are injected intraperitoneally (i.p.) with 0.1-1 mg of the this compound suspension. A typical injection volume is 0.1-1 mL.
-
Sample Collection: At desired time points (e.g., 4, 6, 24, 48, 72 hours) post-injection, mice are euthanized. The peritoneal cavity is lavaged with 5-10 mL of sterile phosphate-buffered saline (PBS) containing EDTA.
-
Analysis:
-
Cell Counts: The peritoneal lavage fluid is centrifuged, and the cell pellet is resuspended. Total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) can be performed on cytospin preparations stained with a Romanowsky-type stain or by flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Cytokine/Chemokine Measurement: The supernatant from the peritoneal lavage is collected and stored at -80°C. Cytokine and chemokine levels (e.g., TNF-α, IL-6, IL-1β, MCP-1) are quantified using enzyme-linked immunosorbent assays (ELISA) or multiplex bead arrays.
-
Live Candida albicans-Induced Peritonitis in Mice
This model mimics a localized fungal infection and allows for the study of the host response to a live, replicating pathogen.
-
Preparation of C. albicans Inoculum: C. albicans (e.g., strain SC5314) is grown overnight in Sabouraud Dextrose Broth at 30°C. The yeast cells are harvested by centrifugation, washed twice with sterile PBS, and resuspended in sterile PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The concentration is confirmed by plating serial dilutions on Sabouraud Dextrose Agar and counting colony-forming units (CFU).
-
Induction of Peritonitis: Mice are injected i.p. with a suspension containing 1 x 10⁶ CFU of C. albicans in a volume of 0.1 mL.
-
Sample Collection: At specified time points (e.g., 6, 24, 48 hours) post-infection, mice are euthanized, and peritoneal lavage is performed as described for the this compound model.
-
Analysis:
-
Cell Counts and Cytokine Measurement: Performed as described for the this compound model.
-
Fungal Burden: A portion of the peritoneal lavage fluid is serially diluted and plated on Sabouraud Dextrose Agar to determine the number of viable C. albicans CFU in the peritoneal cavity. This provides a measure of fungal clearance.
-
Experimental Workflow
Conclusion
Both this compound and live Candida albicans are potent inducers of in vivo inflammation, primarily acting through the recognition of fungal cell wall components by innate immune receptors. This compound provides a highly reproducible model to study the acute inflammatory response to conserved fungal PAMPs, characterized by a rapid and transient influx of neutrophils and the production of pro-inflammatory cytokines. In contrast, the response to live C. albicans is more complex, involving a broader array of pattern recognition receptors and a dynamic interplay between the host's attempts to clear the pathogen and the fungus's ability to replicate and express virulence factors. The choice between these two models will depend on the specific research question, with this compound being ideal for dissecting specific signaling pathways and live fungi providing a more clinically relevant, albeit more variable, model of infection. This guide provides a foundational framework for researchers to design and interpret in vivo studies aimed at understanding and modulating the host response to fungal stimuli.
References
- 1. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 2. Frontiers | The Interactions Between Candida albicans and Mucosal Immunity [frontiersin.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling of Candida albicans Gene Expression During Intra-abdominal Candidiasis Identifies Biologic Processes Involved in Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Zymosan A
Essential Safety and Handling Guide for Zymosan A
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling this compound. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this substance.
Hazard Assessment and Recommendations
There is conflicting information regarding the hazard classification of this compound. To prioritize laboratory safety, a cautious approach is recommended. One supplier's Safety Data Sheet (SDS) classifies this compound as a skin, eye, and respiratory irritant, while other suppliers do not classify it as hazardous.[1][2][3] Given its potent ability to induce an inflammatory response in biological systems, treating it as a potential irritant, particularly in its powdered form, is a prudent safety measure.
Summary of Hazard Classifications
| Hazard Classification | MedChemExpress SDS[3] | Cayman Chemical SDS[1] | Fisher Scientific SDS[2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Not Classified | Not Classified |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Not Classified | Not Classified |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Not Classified | Not Classified |
Operational Plan for Safe Handling
This step-by-step guide covers the handling of this compound from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperatures vary by supplier, so always consult the product-specific information. Common storage conditions are refrigerated (2-8°C) or frozen (-20°C).
-
Ensure the storage area is clearly labeled.
2. Preparation for Use:
-
Work in a well-ventilated area. For procedures that may generate dust, such as weighing the powder, a chemical fume hood or a biological safety cabinet is recommended.
-
Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
3. Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended when handling the powder outside of a ventilated enclosure. | To prevent inhalation of airborne particles that may cause respiratory irritation. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
4. Weighing and Reconstitution:
-
Weigh the powdered this compound in a chemical fume hood or a balance enclosure to minimize dust dispersion.
-
This compound is not soluble in water but can be suspended in saline or culture media.[3]
-
When preparing suspensions, add the liquid to the powder slowly to avoid generating aerosols.
5. Experimental Use:
-
Handle all solutions and suspensions of this compound with care to avoid splashes and spills.
-
If working with cell cultures or animals, follow standard aseptic techniques in a biological safety cabinet.
6. Spill Response:
-
In case of a spill of powdered this compound, avoid sweeping it up dry, as this can create dust.
-
Gently cover the spill with damp paper towels to wet the powder.
-
Wipe up the spill with the damp paper towels, working from the outside in.
-
Place the used paper towels in a sealed bag for disposal.
-
Clean the spill area with a suitable laboratory disinfectant.
-
For liquid spills, absorb the liquid with an absorbent material and decontaminate the area.
Disposal Plan
As this compound is derived from yeast cell walls, it is considered a biological material. In the absence of specific hazardous waste regulations for this compound, it should be disposed of following institutional guidelines for non-hazardous biological waste.
1. Solid Waste:
-
Unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips) should be collected in a clearly labeled, sealed container or bag.
-
This waste can typically be disposed of as non-hazardous laboratory waste. However, some institutions may require autoclaving of all biological materials before disposal as a good laboratory practice.[4]
2. Liquid Waste:
-
Liquid waste containing this compound, such as unused suspensions or cell culture media, should be decontaminated before disposal.
-
A common method of decontamination is to treat the liquid waste with a 10% final concentration of bleach for at least 30 minutes.
-
After decontamination, the liquid can usually be disposed of down the sanitary sewer, in accordance with local regulations.[4]
3. Sharps:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
